molecular formula C26H48O13 B11935579 Propargyl-PEG11-acid

Propargyl-PEG11-acid

Cat. No.: B11935579
M. Wt: 568.7 g/mol
InChI Key: WEUITYPMLQTCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG11-acid is a useful research compound. Its molecular formula is C26H48O13 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H48O13

Molecular Weight

568.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28)

InChI Key

WEUITYPMLQTCEG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Propargyl-PEG11-acid: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Propargyl-PEG11-acid has emerged as a critical tool in the rapidly advancing field of targeted protein degradation. This comprehensive technical guide serves as a resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, applications, and the methodologies for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule integral to the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] The structure of this compound, featuring a terminal alkyne group and a carboxylic acid, connected by a flexible 11-unit polyethylene glycol (PEG) chain, offers a versatile platform for conjugating a target-protein-binding ligand and an E3 ubiquitin ligase ligand.[2][3] The extended PEG linker enhances the solubility and bioavailability of the resulting PROTAC molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C26H48O13
Molecular Weight 568.66 g/mol
Purity >96%
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Conditions Store at -20°C in a tightly sealed container

Mechanism of Action in PROTACs

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two.

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-step process involving an initial amide coupling reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on either the POI-binding ligand or the E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing ligand (POI or E3 ligase ligand)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.

Amide_Coupling_Workflow Start Start: Dissolve Reactants Add_Reagents Add Coupling Reagents (HATU/EDC, DIPEA) Start->Add_Reagents Stir Stir at Room Temperature (4-12 hours) Add_Reagents->Stir Monitor Monitor Progress (LC-MS) Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Intermediate Extract->Purify End End: Alkyne-Functionalized Intermediate Purify->End

Amide Coupling Workflow
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the highly efficient and specific reaction between the alkyne-functionalized intermediate from Step 1 and an azide-modified second ligand to form a stable triazole linkage, completing the PROTAC synthesis.

Materials:

  • Alkyne-functionalized intermediate from Step 1

  • Azide-modified ligand (the remaining PROTAC component)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (as a reducing agent)

  • Copper-chelating ligand (optional, e.g., TBTA or THPTA) to protect sensitive biomolecules

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified ligand (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and, if used, the chelating ligand.

  • Add the copper solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents).

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the final PROTAC compound.

  • Purify the final PROTAC by preparative HPLC.

Application in Targeting Signaling Pathways

PROTACs synthesized using this compound can be designed to target key proteins in various disease-related signaling pathways. For instance, the androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. PROTACs can be engineered to specifically target and degrade the androgen receptor, offering a promising therapeutic strategy for castration-resistant prostate cancer.

AR_Signaling_PROTAC cluster_pathway Androgen Receptor Signaling Pathway cluster_protac_action PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer AR_Degradation AR Degradation AR->AR_Degradation is degraded ARE Androgen Response Element (ARE) Binding AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth AR_PROTAC AR-Targeting PROTAC AR_PROTAC->AR targets AR_Degradation->AR_dimer

PROTAC-mediated degradation of the Androgen Receptor

Other signaling pathways that are actively being targeted by PROTACs include the MAPK and NF-κB pathways, which are implicated in various cancers and inflammatory diseases. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the rapid development of degraders for a wide range of protein targets within these and other critical pathways.

Safety and Handling

This compound should be handled by personnel trained in chemical safety. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. In case of skin or eye contact, flush immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a versatile and enabling tool for the development of PROTACs. Its well-defined chemical structure, coupled with the flexibility of the PEG linker, provides a robust scaffold for the synthesis of potent and selective protein degraders. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics for a wide range of diseases. The continued exploration of linkerology, including variations in PEG chain length, is a critical aspect of optimizing PROTAC design and will undoubtedly lead to the development of next-generation protein degraders.

References

An In-Depth Technical Guide to Propargyl-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Propargyl-PEG11-acid

This compound is a heterobifunctional linker molecule that features a terminal propargyl group (an alkyne) and a carboxylic acid moiety, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This structure allows for orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The propargyl group enables efficient "click chemistry" reactions, typically with azide-functionalized molecules, while the carboxylic acid can be readily coupled with amines.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Weight 568.66 g/mol [1][2]
Molecular Formula C₂₆H₄₈O₁₃[1][2]
Purity Typically >96%[1]

Representative Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following sections provide established methodologies for the synthesis and characterization of analogous Propargyl-PEG-acid compounds. These protocols can be adapted by researchers for their specific needs.

Synthesis of Propargyl-PEG-Acid

A common synthetic route to generate Propargyl-PEG-acid involves the modification of a commercially available carboxy-PEG-hydroxyl starting material. This process is typically a two-step procedure.

Step 1: Propargylation of the Carboxyl Group

  • Dissolve carboxy-PEG-hydroxyl (e.g., 1.0 g of a 3500 Da PEG) and potassium hydroxide in dimethylformamide (DMF).

  • Heat the mixture to 100°C for 1 hour to facilitate the formation of the potassium salt.

  • After cooling, add propargyl bromide dropwise to the solution.

  • Stir the reaction mixture at 70°C for 15 hours.

  • Upon cooling, filter the solution and concentrate it under a vacuum.

  • Dissolve the resulting residue in distilled water and extract with dichloromethane.

  • Remove the dichloromethane under vacuum to yield the α-hydroxyl-ω-propargyl PEG product.

Step 2: Conversion of the Terminal Hydroxyl to a Carboxylic Acid

  • Dissolve the α-hydroxyl-ω-propargyl PEG in anhydrous 1,4-dioxane.

  • Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the final Propargyl-PEG-acid product in diethyl ether.

  • Further purify the product by crystallization.

Characterization of Propargyl-PEG-Acid

Accurate characterization is essential to confirm the identity and purity of the synthesized linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the Propargyl-PEG-acid in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at 400 MHz or higher.

    • Acquire the spectrum in the chosen deuterated solvent at 25°C.

  • ¹³C NMR Acquisition:

    • Use a spectrometer operating at 100 MHz or higher.

    • Acquire a standard proton-decoupled spectrum.

    • The number of scans will depend on the sample concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the Propargyl-PEG-acid in a solvent compatible with the mobile phase, such as an acetonitrile/water mixture.

  • Chromatographic Conditions:

    • Due to the lack of a strong UV chromophore in the PEG chain, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

    • The specific column and mobile phase composition will need to be optimized for the particular PEG-linker being analyzed.

Application in PROTAC Synthesis and Mechanism

Propargyl-PEG-acid linkers are integral to the modular synthesis of PROTACs. The general workflow involves the sequential attachment of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a Propargyl-PEG linker typically follows a two-step conjugation strategy. This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry Ligand1 Ligand 1 (with amine) Activated_Linker Amide-linked Intermediate Ligand1->Activated_Linker Coupling Agents (e.g., HATU, DIPEA) Propargyl_PEG_Acid Propargyl-PEG-Acid Propargyl_PEG_Acid->Activated_Linker Final_PROTAC Final PROTAC Activated_Linker->Final_PROTAC Ligand2 Ligand 2 (with azide) Ligand2->Final_PROTAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A generalized workflow for the synthesis of a PROTAC using a Propargyl-PEG-acid linker.
Mechanism of PROTAC-Mediated Protein Degradation

The Propargyl-PEG linker connects the POI-binding and E3 ligase-binding moieties of the PROTAC. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (with Propargyl-PEG linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

The mechanism of action for PROTAC-mediated degradation of a target protein.

References

Navigating the Solubility of Propargyl-PEG11-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG11-acid, a heterobifunctional linker commonly utilized in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and the purification of its subsequent conjugates.

This compound, with its terminal alkyne for "click" chemistry and a carboxylic acid for amide bond formation, incorporates a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This PEG chain significantly influences its solubility profile, enhancing its compatibility with a range of aqueous and organic solvents.[1][2]

Core Concepts: Understanding Solubility

The solubility of this compound is governed by the interplay of its three key structural components:

  • Propargyl Group: A terminal alkyne that is relatively nonpolar.

  • PEG11 Chain: A long, flexible, and hydrophilic polyethylene glycol chain that confers excellent water solubility.[3][]

  • Carboxylic Acid: A terminal functional group whose polarity and solubility are highly dependent on the pH of the solution.[1]

The presence of the PEG11 chain makes the molecule generally soluble in water and a variety of organic solvents. However, the carboxylic acid moiety introduces a critical pH-dependency in aqueous media.

Qualitative Solubility Data

SolventExpected SolubilityRationale & Remarks
Aqueous Buffers (pH > 6) HighThe carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is highly polar and water-soluble. Phosphate-buffered saline (PBS) at pH 7.4 is a common and suitable choice.
Water (unbuffered) Moderate to HighThe solubility will depend on the resulting pH of the solution. The acidic nature of the molecule may lead to a lower pH, protonating the carboxyl group and reducing solubility.
Aqueous Buffers (pH < 4.5) LowAt a pH below its pKa (approximately 4.5), the carboxylic acid is protonated (-COOH), rendering it less polar and significantly decreasing its aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighAn excellent polar aprotic solvent for creating concentrated stock solutions.
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is very effective for dissolving PEGylated compounds and is suitable for preparing stock solutions.
Dichloromethane (DCM) HighA common polar aprotic solvent used in organic synthesis that readily dissolves PEG compounds.
Chloroform HighSimilar to DCM, chloroform is a good solvent for PEGylated molecules.
Methanol, Ethanol Moderate to HighPEGs are generally soluble in lower alcohols.
Toluene Low to ModeratePEG has lower solubility in aromatic hydrocarbons like toluene. Heating may improve solubility.
Diethyl Ether InsolublePEGs are generally not soluble in diethyl ether.

Experimental Protocols for Solubility Determination and Use

Given the lack of specific quantitative data, researchers may need to determine the solubility of this compound for their specific application. Below are general protocols for solubilization and the preparation of stock solutions.

Protocol 1: Solubilization in Aqueous Buffers

This protocol is recommended for applications where the final conjugate is intended for use in a biological, aqueous environment.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a small volume of a suitable aqueous buffer (e.g., PBS, pH 7.4) to create a slurry.

  • pH Adjustment: If the compound does not readily dissolve, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves. The target pH should be above 6 to ensure the deprotonation of the carboxylic acid.

  • Final Volume: Adjust the volume with the desired aqueous buffer to reach the final concentration.

  • Verification: Confirm the final pH of the solution and adjust if necessary.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This is the recommended method for creating a concentrated stock solution for storage and subsequent dilution into aqueous buffers.

  • Weighing: Accurately weigh the this compound.

  • Dissolution: Add a minimal volume of dry, water-miscible organic solvent such as DMSO or DMF to completely dissolve the compound.

  • Storage: Store the stock solution at -20°C, protected from moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 3: Co-solvent Method for Aqueous Applications

This protocol is useful when working with hydrophobic conjugates of this compound.

  • Prepare Stock Solution: Prepare a concentrated stock solution in an organic solvent (DMSO or DMF) as described in Protocol 2.

  • Prepare Aqueous Buffer: In a separate tube, place the required volume of the final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is crucial to add the organic stock to the stirring aqueous buffer to prevent precipitation.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its potential effects on subsequent biological assays.

Logical Workflow and Visualizations

The selection of an appropriate solvent and solubilization method is a critical first step in any experiment involving this compound. The following diagram illustrates the decision-making process.

start Start: Need to dissolve This compound decision_final_solvent Is the final application in an aqueous or organic medium? start->decision_final_solvent aqueous_path Aqueous Medium decision_final_solvent->aqueous_path Aqueous organic_path Organic Medium decision_final_solvent->organic_path Organic decision_hydrophobicity Is the conjugated molecule hydrophobic? aqueous_path->decision_hydrophobicity protocol2 Protocol 2: Dissolve in appropriate organic solvent (e.g., DMSO, DMF) organic_path->protocol2 protocol1 Protocol 1: Direct dissolution in aqueous buffer (pH > 6) decision_hydrophobicity->protocol1 No protocol3 Protocol 3: Co-solvent method decision_hydrophobicity->protocol3 Yes end_aqueous Ready for aqueous application protocol1->end_aqueous protocol3->end_aqueous end_organic Ready for organic reaction protocol2->end_organic

Caption: Solvent selection workflow for this compound.

The following diagram illustrates the relationship between pH and the solubility of this compound in aqueous solutions.

ph_scale pH of Aqueous Solution low_ph Low pH (< pKa ~4.5) high_ph High pH (> pKa ~4.5) protonated Carboxylic Acid is Protonated (-COOH) low_ph->protonated deprotonated Carboxylic Acid is Deprotonated (-COO⁻) high_ph->deprotonated low_solubility Low Aqueous Solubility protonated->low_solubility high_solubility High Aqueous Solubility deprotonated->high_solubility

Caption: pH-dependent solubility of this compound.

By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively handle this compound and its conjugates, ensuring reproducible and successful experimental outcomes.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG-acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Propargyl-PEG-acid compounds are heterobifunctional linkers integral to the fields of bioconjugation, drug delivery, and proteomics. Their structure, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4]. This guide details the primary synthetic pathways for Propargyl-PEG-acid, providing comprehensive experimental protocols, quantitative data, and visual workflows to aid researchers and scientists in their drug development endeavors.

Core Synthesis Strategies

The synthesis of Propargyl-PEG-acid typically originates from commercially available polyethylene glycol (PEG) starting materials. The selection of the initial PEG determines the synthetic route. Two principal pathways are prominently utilized:

  • Pathway 1: Synthesis from Carboxy-PEG-hydroxyl (HOOC-PEG-OH) This widely used method employs PEGs that already contain a carboxyl and a hydroxyl group. The synthesis proceeds in two main steps: the propargylation of the carboxyl group, followed by the conversion of the terminal hydroxyl group into a new carboxylic acid[1].

  • Pathway 2: Synthesis from Propargyl Alcohol and a PEG Precursor This alternative approach involves constructing the Propargyl-PEG moiety from smaller building blocks, such as propargyl alcohol and oligo(ethylene glycol) derivatives. This route provides greater flexibility in the design of the PEG linker.

Pathway 1: Synthesis from Carboxy-PEG-hydroxyl

This pathway is a direct and high-yielding method for producing Propargyl-PEG-acid. The process begins with the selective propargylation of the carboxylic acid end of HOOC-PEG-OH, followed by the modification of the hydroxyl end to yield the final product.

Experimental Workflow

G A HOOC-PEG-OH B Step 1: Propargylation A->B  KOH, Propargyl Bromide  DMF, 70°C C HO-PEG-Propargyl B->C D Step 2: Carboxylation C->D  Succinic Anhydride, DMAP, TEA  1,4-Dioxane, RT E Propargyl-PEG-Acid D->E

Caption: Synthesis of Propargyl-PEG-acid from HOOC-PEG-OH.

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG

This initial step involves the esterification of the carboxylic acid group of HOOC-PEG-OH with propargyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate.

Experimental Protocol:

  • Dissolve HOOC-PEG-OH (e.g., 1.0 g, 0.28 mmol for PEG 3500 Da) and potassium hydroxide (16.8 mg, 0.30 mmol) in 20 mL of dimethylformamide (DMF).

  • Stir the mixture at 100°C for 1 hour to facilitate the formation of the potassium salt of the PEG.

  • Cool the solution and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at 70°C for 15 hours.

  • After cooling to room temperature, filter the solution and concentrate it under vacuum.

  • Dissolve the residue in 10 mL of distilled water and extract with dichloromethane (3 x 100 mL).

  • Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG as a white powder.

Starting MaterialProductReagentsSolventTemperatureTimeYield
HOOC-PEG3500-OHHO-PEG3500-PropargylKOH, Propargyl BromideDMF70°C15 h96.2%
Step 2: Synthesis of α-carboxyl-ω-propargyl PEG (Propargyl-PEG-acid)

The terminal hydroxyl group of the intermediate is then converted to a carboxylic acid using succinic anhydride. This reaction introduces a new carboxyl group, completing the synthesis of the heterobifunctional linker.

Experimental Protocol:

  • Dissolve α-hydroxyl-ω-propargyl PEG (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add succinic anhydride (6.0 mg, 0.06 mmol), 4-dimethylaminopyridine (DMAP) (7.3 mg, 0.06 mmol), and triethylamine (TEA) (0.008 mL, 0.06 mmol) to the solution at 20°C.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

  • Purify the crude product by crystallization from tetrahydrofuran (THF)/diethyl ether to obtain α-carboxyl-ω-propargyl PEG as a white powder.

Starting MaterialProductReagentsSolventTemperatureTimeYield
HO-PEG3500-PropargylPropargyl-PEG3500-AcidSuccinic Anhydride, DMAP, TEA1,4-DioxaneRoom Temp.24 h92%

Pathway 2: Synthesis from Propargyl Alcohol and PEG Precursors

This pathway offers a modular approach, allowing for the synthesis of Propargyl-PEG-acid with varying PEG chain lengths. It generally involves the initial synthesis of a propargylated PEG alcohol, which is then oxidized or further modified to introduce the carboxylic acid functionality. A common strategy involves the Williamson ether synthesis to couple propargyl alcohol with a PEG derivative.

Experimental Workflow

G A Propargyl Alcohol B Step 1: Coupling A->B D Propargyl-PEG-OR B->D C Bromo-PEG-OR C->B  NaH, THF E Step 2: Deprotection & Oxidation D->E  1. Acid  2. Oxidizing Agent F Propargyl-PEG-Acid E->F

Caption: General scheme for Propargyl-PEG-acid synthesis from Propargyl Alcohol.

Illustrative Protocol: Synthesis of Propargyloxy Lactic Acid

While a direct protocol for long-chain Propargyl-PEG-acid via this route is multifaceted, the synthesis of a related compound, propargyloxy lactic acid, illustrates the core chemical transformations. This involves the reaction of propargyl alcohol with a protected bromo-acetal, followed by cyanohydrin formation and hydrolysis to yield the carboxylic acid.

Experimental Protocol:

  • Propargylation: Propargyl alcohol is deprotonated with a strong base (e.g., NaH) and reacted with a protected bromo-PEG derivative (e.g., bromoacetaldehyde diethyl acetal) via Williamson ether synthesis to form the propargyl ether of the PEG precursor.

  • Deprotection and Cyanation: The protecting group on the PEG precursor is removed, and the resulting aldehyde is reacted with a cyanide source (e.g., KCN) to form a cyanohydrin.

  • Hydrolysis: The cyanohydrin is hydrolyzed under acidic conditions (e.g., in methanolic sulfuric acid) to yield the final α-hydroxy acid, which in this case is a propargylated lactic acid derivative. The terminal alkyne group is stable under these hydrolysis conditions.

This modular synthesis allows for the incorporation of oligo(ethylene glycol) units of varying lengths to precisely control the spacer length of the final Propargyl-PEG-acid linker.

Intermediate StepReagentsKey TransformationOverall Yield (from Propargyl Alcohol)
Propargyl ether formation with bromoacetaldehyde diethyl acetalNaH, Propargyl alcohol, Bromoacetaldehyde diethyl acetalWilliamson ether synthesis-
Cyanohydrin formationKCNNucleophilic addition to the aldehyde-
Hydrolysis to α-hydroxy acidMethanolic H2SO4, NaOHConversion of nitrile to carboxylic acid71.2% (over 4 steps)

Applications in Bioconjugation

The dual functionality of Propargyl-PEG-acid makes it a powerful tool in creating complex bioconjugates. The carboxylic acid can be activated (e.g., with EDC/NHS) to form a stable amide bond with primary amines on proteins or other molecules. The terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, to conjugate with azide-modified molecules.

Logical Workflow for Bioconjugation

G A Propargyl-PEG-Acid C Amide Bond Formation A->C  EDC, NHS B Amine-containing Molecule (e.g., Protein) B->C D Propargyl-PEG-Molecule_1 C->D F Click Chemistry (CuAAC) D->F  CuSO4, Ascorbate E Azide-containing Molecule (e.g., Drug) E->F G Molecule_2-Triazole-PEG-Molecule_1 F->G

Caption: Dual conjugation strategy using Propargyl-PEG-acid.

This guide provides a foundational understanding of the primary synthesis pathways for Propargyl-PEG-acid compounds. The choice of synthetic route will depend on the availability of starting materials, the desired PEG length, and the specific requirements of the final application. The detailed protocols and workflows presented herein serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Function of Terminal Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the covalent linking of molecules to proteins, peptides, oligonucleotides, and other biomolecules is paramount for advancing therapeutics, diagnostics, and fundamental biological research. Among the arsenal of chemical handles available for such modifications, the terminal carboxylic acid group stands out as a versatile and widely utilized functional group. Its strategic activation and subsequent reaction to form stable amide bonds provide a robust methodology for creating a diverse array of bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes and functionalized nanoparticles.

This in-depth technical guide elucidates the core principles of leveraging terminal carboxylic acids in bioconjugation, with a primary focus on the most prevalent carbodiimide-based chemistry. We will delve into the reaction mechanisms, present quantitative data for optimizing conjugation strategies, provide detailed experimental protocols, and visualize key processes to empower researchers in their bioconjugation endeavors.

Core Chemistry: Activation of Carboxylic Acids for Amide Bond Formation

The carboxyl group (–COOH), present at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues, is a nucleophile.[1] However, direct reaction with an amine to form an amide bond is inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive species. The most common and well-established method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2]

EDC is a "zero-length" crosslinker, meaning no part of the EDC molecule is incorporated into the final bioconjugate.[3] It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by a primary amine (–NH₂), leading to the formation of a stable amide bond and the release of a soluble urea byproduct.[3]

A significant challenge in aqueous solutions is the instability of the O-acylisourea intermediate, which can be rapidly hydrolyzed by water, regenerating the original carboxylic acid. To circumvent this and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included in the reaction mixture. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in aqueous solution, allowing for a more controlled and efficient reaction with the amine-containing molecule.

Quantitative Data for Optimized Bioconjugation

The efficiency of bioconjugation reactions involving terminal carboxylic acids is critically dependent on several parameters, most notably pH, reaction time, and the molar ratios of the coupling reagents. The following tables summarize key quantitative data to guide the optimization of your experimental design.

Table 1: Optimal pH for EDC/NHS-Mediated Bioconjugation

Reaction StepOptimal pH RangeRationale
Carboxylic Acid Activation (EDC/NHS) 4.5 - 6.0EDC-mediated activation is most efficient in a slightly acidic environment.
Amine Coupling (to NHS-ester) 7.0 - 8.5The primary amine must be in its unprotonated, nucleophilic state for efficient reaction with the NHS ester.

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Table 3: Recommended Molar Ratios of Coupling Reagents

ReagentMolar Excess (relative to Carboxylic Acid)Notes
EDC 2-10 foldA higher excess may be required for dilute protein solutions.
NHS/sulfo-NHS 2-5 foldA common starting point is a 2:1 or 5:2 molar ratio of EDC to NHS.

Visualizing the Bioconjugation Process

To provide a clearer understanding of the chemical reactions and workflows involved, the following diagrams have been generated using the DOT language.

EDC_NHS_Activation Carboxylic_Acid Biomolecule-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Biomolecule-CONH-Molecule (Stable Amide Bond) O_Acylisourea->Amide_Bond + Amine (Direct Coupling) Regenerated_Carboxyl Biomolecule-COOH O_Acylisourea->Regenerated_Carboxyl Hydrolysis NHS NHS / sulfo-NHS NHS_Ester->Amide_Bond + Amine Amine Molecule-NH2 (Primary Amine) Urea_Byproduct Urea Byproduct Hydrolysis H2O

EDC/NHS activation of a terminal carboxylic acid for amide bond formation.

Bioconjugation_Workflow cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.0-8.5) cluster_2 Purification & Characterization Prepare_Biomolecule 1. Prepare Biomolecule with -COOH Activate_Carboxyl 2. Add EDC and NHS/sulfo-NHS Prepare_Biomolecule->Activate_Carboxyl Incubate_Activation 3. Incubate (e.g., 15-30 min) Activate_Carboxyl->Incubate_Activation Add_Amine 4. Add Amine-containing Molecule Incubate_Activation->Add_Amine Incubate_Coupling 5. Incubate (e.g., 2h - overnight) Add_Amine->Incubate_Coupling Quench 6. Quench Reaction (e.g., with Tris or Glycine) Incubate_Coupling->Quench Purify 7. Purify Bioconjugate (e.g., Dialysis, SEC) Quench->Purify Characterize 8. Characterize (e.g., SDS-PAGE, MS) Purify->Characterize

References

The Crucial Role of Heterobifunctional PEG Linkers in Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as a cornerstone in the design of advanced targeted therapeutics, most notably in the fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Their unique properties, including hydrophilicity, biocompatibility, and tunable length, allow for the precise modulation of the physicochemical and pharmacological properties of these complex molecules. This technical guide provides an in-depth exploration of the mechanism of action of heterobifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action in PROTACs and ADCs

Heterobifunctional PEG linkers serve as a critical bridge connecting two distinct molecular entities, enabling the targeted degradation of proteins or the specific delivery of cytotoxic payloads.

PROTACs: Orchestrating Protein Degradation

In PROTACs, a heterobifunctional PEG linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][2][] This proximity induces the formation of a ternary complex, a crucial step for the subsequent ubiquitination and proteasomal degradation of the POI.[4][5] The PEG linker's flexibility and length are critical determinants of the stability and productivity of this ternary complex. An optimal linker length facilitates the correct spatial orientation of the POI and the E3 ligase, maximizing the efficiency of ubiquitin transfer. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming the ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another cycle of degradation.

ADCs: Precision Delivery of Cytotoxic Payloads

In ADCs, a heterobifunctional PEG linker connects a monoclonal antibody (mAb) that targets a specific antigen on cancer cells to a potent cytotoxic drug. The PEG linker plays a multifaceted role in enhancing the therapeutic index of the ADC. By increasing the hydrophilicity of the conjugate, PEG linkers can reduce aggregation, improve solubility, and prolong circulation time. This enhanced pharmacokinetic profile allows for greater accumulation of the ADC at the tumor site.

The mechanism of action for an ADC begins with the mAb binding to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell through endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload. The released payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule assembly.

Quantitative Data on the Impact of PEG Linkers

The length and composition of the PEG linker have a profound impact on the performance of both PROTACs and ADCs. The following tables summarize key quantitative data from various studies.

Impact of PEG Linker Length on PROTAC Performance

The degradation efficiency of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

PROTAC TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether12>1000<20
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
BTKPEG-2.297

Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficiency.

Impact of PEG Linker Length on ADC Pharmacokinetics

The pharmacokinetic profile of an ADC, particularly its clearance rate, is a critical determinant of its efficacy.

ADC TargetLinkerPEG LengthClearance (mL/day/kg)Reference
CD30PEG0~15
CD30PEG2~10
CD30PEG4~7
CD30PEG8~5
CD30PEG12~5
CD30PEG24~5

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of therapeutics employing heterobifunctional PEG linkers.

In Vitro Ubiquitination Assay for PROTACs

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., Cereblon)

  • Recombinant Protein of Interest (POI)

  • Ubiquitin and Biotinylated Ubiquitin

  • ATP solution

  • Ubiquitination buffer

  • PROTAC compound

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against the POI and ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.

  • Add E3 Ligase: Add the E3 ligase complex to the master mix.

  • Initiate Reaction: Add the PROTAC compound (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the POI.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the ubiquitinated POI as a high-molecular-weight smear or distinct bands using a chemiluminescence imager.

Fluorescence Polarization Assay for PROTAC Ternary Complex Formation

This assay measures the formation of the ternary complex by detecting changes in the polarization of a fluorescently labeled ligand.

Materials:

  • Fluorescently labeled tracer ligand for the POI

  • Recombinant POI

  • Recombinant E3 ligase

  • PROTAC compound

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Solutions: Prepare solutions of the fluorescent tracer, POI, E3 ligase, and a serial dilution of the PROTAC in the assay buffer.

  • Mixing: In a microplate, combine the fluorescent tracer, POI, and E3 ligase.

  • Add PROTAC: Add the serially diluted PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature to allow the ternary complex to form.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: An increase in fluorescence polarization indicates the formation of the larger ternary complex. Plot the polarization values against the PROTAC concentration to determine the binding affinity.

LC-MS/MS for Pharmacokinetic Analysis of ADCs and PROTACs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the concentration of ADCs and PROTACs in biological matrices.

Materials:

  • Plasma samples from dosed animals

  • Internal standard

  • Acetonitrile and methanol for protein precipitation

  • Formic acid

  • C18 column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add the internal standard to each sample.

    • Precipitate proteins by adding cold acetonitrile/methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC Separation:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from other components.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and a specific fragment ion of the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analyte in the plasma samples by comparing their peak area ratios to the calibration curve.

    • Calculate pharmacokinetic parameters such as clearance, half-life, and bioavailability.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartment PROTAC_free PROTAC PROTAC_bound_POI PROTAC-POI Binary Complex PROTAC_free->PROTAC_bound_POI Binds to POI PROTAC_bound_E3 PROTAC-E3 Binary Complex PROTAC_free->PROTAC_bound_E3 Binds to E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_bound_POI->Ternary_Complex Recruits E3 Ligase PROTAC_bound_E3->Ternary_Complex Recruits POI Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC_free Re-enters cycle

Caption: PROTAC-mediated protein degradation pathway.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Target Antigen ADC->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cytotoxicity Cell Death Payload_Release->Cytotoxicity e.g., DNA Damage

Caption: ADC internalization and payload release pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Design Heterobifunctional PEG Linker Design Synthesis Synthesis & Purification Linker_Design->Synthesis Binding_Assay Ternary Complex Formation Assay (e.g., FP) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Cell_Degradation Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Cell_Degradation PK_Study Pharmacokinetic Study (LC-MS/MS) Cell_Degradation->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Applications of PEG Spacers in Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, revolutionizing the therapeutic potential of a wide range of molecules, from small chemical entities to large biologics. The covalent attachment of PEG chains, a process known as PEGylation, utilizes PEG molecules as flexible spacers or linkers to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive technical overview of the core applications of PEG spacers in drug delivery systems. It delves into the fundamental principles of PEGylation, its impact on drug efficacy and safety, detailed experimental protocols for the synthesis and characterization of PEGylated conjugates, and the mechanisms of action of key PEGylated drugs. Quantitative data is presented in structured tables for clear comparison, and complex biological and experimental workflows are visualized through detailed diagrams.

Introduction to PEG Spacers and PEGylation

Polyethylene glycol is a biocompatible, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1] In drug delivery, PEG chains act as "spacers" or "linkers" that are covalently attached to a drug molecule. This process, termed PEGylation, imparts several desirable physicochemical properties to the conjugated drug.[2]

The primary benefits of utilizing PEG spacers in drug delivery systems include:

  • Prolonged Plasma Half-Life: The increased hydrodynamic volume of the PEG-drug conjugate reduces its renal clearance, thereby extending its circulation time in the bloodstream.[3][4]

  • Enhanced Solubility and Stability: PEG's hydrophilic nature can significantly increase the solubility of hydrophobic drugs and protect them from enzymatic degradation.[5]

  • Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of protein-based drugs, reducing their recognition by the immune system.

  • Improved Pharmacokinetics and Pharmacodynamics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile, PEGylation can lead to more favorable dosing regimens and improved patient compliance.

  • Targeted Drug Delivery: PEG spacers can be functionalized to attach targeting ligands, enabling the specific delivery of drugs to diseased tissues or cells.

  • Controlled Release: Cleavable PEG linkers can be designed to release the active drug in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.

Types of PEG Spacers

The versatility of PEGylation stems from the ability to tailor the architecture of the PEG spacer to the specific needs of the drug and its intended application. The most common types of PEG spacers include:

  • Linear PEGs: These are the simplest form, consisting of a straight chain of repeating ethylene oxide units with a reactive group at one or both ends for conjugation.

  • Branched PEGs: These have a branched structure, which can provide a greater shielding effect and may be more effective at reducing immunogenicity compared to linear PEGs of the same molecular weight.

  • Multi-Arm PEGs: These have multiple PEG arms radiating from a central core, allowing for the attachment of multiple drug molecules or targeting ligands.

  • Cleavable PEGs: These incorporate a labile bond within the PEG chain that can be cleaved under specific conditions (e.g., acidic pH in a tumor microenvironment or enzymatic action), enabling controlled drug release.

  • Heterobifunctional PEGs: These possess different reactive functional groups at each end of the PEG chain, allowing for the specific and sequential conjugation of two different molecules, such as a drug and a targeting moiety.

Quantitative Impact of PEGylation on Drug Pharmacokinetics

The most significant advantage of PEGylation is the substantial improvement in the pharmacokinetic profile of the conjugated drug. This is primarily achieved by increasing the molecule's size, which slows its filtration by the kidneys. The following tables summarize the impact of PEGylation on the half-life and other pharmacokinetic parameters of two well-established drugs.

Table 1: Pharmacokinetic Profile of Interferon alfa-2a vs. Peginterferon alfa-2a

ParameterInterferon alfa-2aPeginterferon alfa-2a (40 kDa branched PEG)Fold Change
Absorption Half-life (hours)2.350~22
Elimination Half-life (hours)~4-8~80-90~10-20
Renal ClearanceMajor routeReduced >100-fold>100

Table 2: Pharmacokinetic Profile of Paclitaxel in Conventional vs. PEGylated Liposomal Formulation

ParameterConventional Liposomal PaclitaxelPEGylated Liposomal PaclitaxelFold Change
Biological Half-life (hours)5.05 (±1.52)17.8 (±2.35)~3.5
Uptake by Reticuloendothelial System (RES)HighSignificantly Decreased-
Tumor UptakeLowerIncreased-

Table 3: Impact of PEGylation on Paclitaxel Solubility

FormulationSolubility
Paclitaxel in aqueous solutionPoorly soluble
PEG-paclitaxel conjugate> 20 mg equivalent paclitaxel/ml
PEGylated liposomal paclitaxel with 3% Tween 803.39 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of PEGylated drug delivery systems.

Protein PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to the primary amine groups (e.g., lysine residues) of a protein.

Materials:

  • Protein to be PEGylated (e.g., Lysozyme)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

  • Phosphate buffered saline (PBS), pH 7.4 (amine-free)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (appropriate molecular weight cut-off) or size-exclusion chromatography column

  • Purification buffers (e.g., for ion-exchange or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with PBS using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Purification: Remove unreacted PEG and by-products, and separate the different PEGylated species (mono-, di-, poly-PEGylated) from the unreacted protein. Common purification methods include:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted PEG and separating PEGylated from non-PEGylated protein.

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, allowing for the separation of species with different degrees of PEGylation.

  • Characterization: Confirm the extent of PEGylation and the molecular weight of the conjugates using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.

Synthesis of PEG-Lipid Conjugates

This protocol outlines the synthesis of a maleimide-functionalized PEG-lipid (DSPE-PEG-Maleimide) for subsequent conjugation to thiol-containing molecules.

Materials:

  • Amino-PEG-DSPE

  • N-Succinimidyl-3-maleimidopropionate (SMP)

  • Dichloromethane (CH2Cl2)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sephadex G-50 column

Procedure:

  • Reaction Setup: Dissolve amino-PEG-DSPE and SMP in a mixture of CH2Cl2 and DMF.

  • Base Addition: Add triethylamine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Purification: Purify the product by passing the reaction mixture through a Sephadex G-50 column to remove unreacted reagents and by-products.

  • Product Recovery: Obtain the final product, Mal-PEG-DSPE, as a white solid after solvent evaporation under reduced pressure.

Characterization of PEGylated Conjugates by MALDI-TOF Mass Spectrometry

Materials:

  • PEGylated protein/peptide sample

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., a mixture of acetonitrile and 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the MALDI matrix solution.

  • Spotting: Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.

  • Mass Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes the sample molecules, and their mass-to-charge ratio is determined by their time of flight to the detector.

  • Data Interpretation: The resulting mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein conjugated with one, two, or more PEG chains. The distribution of these peaks provides information on the degree and heterogeneity of PEGylation.

In Vitro Drug Release from PEGylated Nanoparticles

This protocol describes a common method for assessing the release of a drug from PEGylated nanoparticles using dialysis.

Materials:

  • Drug-loaded PEGylated nanoparticle suspension

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, potentially containing a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs)

  • Dialysis bags with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Dialysis Bag Preparation: Pre-soak the dialysis bags in the release medium to remove any preservatives and to equilibrate.

  • Sample Loading: Place a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and seal it.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium outside the dialysis bag.

  • Medium Replacement: After each sampling, replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the application of PEG spacers in drug delivery. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Signaling Pathway of Doxorubicin (the active agent in Doxil)

Doxorubicin_Pathway

Signaling Pathway of Pegfilgrastim (PEG-G-CSF)

Pegfilgrastim_Pathway Pegfilgrastim Pegfilgrastim (PEG-G-CSF) GCSF_R G-CSF Receptor Pegfilgrastim->GCSF_R Binding

Experimental Workflow for Protein PEGylation and Analysis

PEGylation_Workflow Start Start: Native Protein Buffer_Exchange Buffer Exchange (if needed) Start->Buffer_Exchange PEGylation_Reaction PEGylation Reaction (Protein + Activated PEG) Buffer_Exchange->PEGylation_Reaction Purification Purification (SEC or IEX) PEGylation_Reaction->Purification Characterization Characterization (SDS-PAGE, MALDI-TOF MS) Purification->Characterization End End: Purified PEGylated Protein Characterization->End

Conclusion and Future Perspectives

PEG spacers have fundamentally transformed the landscape of drug delivery, enabling the development of numerous successful therapeutic products with improved efficacy and safety profiles. The ability to precisely tune the properties of drugs through PEGylation offers a powerful strategy to overcome many of the challenges associated with conventional drug formulations. As our understanding of the interactions between PEGylated conjugates and biological systems deepens, future innovations will likely focus on the development of more sophisticated PEG architectures, such as biodegradable PEGs to mitigate concerns about long-term accumulation, and "smart" PEG linkers that respond to multiple biological stimuli for highly specific and controlled drug release. The continued evolution of PEGylation technology holds immense promise for the creation of next-generation drug delivery systems that are more effective, safer, and tailored to the individual needs of patients.

References

An In-depth Technical Guide to PROTACs and the Pivotal Role of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis Targeting Chimeras (PROTACs)

The landscape of modern therapeutics has been reshaped by the advent of Proteolysis Targeting Chimeras (PROTACs), a novel modality that moves beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1][] PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[3][4] This technology offers a paradigm shift, enabling the targeting of proteins previously considered "undruggable" due to the lack of well-defined active sites, such as scaffolding proteins and transcription factors.[5]

A PROTAC molecule is ingeniously constructed from three core components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. Upon entering the cell, the PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent effects at substoichiometric concentrations.

The PROTAC Mechanism of Action

The efficacy of a PROTAC hinges on its ability to successfully hijack the Ubiquitin-Proteasome System (UPS). This intricate cellular process maintains protein homeostasis through a highly regulated cascade. The PROTAC acts as a molecular bridge, orchestrating an artificial interaction between a target protein and an E3 ligase, an event that would not naturally occur.

The key steps are as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a transient POI-PROTAC-E3 ligase ternary complex.

  • Ubiquitination : Within the stabilized ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Polyubiquitination : This process is repeated, creating a polyubiquitin chain on the POI, which serves as a recognition signal for the proteasome.

  • Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides.

  • Catalytic Cycle : The PROTAC molecule is then released and is free to bind to another POI and E3 ligase, initiating a new degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ternary->CycleStart Release E2 E2-Ub E2->Ternary Ub Transfer Proteasome 26S Proteasome UbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation CycleStart->PROTAC Catalytic Cycle CycleStart->E3

PROTAC Mechanism of Action.

The Critical Role of PEG Linkers in PROTAC Design

While the two ligands determine target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not a passive spacer but an active component that dictates the geometry and stability of the ternary complex, and profoundly influences the molecule's physicochemical properties. Linkers can be broadly classified as flexible (e.g., alkyl chains, polyethylene glycol) or rigid.

Among these, polyethylene glycol (PEG) linkers have become the most common motif, incorporated into over half of all published PROTACs. PEG linkers are chains composed of repeating ethylene glycol units. Their prevalence is due to a unique combination of advantageous properties.

Key Advantages of PEG Linkers:

  • Enhanced Solubility : PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the hydrophilicity and solubility of the PROTAC molecule in physiological environments.

  • Improved Cell Permeability : The relationship between PEGylation and permeability is complex. While increased hydrophilicity can impede passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that can more readily traverse the cell membrane. However, an optimal balance must be struck, as excessive PEGylation can reduce cellular uptake.

  • Modulation of Ternary Complex Formation : The length and flexibility of the PEG linker are paramount for achieving a stable and productive ternary complex. An optimal linker length facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances degradation efficiency.

  • Synthetic Tractability : The modular nature of PEG chains allows for the straightforward synthesis of PROTAC libraries with systematically varied linker lengths, accelerating the optimization process.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Analysis

The optimization of linker length is a critical step in PROTAC development, as even minor changes can dramatically impact degradation potency. A linker that is too short may cause steric clashes between the POI and E3 ligase, preventing ternary complex formation, while a linker that is too long may fail to induce productive ubiquitination. The optimal length is highly dependent on the specific POI and E3 ligase pair.

Below are comparative data from studies on PROTACs targeting different proteins, illustrating the profound impact of PEG linker length on degradation efficacy (DC₅₀ and Dₘₐₓ) and cell viability (IC₅₀).

Target Protein PROTAC Linker Composition Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference
TBK1 PROTAC 1Alkyl/PEG12>1000N/A
PROTAC 2Alkyl/PEG1530~95
PROTAC 3Alkyl/PEG21396
PROTAC 4Alkyl/PEG2929276
BTK PROTAC-A2x PEG units~9Impaired BindingN/A
PROTAC-B4x PEG units~15PotentN/A
Estrogen Receptor α (ERα) PROTAC 11Alkyl12>1000~10
PROTAC 13Alkyl16~100~80
PROTAC 14Alkyl20>1000~30
Table 1: Effect of Linker Length on PROTAC-mediated Protein Degradation. DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximum percentage of degradation observed.
Target Protein PROTAC Linker Length (atoms) Cell Viability IC₅₀ (nM) Reference
Estrogen Receptor α (ERα) PROTAC 1112>10,000
PROTAC 1212~1,000
PROTAC 1316~100
PROTAC 1420~1,000
PROTAC 1520>10,000
Table 2: Correlation of Linker Length with Cytotoxic Activity in MCF7 cells. IC₅₀ is the concentration for 50% inhibition of cell viability.

These data clearly demonstrate that a "sweet spot" for linker length often exists, and systematic screening is essential for identifying the most potent PROTAC candidate for a given target.

Key Experimental Protocols for PROTAC Evaluation

The preclinical evaluation of a PROTAC involves a multi-step pipeline of in vitro and cellular assays to characterize its binding, degradation, and functional activities.

Experimental_Workflow Synthesis PROTAC Synthesis & Purification Binding Step 1: Binding Assays (Binary & Ternary) Synthesis->Binding Degradation Step 2: In-Cell Degradation (Western Blot, etc.) Binding->Degradation Confirm Complex Formation Function Step 3: Functional Assays (Cell Viability, etc.) Degradation->Function Confirm Target Knockdown PK Step 4: DMPK & In Vivo Studies Function->PK Confirm Cellular Activity

General Experimental Workflow for PROTAC Evaluation.
Protocol 1: Ternary Complex Formation Assay (Fluorescence Polarization - FP)

This assay measures the formation of the POI-PROTAC-E3 complex, which is a prerequisite for degradation. It can determine binding affinities and cooperativity.

Methodology:

  • Reagents : Purified recombinant POI, purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), fluorescently-labeled tracer ligand that binds to either the POI or E3 ligase, and the PROTAC compound.

  • Binary Binding : First, determine the binary binding affinity (Kd) of the PROTAC for both the POI and the E3 ligase separately using a competitive FP assay. A fixed concentration of the protein and its corresponding fluorescent tracer are incubated with serial dilutions of the PROTAC.

  • Ternary Complex Assay : To measure the ternary complex, saturate the PROTAC with one protein partner (e.g., the E3 ligase) at a concentration well above its Kd.

  • Titration : Titrate the second protein partner (the POI) into the pre-formed PROTAC-E3 ligase complex.

  • Measurement : The formation of the ternary complex results in a larger molecular entity, which slows the tumbling rate of the fluorescent tracer, leading to an increase in fluorescence polarization.

  • Data Analysis : Plot the change in polarization against the concentration of the titrated protein to determine the ternary complex binding affinity.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in cellular POI levels following PROTAC treatment.

Methodology:

  • Cell Seeding : Seed a relevant cell line (e.g., a cancer cell line expressing the POI) in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) to determine the DC₅₀. Include a vehicle control (e.g., 0.1% DMSO). For time-course experiments, treat with a fixed PROTAC concentration for various durations (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis : After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.

Methodology:

  • Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of medium and incubate overnight.

  • Compound Treatment : Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.

  • Incubation : Incubate the plate for a defined period relevant to the biological function of the POI (e.g., 72 hours).

  • Reagent Addition : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the cell culture medium volume).

  • Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition : After a 10-minute incubation at room temperature, record the luminescence using a plate-reading luminometer.

  • Data Analysis : Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.

Conclusion and Future Directions

PROTACs represent a transformative approach in drug discovery, offering the potential to target and eliminate proteins that were previously intractable. Within the architecture of these powerful molecules, the linker, and particularly the versatile PEG linker, plays a critical and multifaceted role. The strategic use of PEG linkers allows for the fine-tuning of crucial drug-like properties, including solubility and cell permeability, while enabling the optimal spatial arrangement required for efficient ternary complex formation and potent protein degradation.

The quantitative data clearly show that linker optimization is not a trivial step but a cornerstone of rational PROTAC design. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens—aided by advances in structural biology and computational modeling—the "trial-and-error" approach to linker design is being replaced by more structure-guided strategies. The continued exploration of novel linker chemistries and a deeper understanding of their impact on PROTAC biology will undoubtedly accelerate the development of next-generation protein degraders with superior potency, selectivity, and therapeutic potential.

References

Propargyl-PEG11-acid: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Propargyl-PEG11-acid, compiled from available data on the substance and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guide infers potential hazards and handling precautions from similar molecules. This information is intended for use by trained professionals in a laboratory setting and should be supplemented with a thorough risk assessment before use.

Introduction

This compound is a heterobifunctional linker molecule widely employed in biomedical and pharmaceutical research, particularly in the fields of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a terminal alkyne group (propargyl) and a carboxylic acid, connected by an 11-unit polyethylene glycol (PEG) spacer. The propargyl group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be conjugated to amine-containing molecules.[1][2] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] Given its reactive nature, a thorough understanding of its safe handling is paramount for researchers and drug development professionals.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The table below summarizes its known properties.

PropertyValueSource
Molecular Formula C26H48O13[4]
Molecular Weight 568.66 g/mol
Purity >96%

For context, physical properties of related short-chain Propargyl-PEG-acids and the parent compound, Propargyl alcohol, are provided below. These values should be considered indicative and not a direct representation of this compound's properties.

Table 2.1: Physical Properties of Related Propargyl Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Propargyl-PEG1-acid55683-37-9128.1Not AvailableNot AvailableNot Available
Propargyl-PEG2-acid1859379-85-3Not AvailableNot AvailableNot AvailableNot Available
Propargyl-PEG5-acid1245823-51-1304.3Not AvailableNot AvailableNot Available
Propargyl alcohol107-19-756.07-53114-1150.963

Data for Propargyl alcohol from reference. Data for other Propargyl-PEG-acids from references.

Hazard Identification and Toxicology Summary

A specific toxicological profile for this compound is not available. The hazard assessment is therefore based on the known risks of its constituent functional groups (propargyl and carboxylic acid) and data from related molecules like propargyl alcohol and propargylamine.

The propargyl group is the primary source of potential toxicity. Propargyl alcohol is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. It may also cause damage to the liver and kidneys through prolonged or repeated exposure. Propargylamine is also highly toxic and corrosive. While the long PEG chain in this compound is expected to modulate this toxicity, prudence dictates that it should be handled as a potentially hazardous substance.

Table 3.1: Toxicological Data for Related Compounds

CompoundRoute of ExposureSpeciesLD50Hazard Statements
Propargyl alcoholOralRatNot specifiedToxic if swallowed, Fatal in contact with skin, Causes severe skin burns and eye damage, May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.
PropargylamineOralRat780 mg/kgHarmful if swallowed, Fatal in contact with skin, Causes severe skin burns and eye damage.
PropargylamineDermalRabbit77 mg/kgFatal in contact with skin.

Safe Handling and Personal Protective Equipment (PPE)

Based on the potential hazards, the following handling procedures and PPE are recommended.

4.1. Engineering Controls

  • All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

4.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently.
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing.
Body Laboratory coat or disposable gownA lab coat should be worn at all times. For tasks with a higher risk of splashes, a disposable gown offers additional protection.
Respiratory Use in a chemical fume hoodFor situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound, from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Weighing Weighing Solid Compound PrepWorkArea->Weighing Proceed with caution Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Post-reaction WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose via EHS Protocols WasteSegregation->Disposal G cluster_chem Chemical Properties cluster_exp Exposure Assessment cluster_ctrl Control Measures PhysProps Physical Properties (Volatility, State) Inhalation Inhalation PhysProps->Inhalation ToxProps Toxicological Properties (Corrosivity, Toxicity) Dermal Dermal Contact ToxProps->Dermal Ingestion Ingestion ToxProps->Ingestion EngCtrl Engineering Controls (Fume Hood) Inhalation->EngCtrl PPE Personal Protective Equipment (Gloves, Goggles) Dermal->PPE AdminCtrl Administrative Controls (SOPs, Training) Ingestion->AdminCtrl

References

Propargyl-PEG11-acid: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Propargyl-PEG11-acid, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is paramount for ensuring the integrity and reproducibility of research and development activities.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent the degradation of this compound. The following conditions are recommended based on information for similar Propargyl-PEG compounds.

Table 1: Recommended Storage Conditions

ConditionTemperatureDurationNotes
Long-term Storage-20°CMonths to yearsStore in a tightly sealed, light-protected container. Minimize freeze-thaw cycles.
Short-term Storage2-8°CDays to weeksSuitable for material that will be used in the near future. Keep container tightly sealed.
ShippingAmbientShort periodsStable for the duration of typical shipping times. Upon receipt, store at the recommended long-term or short-term conditions.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Keep away from heat, sparks, and open flames.

Chemical Stability and Potential Degradation Pathways

This compound comprises three key structural elements: a terminal propargyl group, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus. The stability of the molecule is influenced by the inherent reactivity of these components.

Table 2: Potential Degradation Pathways and Products

Functional GroupDegradation PathwayPotential Degradation ProductsContributing Factors
Polyethylene Glycol (PEG) ChainOxidative DegradationLower molecular weight PEGs, aldehydes, ketones, carboxylic acids, estersExposure to oxygen, heat, light (UV), and transition metal ions.
Terminal Alkyne (Propargyl group)HydrationMethyl ketonePresence of strong acids and metal catalysts (e.g., mercury(II)).
Carboxylic AcidEsterificationEstersReaction with alcohols, particularly under acidic conditions.

The primary degradation concern for the PEG backbone is oxidation. This process can be initiated by autoxidation, where atmospheric oxygen reacts with the polyether chain, leading to chain scission and the formation of various byproducts. This can alter the length and properties of the PEG linker, potentially impacting the efficacy of the final bioconjugate.

The terminal alkyne is generally stable under neutral and basic conditions. However, in the presence of strong acids and certain metal catalysts, it can undergo hydration to form a methyl ketone. While this specific reaction is less common under typical bioconjugation conditions, it is a potential degradation pathway to consider if the molecule is exposed to harsh acidic environments.

G cluster_storage Storage and Handling Workflow Receipt Receipt of this compound Inspection Visual Inspection for Damage Receipt->Inspection ShortTerm Short-term Storage (2-8°C) Inspection->ShortTerm Immediate Use LongTerm Long-term Storage (-20°C) Inspection->LongTerm Archival Weighing Weighing in Fume Hood ShortTerm->Weighing LongTerm->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Use Use in Experiment Dissolution->Use

A logical workflow for the proper handling and storage of this compound.

Experimental Protocols for Stability and Purity Assessment

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify potential degradation products.

Method 1: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Method 2: Size-Exclusion Chromatography (SEC-HPLC)

  • Column: SEC column suitable for the molecular weight of this compound (568.65 g/mol ).

  • Mobile Phase: Phosphate-buffered saline (PBS) pH 7.4 or a similar aqueous buffer.

  • Flow Rate: 0.5 mL/min.

  • Detection: Refractive Index (RI) detector or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Forced Degradation Studies

Objective: To identify potential degradation pathways and products under accelerated conditions. These studies are crucial for developing stability-indicating analytical methods.

Protocol:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for various time points.

    • Thermal Degradation: Incubate the solid material or a solution at elevated temperatures (e.g., 80°C) for various time points.

    • Photostability: Expose the solid material or a solution to UV light (e.g., 254 nm) for various time points.

  • Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable HPLC method (as described in section 3.1) and Mass Spectrometry (MS) to identify and quantify the parent compound and any degradation products.

G cluster_degradation Potential Degradation Pathways Start This compound Oxidation Oxidative Degradation (PEG Chain Scission) Start->Oxidation O2, heat, light, metal ions Hydration Hydration (Alkyne to Ketone) Start->Hydration Strong Acid, Catalysts Products1 Lower MW PEGs, Aldehydes, Ketones, Carboxylic Acids Oxidation->Products1 Products2 Methyl Ketone Derivative Hydration->Products2

A diagram illustrating the primary potential degradation pathways for this compound.

Summary and Recommendations

The stability of this compound is critical for its successful application in bioconjugation and drug development. To ensure the integrity of this reagent, the following best practices are recommended:

  • Adherence to Storage Conditions: Strictly follow the recommended storage conditions, with long-term storage at -20°C being the most critical.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Purity Verification: Periodically assess the purity of stored material using a validated analytical method, such as HPLC, especially before use in critical applications.

  • Avoid Harsh Conditions: Minimize exposure to high temperatures, strong acids or bases, and intense light.

  • Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to avoid degradation in solution.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their studies, leading to more consistent and reproducible results.

The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a chemical philosophy emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. First discovered independently by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal in 2002, this powerful ligation reaction has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, chemical biology, and materials science.[1] Its simplicity, efficiency, and biocompatibility have made it an indispensable tool for the rapid and reliable construction of complex molecular architectures from simple modular units.[2]

This technical guide provides an in-depth exploration of the fundamentals of CuAAC, including its mechanism, key components, quantitative aspects, detailed experimental protocols, and its application in elucidating biological pathways.

The Reaction Mechanism: A Tale of Copper and Selectivity

The CuAAC reaction is the catalyzed version of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal reaction requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and yields exclusively the 1,4-disubstituted 1,2,3-triazole product.[3]

The catalytic cycle, as illustrated below, is generally accepted to proceed through the following key steps:

  • Formation of Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation.

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate follows.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Triazole Cu_Acetylide->CuI - Alkyne Intermediate_1 [Azide-Cu-Acetylide Complex] Cu_Acetylide->Intermediate_1 + Azide Intermediate_1->Cu_Acetylide - Azide Intermediate_2 Six-membered Cu-intermediate Intermediate_1->Intermediate_2 Cyclization Intermediate_2->Product + H+

A simplified representation of the CuAAC catalytic cycle.

Core Components of the CuAAC Reaction

The success of a CuAAC reaction hinges on the careful selection and preparation of its core components.

  • Azides and Alkynes: A vast array of azide- and terminal alkyne-functionalized molecules can be employed. The reaction is remarkably tolerant of most functional groups, making it suitable for complex molecular settings.[3] The reactivity can be influenced by electronic and steric factors; for instance, azides with electron-withdrawing substituents tend to react faster.

  • Copper Catalyst: The active catalyst is copper in the +1 oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and convenient approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent for the in situ generation of Cu(I) from Cu(II). It is effective, biocompatible, and readily available.

  • Ligands: The efficiency and biocompatibility of the CuAAC reaction can be significantly enhanced by the use of accelerating ligands. These ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and its disproportionation to Cu(0) and Cu(II). They also increase the catalytic activity. Common ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Solvent: The CuAAC reaction is compatible with a wide range of solvents, including water, alcohols, DMSO, DMF, and mixtures thereof.[3] The choice of solvent often depends on the solubility of the substrates.

Quantitative Data Presentation

The yield and rate of the CuAAC reaction are influenced by the choice of catalyst, ligand, solvent, and temperature. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of Catalyst and Solvent on Yield

AlkyneAzideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI (5)DES85593
PhenylacetyleneBenzyl azideCuSO₄/AscorbateDES85584
PhenylacetyleneBenzyl azideCuI (1)Choline Chloride/GlycerolRT1497
PhenylacetyleneBenzyl azideCuCl (ligand-free)WaterRT->90
PhenylacetyleneBenzyl azideCu₂O (0.5)WaterRT-High

DES: Deep Eutectic Solvent; RT: Room Temperature

Table 2: Impact of Catalyst Loading on Reaction Time and Yield

AlkyneAzideCatalystCatalyst LoadingTemp (°C)TimeConversion/Yield (%)Reference
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.5 mol%RT5 min100
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂50 ppmRT1 h99
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂25 ppm501 h99

Experimental Protocols

Below are detailed methodologies for performing a standard CuAAC reaction in solution and on a solid support.

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction in Solution

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of water and tert-butanol)

  • Reaction vessel (e.g., a vial with a magnetic stir bar)

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.

  • Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: On-Resin CuAAC Reaction

This protocol provides a general guideline for performing a CuAAC reaction on a solid support, a common technique in combinatorial chemistry and peptide synthesis.

Materials:

  • Resin-bound azide or alkyne

  • Terminal alkyne or azide (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents) or CuSO₄/Sodium Ascorbate system

  • Base (e.g., N,N-diisopropylethylamine, DIPEA) (5-10 equivalents) - optional, but often used

  • Solvent (e.g., DMF, THF, or a mixture with water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in the chosen solvent.

  • Reagent Addition: To the swollen resin, add the alkyne (or azide), the copper catalyst, and the base (if used).

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test for free amines if applicable) or by cleaving a small sample of the resin and analyzing the product by LC-MS.

  • Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like dichloromethane (DCM) and methanol to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for a CuAAC reaction, from reagent preparation to product analysis.

CuAAC_Workflow start Start prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate) start->prep mix Combine Azide and Alkyne in Solvent prep->mix add_cat Add CuSO4 and Sodium Ascorbate mix->add_cat react Stir at Room Temperature add_cat->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up (Extraction, Washing) monitor->workup Complete purify Purification (Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end Apoptosis_Pathway cluster_pathway Extrinsic Apoptosis Pathway Visualization via CuAAC cluster_abpp ABPP with CuAAC death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor Binds to procaspase8 Procaspase-8 death_receptor->procaspase8 Recruits & Activates caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 Cleaves & Activates click CuAAC caspase8->click Labeled Caspase-8 caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes caspase3->click Labeled Caspase-3 probe8 Alkyne-Probe for Active Caspase-8 probe8->caspase8 Labels probe3 Alkyne-Probe for Active Caspase-3 probe3->caspase3 Labels reporter Azide-Reporter (e.g., Fluorophore) reporter->click click->apoptosis Visualization

References

Methodological & Application

Propargyl-PEG11-acid in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG11-acid is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, allows for the sequential and specific conjugation of two different molecules. This enables the precise construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for various biomedical applications.[1][2][3]

The polyethylene glycol (PEG) spacer, consisting of 11 ethylene glycol units, imparts hydrophilicity to the linker and the resulting conjugate. This often improves solubility, reduces aggregation, and can enhance the pharmacokinetic properties of the final product by providing a flexible, hydrophilic spacer that minimizes steric hindrance.[4][5]

This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation, focusing on its two primary reactive functionalities: the carboxylic acid for amine coupling and the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C26H48O13N/A
Molecular Weight 568.66 g/mol N/A
Appearance Typically a liquid or low-melting solid
Solubility Soluble in water (pH > 7), DMSO, DMF, Methanol, Ethanol
Storage Store at -20°C, desiccated. For stock solutions in anhydrous solvents, store under an inert atmosphere (e.g., argon or nitrogen).N/A

Note: this compound is often supplied as a viscous oil. To facilitate handling, it is recommended to prepare a stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Core Bioconjugation Strategies

The bifunctional nature of this compound allows for a two-step conjugation strategy. Typically, the carboxylic acid is first activated and reacted with a primary amine on a biomolecule (e.g., a protein or antibody). Subsequently, the propargyl group is available for a click chemistry reaction with an azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or another biomolecule).

Bioconjugation_Strategy Propargyl_PEG11_Acid This compound Activated_Linker Activated Linker (e.g., NHS Ester) Propargyl_PEG11_Acid->Activated_Linker Step 1: Activation (EDC/NHS) Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) Intermediate_Conjugate Intermediate Conjugate (Alkyne-functionalized Biomolecule) Biomolecule1->Intermediate_Conjugate Activated_Linker->Intermediate_Conjugate Amine Coupling Final_Conjugate Final Bioconjugate Intermediate_Conjugate->Final_Conjugate Step 2: Click Chemistry (CuAAC) Biomolecule2 Biomolecule 2 (e.g., Drug with -N3) Biomolecule2->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues on a protein or antibody) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of NHS, this intermediate is converted to a more stable NHS ester, which then reacts with primary amines to form a stable amide bond.

EDC_NHS_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxyl Propargyl-PEG-COOH O_Acylisourea O-acylisourea intermediate Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Propargyl-PEG-NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Protein-NH-CO-PEG-Propargyl NHS_Ester->Amide_Bond + Protein-NH2 Protein_Amine Protein-NH2

Caption: Reaction scheme for EDC/NHS-mediated amine coupling.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

    • Prepare the protein solution in the appropriate Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound (Two-Step Method):

    • In a microcentrifuge tube, mix the this compound stock solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions in Activation Buffer. The molar ratio of this compound:EDC:NHS should be approximately 1:1.5:1.5.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar excess of the linker to the protein can be varied to control the degree of labeling (a starting point of 10-20 fold molar excess is common).

    • The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Quantitative Parameters for EDC/NHS Coupling:

ParameterRecommended RangeNotes
pH for Activation 4.7 - 6.0Optimizes the formation of the O-acylisourea intermediate and NHS ester while minimizing hydrolysis.
pH for Conjugation 7.2 - 8.0Balances the reactivity of the primary amine (needs to be deprotonated) and the stability of the NHS ester (hydrolyzes at higher pH).
Molar Ratio (Linker:Protein) 5:1 to 50:1This should be optimized to achieve the desired degree of labeling (DOL).
Molar Ratio (EDC:Linker) 1.1:1 to 2:1A slight excess of EDC ensures efficient activation.
Molar Ratio (NHS:Linker) 1.1:1 to 2:1A slight excess of NHS improves the yield of the NHS ester.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger reaction times may be necessary for less reactive amines or lower concentrations.
Temperature 4°C to 25°CRoom temperature is generally sufficient, but 4°C can be used to minimize protein degradation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the functionalized biomolecule and an azide-containing molecule.

Principle: The Cu(I)-catalyzed reaction between a terminal alkyne and an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_click Click Reaction CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I + Ascorbate Ascorbate Sodium Ascorbate Triazole Triazole-linked Conjugate Cu_I->Triazole Catalyst Alkyne Propargyl-PEG-Protein Alkyne->Triazole + Azide-Molecule Azide Azide-Molecule

Caption: Simplified scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Alkyne-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand (or other suitable copper ligand)

  • Reaction Buffer: PBS, pH 7.4 or other non-chelating buffer

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized biomolecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing molecule. A molar excess of the azide molecule (e.g., 3-10 fold) is often used.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common. Let this mixture stand for a few minutes.

    • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Quantitative Parameters for CuAAC:

ParameterRecommended RangeNotes
pH 7.0 - 8.0CuAAC is generally tolerant of a wide pH range, but neutral to slightly basic conditions are common for bioconjugation.
Molar Ratio (Azide:Alkyne) 3:1 to 10:1An excess of the smaller azide molecule drives the reaction to completion.
Copper(II) Sulfate Concentration 50 - 500 µMHigher concentrations can increase reaction rates but also the risk of protein damage.
Ligand:Copper Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) catalyst and protects the biomolecule.
Sodium Ascorbate Concentration 0.5 - 5 mMA significant excess is used to maintain copper in the +1 oxidation state.
Reaction Time 1-4 hoursCan be optimized based on the specific reactants.
Temperature 25°C (Room Temperature)Generally sufficient for efficient reaction.

Characterization of the Bioconjugate

After purification, it is crucial to characterize the final conjugate to confirm successful conjugation and determine key parameters like the degree of labeling (DOL) or drug-to-antibody ratio (DAR).

TechniquePurpose
UV-Vis Spectroscopy To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the DOL/DAR.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and detect any aggregation or fragmentation.
Hydrophobic Interaction Chromatography (HIC-HPLC) For ADCs, HIC can separate species with different DARs, providing information on the drug load distribution.
Reverse-Phase HPLC (RP-HPLC) Can be used to analyze smaller bioconjugates and assess purity.
Mass Spectrometry (LC-MS, MALDI-TOF) To confirm the molecular weight of the conjugate and determine the DOL/DAR.
SDS-PAGE A simple method to visualize the increase in molecular weight of the protein after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency (Amine Coupling) Inactive EDC/NHS (hydrolyzed). Incorrect pH for activation or coupling. Primary amines on the biomolecule are not accessible.Use fresh EDC/NHS solutions. Verify the pH of your buffers. Denature and refold the protein if necessary, or use a longer PEG linker to reduce steric hindrance.
Protein Precipitation High concentration of organic solvent from linker stock. The conjugate is less soluble than the starting protein.Minimize the volume of the organic solvent added. Perform the conjugation at a lower protein concentration. The PEG11 spacer should aid solubility, but this can still be an issue with very hydrophobic payloads.
Low Yield (CuAAC) Oxidation of Cu(I) catalyst. Inactive sodium ascorbate.Ensure the sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen. Increase the concentration of the ligand.
Protein Damage/Aggregation Oxidative damage from copper catalyst.Use a copper-chelating ligand like THPTA. Minimize reaction time and copper concentration.

This document provides a comprehensive guide for the use of this compound in bioconjugation. For all applications, it is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific biomolecules and target application.

References

Application Notes and Protocols for the Conjugation of Propargyl-PEG11-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology. This process can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their solubility, extending their circulatory half-life, reducing immunogenicity, and improving overall stability. Propargyl-PEG11-acid is a bifunctional linker that facilitates the introduction of a terminal alkyne group onto a target molecule. This alkyne handle enables subsequent, highly specific and efficient "click chemistry" reactions with azide-functionalized molecules, opening a vast array of possibilities for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials.

This document provides a detailed protocol for the conjugation of this compound to primary amines, such as the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins. The methodology is based on the widely used and robust carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.

Principle of the Reaction

The conjugation of this compound to a primary amine is a two-step process designed to maximize efficiency and minimize side reactions.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid group of this compound is activated by EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This activation step is optimally performed at a slightly acidic pH (5.0-6.0).

  • Conjugation to the Primary Amine: The resulting Propargyl-PEG11-NHS ester is then introduced to the amine-containing molecule (e.g., a protein) in a buffer with a pH range of 7.2-8.5. The primary amine nucleophilically attacks the NHS ester, forming a stable amide bond and releasing NHS.

Experimental Workflow

G cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification propargyl_peg This compound activated_peg Propargyl-PEG11-NHS Ester propargyl_peg->activated_peg 15-30 min Room Temp edc_nhs EDC + NHS edc_nhs->activated_peg pegylated_protein Propargyl-PEGylated Protein activated_peg->pegylated_protein 2 hours at RT or Overnight at 4°C primary_amine Primary Amine (e.g., Protein) primary_amine->pegylated_protein purification Purification (e.g., SEC, Dialysis) pegylated_protein->purification purified_product Purified Conjugate purification->purified_product

Caption: Workflow for the two-step conjugation of this compound to a primary amine.

Quantitative Data Summary

The degree of labeling (DOL), which represents the average number of PEG molecules conjugated to a single protein molecule, is a critical parameter that can be controlled by adjusting the reaction conditions. The following table provides general guidelines for achieving different levels of PEGylation. The optimal conditions should be empirically determined for each specific protein and desired outcome.

Target Degree of Labeling (DOL)Molar Ratio (Propargyl-PEG11-NHS Ester : Protein)Recommended pHTypical Number of PEGs per ProteinNotes
Low1:1 - 5:17.5 - 8.01 - 2Ideal for preserving maximum protein activity when minimal modification is required.
Medium5:1 - 20:18.0 - 8.53 - 6A common range for balancing improved pharmacokinetic properties with retained biological function.[1]
High>20:18.0 - 8.5>6May be necessary for maximizing solubility or shielding from proteolysis, but carries a higher risk of reduced protein activity and aggregation.[2]

Detailed Experimental Protocols

This protocol is a general guideline. Optimization may be required for specific applications.

Materials and Reagents
  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Size-Exclusion Chromatography (SEC) column, dialysis cassettes (appropriate MWCO), or tangential flow filtration (TFF) system.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This two-step protocol is recommended as it minimizes the formation of undesirable side products by separating the activation of the PEG linker from the conjugation to the amine-containing molecule.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept to a minimum (<10%).

  • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.[3]

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[3]

Step 2: Conjugation to the Amine-Containing Molecule

  • While the activation reaction is proceeding, prepare the protein or other amine-containing molecule in the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Add the freshly activated Propargyl-PEG11-NHS ester solution to the protein solution. The molar ratio of the activated PEG to the protein should be adjusted based on the desired degree of labeling (see table above).

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • Purify the Propargyl-PEGylated protein from excess reagents, byproducts (e.g., hydrolyzed NHS-ester, urea byproduct from EDC), and unreacted protein.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities but may not efficiently separate un-PEGylated protein from the mono-PEGylated product.

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and estimate the degree of PEGylation based on the shift in retention time.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for an accurate determination of the number of attached PEG chains.

  • NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of specific proton signals from the protein and the PEG chain.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffers (e.g., Tris, azide).- Incorrect pH for activation or conjugation.- Use fresh, high-quality EDC and NHS.- Ensure buffers are free of primary amines or other nucleophiles.- Verify the pH of the Activation Buffer (5.0-6.0) and Conjugation Buffer (7.2-8.5).
Protein Precipitation/Aggregation - High degree of PEGylation.- Inappropriate buffer conditions.- Protein instability.- Reduce the molar excess of the activated PEG linker.- Optimize the protein concentration and buffer composition (e.g., add stabilizers).
Hydrolysis of Activated PEG - The NHS ester is susceptible to hydrolysis, especially at higher pH.- Use the activated Propargyl-PEG11-NHS ester immediately after preparation.- Avoid prolonged incubation times at high pH.

Conclusion

The conjugation of this compound to primary amines via EDC/NHS chemistry is a versatile and efficient method for introducing an alkyne functionality onto biomolecules. This protocol provides a robust starting point for researchers to develop novel bioconjugates for a wide range of applications in drug delivery, diagnostics, and biomaterials science. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving the desired therapeutic and functional outcomes.

References

Application Notes: Activation of Propargyl-PEG11-acid with EDC and NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The covalent modification of biomolecules is a cornerstone of modern biotechnology and drug development. Propargyl-PEG11-acid is a heterobifunctional linker containing a terminal alkyne (propargyl group) for "click chemistry" applications and a carboxylic acid for conjugation to primary amines.[1][2] The activation of the carboxylic acid group is a critical step, commonly achieved using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4]

This two-step process converts the carboxylic acid into a semi-stable, amine-reactive NHS ester, which can then efficiently form a stable amide bond with primary amines (e.g., lysine residues on proteins) under physiological conditions.[5] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This methodology is fundamental for attaching the versatile propargyl handle to proteins, antibodies, and other biomolecules, enabling their subsequent modification with azide-containing tags, drugs, or imaging agents.

Principle of the Reaction:

The conjugation process occurs in two primary stages:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate readily reacts with NHS to create a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, improving coupling efficiency.

  • Amine Coupling: The resulting Propargyl-PEG11-NHS ester reacts with a primary amine on the target molecule to form a stable covalent amide bond, releasing NHS as a byproduct.

Reaction_Mechanism Propargyl Propargyl-PEG11-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) Propargyl->Intermediate + Step 1: Activation EDC EDC NHSEster Propargyl-PEG11-NHS Ester (Amine-Reactive) Intermediate->NHSEster + Step 2: Stabilization Byproduct1 Isourea Byproduct Intermediate->Byproduct1 NHS NHS Conjugate Propargyl-PEG11-CONH-R (Stable Amide Bond) NHSEster->Conjugate + Step 3: Conjugation Amine R-NH₂ (Primary Amine) Byproduct2 NHS Conjugate->Byproduct2

Caption: EDC/NHS activation and conjugation mechanism.

Experimental Protocols & Data

Proper handling and storage of reagents are critical for successful conjugation. EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. Always allow reagent vials to warm to room temperature before opening to prevent condensation.

Table 1: Reagent Properties

Reagent Molecular Formula Molecular Weight ( g/mol ) Recommended Storage
This compound C₂₆H₄₈O₁₃ 568.66 -20°C, Desiccated
EDC-HCl C₈H₁₇N₃·HCl 191.70 -20°C, Desiccated

| NHS | C₄H₅NO₃ | 115.09 | 4°C or -20°C, Desiccated |

Protocol 1: Activation of this compound in Organic Solvent

This protocol is suitable for creating a stock solution of the amine-reactive Propargyl-PEG11-NHS ester, which can be used in subsequent reactions, particularly with substrates soluble in organic solvents.

Materials:

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction vial under inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Reagent Addition: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. Subsequently, add EDC-HCl (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by analytical techniques like TLC or LC-MS.

  • Use/Storage: The resulting Propargyl-PEG11-NHS ester solution can be used immediately for conjugation or stored under an inert atmosphere at -20°C for a limited time. Note that NHS esters have limited stability.

Protocol 2: Aqueous Two-Step Conjugation to a Protein

This is the most common method for modifying proteins and other biomolecules in an aqueous environment. The two-step process minimizes protein cross-linking by quenching the EDC before adding the amine-containing protein.

Materials:

  • This compound

  • EDC-HCl

  • Sulfo-NHS (water-soluble alternative to NHS) or NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0. Buffers without primary amines or carboxylates are essential.

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5.

  • Quenching Solution: Hydroxylamine or 2-Mercaptoethanol.

  • Protein solution (e.g., antibody at 1-10 mg/mL in Coupling Buffer)

  • Desalting column for purification

Experimental_Workflow start Start step1 1. Dissolve this compound in Activation Buffer (pH 5-6) start->step1 step2 2. Add EDC and (Sulfo)-NHS Incubate for 15-30 min at RT step1->step2 Activation Step step3 3. Adjust pH to 7.2-7.5 with Coupling Buffer step2->step3 step4 4. Add amine-containing protein React for 2 hours at RT step3->step4 Conjugation Step step5 5. Quench reaction with Hydroxylamine (15 min) step4->step5 step6 6. Purify conjugate using a desalting column step5->step6 end End (Purified Propargyl-PEG-Protein) step6->end

Caption: Workflow for aqueous two-step EDC/NHS conjugation.

Procedure:

  • Activation:

    • Dissolve this compound in Activation Buffer.

    • Add Sulfo-NHS (or NHS) to a final concentration of ~5 mM, followed by EDC-HCl to a final concentration of ~2 mM. A molar excess of EDC/NHS over the this compound is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated Propargyl-PEG11-NHS ester solution to your protein solution, which should be in the Coupling Buffer (pH 7.2-7.5). Alternatively, adjust the pH of the activation reaction mixture to 7.2-7.5 before adding the protein. The reaction of the NHS-ester with primary amines is most efficient at this pH range.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by purifying the protein conjugate using a desalting column or dialysis.

Table 2: Recommended Reaction Conditions Summary

Parameter Protocol 1 (Organic) Protocol 2 (Aqueous) Rationale
Solvent/Buffer Anhydrous DMF, DCM Activation: MES (pH 4.7-6.0) Coupling: PBS (pH 7.2-7.5) Activation is most efficient at acidic pH, while amine coupling is optimal at physiological to slightly basic pH.
Molar Ratio 1.5-2.0 eq. EDC/NHS per eq. of acid 2-10 fold molar excess of EDC/NHS over acid Ensures efficient activation. Excess is removed during purification.
Temperature Room Temperature Room Temperature or 4°C Room temperature is sufficient for activation; conjugation can be done at 4°C overnight to minimize protein degradation.

| Reaction Time | 4-12 hours | Activation: 15-30 min Coupling: 2 hours to overnight | NHS ester formation in organic solvent is slower. Aqueous activation is rapid, but the NHS ester is prone to hydrolysis. |

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Coupling

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS due to moisture. 2. Inappropriate buffer pH. 3. Hydrolysis of NHS-ester intermediate. 4. Competing nucleophiles in buffer (e.g., Tris, Glycine). 1. Use fresh, anhydrous reagents; warm to RT before opening. 2. Use a two-buffer system (MES for activation, PBS for coupling). 3. Proceed to the conjugation step immediately after activation. 4. Use non-amine, non-carboxylate buffers like MES and PBS.
Precipitation of Protein 1. High concentration of EDC. 2. Protein instability in the chosen buffer or at the reaction pH. 1. Reduce the molar excess of EDC. 2. Perform a buffer exchange to ensure protein solubility and stability prior to the reaction.

| Lack of Reactivity | 1. Carboxylic acid is not accessible (steric hindrance). 2. No available primary amines on the target molecule. | 1. Consider a longer PEG spacer to reduce steric hindrance. 2. Confirm the presence of accessible primary amines on your target. |

Downstream Applications

Successfully conjugating this compound to a biomolecule provides a terminal alkyne handle. This functionality is primarily used for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.

  • Antibody-Drug Conjugates (ADCs): The propargyl group can be used to attach azide-modified cytotoxic drugs to an antibody, creating targeted cancer therapeutics.

  • Proteomics and Imaging: Azide-functionalized fluorescent dyes, biotin tags, or other reporter molecules can be attached to visualize, detect, or isolate the modified protein.

  • Surface Modification: Immobilize proteins or other biomolecules onto azide-functionalized surfaces for applications in biosensors and biomaterials.

Applications_Logic Activation This compound Activation with EDC/NHS Conjugation Conjugation to Biomolecule (e.g., Protein) Activation->Conjugation AlkyneProtein Alkyne-Functionalized Protein Conjugation->AlkyneProtein Click Click Chemistry (with Azide-Molecule) AlkyneProtein->Click ADC ADCs Click->ADC Applications Imaging Imaging Agents Proteomics Proteomics

Caption: Logic from activation to downstream applications.

References

A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad applicability, stereospecificity, and the simplicity of its execution, often proceeding under mild and even aqueous conditions.[1][2] The CuAAC reaction facilitates the rapid and reliable joining of two molecular fragments, one bearing an azide functional group and the other a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] Its robustness and bio-orthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.

Reaction Mechanism and Key Components

The CuAAC reaction proceeds via a multi-step mechanism catalyzed by a copper(I) species. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate. The addition of a copper-coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and enhancing reaction rates.

The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a 1,3-dipolar cycloaddition to form a six-membered copper-containing ring intermediate. This intermediate then undergoes rearrangement and protonation to yield the final 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Experimental Protocols

This section provides a general, step-by-step protocol for performing a CuAAC reaction. The specific concentrations and conditions may require optimization depending on the substrates being used.

Materials and Reagents:
  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed solvent (e.g., water, DMSO, or a mixture)

  • Nitrogen or Argon gas for creating an inert atmosphere

General Protocol for a Small-Scale Reaction (e.g., 1 mL total volume):
  • Preparation of Stock Solutions:

    • Prepare a stock solution of your azide-containing molecule in the chosen solvent.

    • Prepare a stock solution of your alkyne-containing molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water or DMSO.

  • Reaction Setup:

    • In a clean reaction vessel, add the azide and alkyne stock solutions to achieve the desired final concentrations. A 1:1 to 1:1.5 molar ratio of alkyne to azide is common.

    • Add the THPTA ligand stock solution to the reaction mixture. A common final concentration is 1-5 mM.

    • Add the copper(II) sulfate stock solution. A typical final concentration is 0.1-1 mM.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution. A final concentration of 5-10 mM is generally sufficient.

    • If the reaction is sensitive to oxygen, it is advisable to degas the final reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring and Work-up:

    • The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the triazole product.

    • Reactions are often complete within 1-24 hours at room temperature.

    • Once the reaction is complete, the product can be purified using standard techniques like column chromatography, preparative HPLC, or crystallization.

Quantitative Data Summary

The following table summarizes typical concentration ranges for the key components of a CuAAC reaction. These values can serve as a starting point for optimization.

ComponentTypical Concentration RangeNotes
Azide 1 - 100 mMThe limiting reagent is often the more precious or complex molecule.
Alkyne 1 - 150 mMA slight excess (1.1 - 1.5 equivalents) relative to the azide can help drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1 mMHigher concentrations can increase the reaction rate but may also lead to side reactions or be problematic for biological applications due to copper cytotoxicity.
Sodium Ascorbate 5 - 10 mMA significant excess is used to ensure the complete reduction of Cu(II) to Cu(I) and to counteract any dissolved oxygen.
Ligand (e.g., THPTA) 1 - 5 mMA 1:5 to 1:10 ratio of copper to ligand is often used to stabilize the Cu(I) catalyst.
Solvent N/AAqueous buffers, DMSO, DMF, and mixtures are commonly used. The choice depends on the solubility of the reactants.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature. Gentle heating may be applied to accelerate slow reactions.
Reaction Time 1 - 24 hoursReaction progress should be monitored to determine the optimal time.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for setting up a CuAAC click chemistry reaction.

CuAAC_Workflow Azide_Sol Prepare Azide Stock Solution Mix_Reactants Combine Azide, Alkyne, and Ligand Solutions Azide_Sol->Mix_Reactants Alkyne_Sol Prepare Alkyne Stock Solution Alkyne_Sol->Mix_Reactants Cu_Sol Prepare CuSO4 Stock Solution Ascorbate_Sol Prepare Sodium Ascorbate Stock Solution (Fresh) Ligand_Sol Prepare Ligand Stock Solution Ligand_Sol->Mix_Reactants Add_Cu Add CuSO4 Solution Mix_Reactants->Add_Cu Initiate Add Sodium Ascorbate to Initiate Reaction Add_Cu->Initiate Monitor Monitor Reaction (TLC, LC-MS, NMR) Initiate->Monitor Purify Purify Product (Chromatography, etc.) Monitor->Purify

Caption: A flowchart illustrating the key steps in a typical CuAAC experimental workflow.

Signaling Pathway Analogy in CuAAC

While not a biological signaling pathway, the sequence of events in the CuAAC catalytic cycle can be visualized in a similar manner, highlighting the key intermediates and transformations.

CuAAC_Mechanism CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Azide Azide Cycloadduct Six-membered Cu-Triazolide Intermediate Cu_Acetylide->Cycloadduct + Azide Cycloadduct->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Cycloadduct->Product Protonation

Caption: A diagram representing the catalytic cycle of the CuAAC reaction.

References

Application of Propargyl-PEG11-acid in Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG11-acid is a bifunctional linker that incorporates a terminal alkyne group and a carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. This extended PEG chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[1][] The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a highly efficient and specific conjugation to azide-modified antibodies or payloads.[3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.

Principle of Application

The synthesis of an ADC using this compound typically involves a two-stage process. First, the carboxylic acid end of the linker is activated and reacted with an amine-containing payload molecule to form a stable amide bond. Alternatively, if the payload contains a suitable functional group, the linker can be attached through other means. The resulting payload-linker construct, now bearing a terminal alkyne, is then conjugated to an azide-functionalized antibody via the CuAAC reaction. This site-specific conjugation method allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Data Presentation

Due to the limited availability of public data specifically for this compound, the following tables present representative data based on typical outcomes for ADCs synthesized with analogous long-chain PEG linkers via click chemistry. These values should be considered illustrative.

Table 1: Representative ADC Synthesis Parameters

ParameterValueNotes
Molar Ratio (Payload-Linker:Antibody)5:1 - 10:1A molar excess of the payload-linker is typically used to drive the conjugation reaction to completion.
Reaction Time1 - 4 hoursReaction progress should be monitored by an appropriate analytical method (e.g., HPLC).
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically performed at ambient temperature.
pH7.2 - 7.8Maintained using a non-coordinating buffer such as phosphate-buffered saline (PBS).

Table 2: Representative ADC Characterization Data

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8 - 4.2Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (LC-MS)
Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Monomer Content>98%Size Exclusion Chromatography (SEC-HPLC)
Residual Free Payload-Linker<1%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Endotoxin Levels<0.5 EU/mgLAL Test

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the formation of the NHS ester by TLC or LC-MS. e. If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct. The resulting solution containing the activated Propargyl-PEG11-NHS ester can be used directly in the next step.

  • Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the payload solution. c. Add the solution of activated Propargyl-PEG11-NHS ester to the payload solution. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, purify the Propargyl-PEG11-Payload conjugate by RP-HPLC. g. Characterize the purified product by mass spectrometry and NMR.

Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-functionalized payload (from Protocol 1) to an azide-modified antibody. The antibody must first be functionalized with azide groups, for example, by reacting lysine residues with an azide-NHS ester or by incorporating an unnatural amino acid containing an azide group.

Materials:

  • Azide-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG11-Payload conjugate (dissolved in DMSO)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Purification system (e.g., SEC-HPLC or Tangential Flow Filtration)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of 50 mM CuSO4 in ultrapure water. b. Prepare a stock solution of 100 mM THPTA in ultrapure water. c. Prepare a fresh stock solution of 100 mM sodium ascorbate in ultrapure water.

  • Catalyst Premix: a. In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. b. Allow the mixture to stand at room temperature for 3-5 minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction: a. In a reaction vessel, add the azide-functionalized antibody solution. b. Add the desired molar excess (e.g., 5-10 equivalents) of the Propargyl-PEG11-Payload solution to the antibody solution and mix gently. c. Add the pre-formed copper-ligand complex to the antibody/payload mixture. d. Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM. e. Incubate the reaction at room temperature for 1-4 hours, with gentle mixing and protected from light.

  • Purification of the ADC: a. Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM. b. Purify the ADC from unreacted payload-linker, catalyst, and other small molecules using SEC-HPLC or Tangential Flow Filtration (TFF). The mobile phase for SEC should be a formulation buffer suitable for the antibody (e.g., PBS or histidine buffer).

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, leading to longer retention times on a HIC column. Different DAR species can be resolved as distinct peaks.

  • Procedure: a. Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient. b. Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0). c. Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0). d. Inject the purified ADC and elute with a linear gradient from 100% A to 100% B. e. Monitor the absorbance at 280 nm. f. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). g. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

2. Determination of Purity and Aggregation by SEC-HPLC:

  • Principle: SEC separates molecules based on their size. This method is used to quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments.

  • Procedure: a. Use a size exclusion column suitable for proteins (e.g., TSKgel G3000SWxl). b. Use an isocratic mobile phase, such as PBS, at a constant flow rate. c. Inject the purified ADC and monitor the absorbance at 280 nm. d. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and later-eluting peaks represent fragments. e. Calculate the percentage of monomer by dividing the area of the monomer peak by the total area of all peaks.

Visualizations

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis This compound This compound Activation Activation This compound->Activation EDC/NHS Payload Payload Conjugation1 Conjugation1 Payload->Conjugation1 Activation->Conjugation1 Purified_Linker_Payload Purified_Linker_Payload Conjugation1->Purified_Linker_Payload RP-HPLC Azide_Antibody Azide_Antibody Conjugation2 CuAAC Click Reaction Purified_Linker_Payload->Conjugation2 Cu(I), Ascorbate Azide_Antibody->Conjugation2 Purified_ADC Purified_ADC Conjugation2->Purified_ADC SEC/TFF

Caption: Workflow for ADC synthesis using this compound.

CuAAC_Mechanism cluster_reactants cluster_catalyst cluster_product Alkyne Antibody-N3 Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Alkyne->Catalyst Azide Payload-Linker-C≡CH Azide->Catalyst Product Antibody-Triazole-Linker-Payload Catalyst->Product

Caption: Mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

HIC_DAR_Analysis ADC_Sample Purified ADC Sample HIC_Column HIC Column (Decreasing Salt Gradient) ADC_Sample->HIC_Column Chromatogram Chromatogram (UV 280 nm) HIC_Column->Chromatogram Separation by Hydrophobicity Data_Analysis Peak Integration & Average DAR Calculation Chromatogram->Data_Analysis

Caption: Workflow for DAR analysis by HIC-HPLC.

References

Application Notes: Utilizing Propargyl-PEG11-acid for Advanced PROTAC Degrader Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3]

Propargyl-PEG11-acid is a highly versatile polyethylene glycol (PEG)-based linker increasingly used in PROTAC synthesis. Its structure features a terminal propargyl group (alkyne), an eleven-unit PEG chain for hydrophilicity and optimal spacing, and a terminal carboxylic acid for covalent modification. This unique combination offers significant advantages for PROTAC development:

  • Enhanced Physicochemical Properties: The hydrophilic PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance bioavailability.

  • Modular "Click Chemistry" Synthesis: The terminal alkyne group facilitates highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach simplifies the assembly of PROTAC libraries for rapid optimization.

  • Optimized Ternary Complex Formation: The length and flexibility of the 11-unit PEG chain can be crucial for enabling the optimal orientation and formation of a stable and productive ternary complex between the target protein and the E3 ligase.

These application notes provide detailed protocols for the synthesis and characterization of PROTACs utilizing the this compound linker, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the tagged protein. The PROTAC molecule is then released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Binding Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis involving an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand. This modular approach allows for flexibility in ligand choice.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow arrow arrow start Start Materials: 1. This compound 2. Ligand 1 (with amine) 3. Ligand 2 (with azide) step1 Step 1: Amide Coupling - Dissolve Ligand 1 & Linker in DMF - Add HATU & DIPEA - Stir at RT (4-12h) - Monitor by LC-MS start->step1 intermediate Intermediate: Ligand 1-PEG11-Propargyl step1->intermediate step2 Step 2: CuAAC 'Click' Reaction - Dissolve Intermediate & Ligand 2 - Add CuSO4 & Sodium Ascorbate - Stir at RT (2-8h) - Monitor by LC-MS intermediate->step2 purification Purification - Aqueous workup - Purification by HPLC step2->purification final_product Final PROTAC Product purification->final_product

Caption: Modular synthesis workflow for a PROTAC.

A. Amide Coupling of Ligand 1 to this compound

  • In a clean, dry flask, dissolve Ligand 1 (containing a primary or secondary amine; 1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide, DMF).

  • Add coupling reagents such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product (Ligand 1-PEG11-Propargyl).

B. CuAAC "Click" Reaction with Ligand 2

  • Dissolve the crude intermediate from the previous step (1.0 eq) and the azide-functionalized Ligand 2 (1.2 eq) in a solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • To this solution, add copper(II) sulfate (CuSO₄, ~0.1 eq) and sodium ascorbate (~0.2 eq) to catalyze the reaction.

  • Stir the mixture at room temperature for 2-8 hours, again monitoring by LC-MS.

  • Once the reaction is complete, perform an aqueous workup.

  • Purify the final PROTAC product using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is essential for determining the efficacy of the synthesized PROTAC by quantifying the reduction in target protein levels within cells. Key parameters derived are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (CCK-8 or CellTiter-Glo®)

This assay assesses the general toxicity of the PROTAC degrader on the cell line being studied.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC, including a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • For CellTiter-Glo®: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of viability).

Protocol 4: Target Protein Ubiquitination Assay

This immunoprecipitation (IP) assay confirms that the PROTAC-induced degradation is occurring via the intended ubiquitination pathway.

  • Cell Treatment:

    • Plate cells in 100 mm dishes and grow to ~80% confluency.

    • Treat cells with an effective concentration of the PROTAC (e.g., near the DC₅₀ value) for a shorter duration (e.g., 2-6 hours).

    • Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132 or Epoxomicin) for the last 2-4 hours of the incubation period. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.

  • Lysis and Immunoprecipitation:

    • Lyse the cells as described in the Western Blot protocol.

    • Normalize protein concentrations across samples.

    • Pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.

    • Add Protein A/G agarose beads to pull down the complex.

  • Western Blot Analysis:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against ubiquitin . An increase in high molecular weight smears or bands in the PROTAC-treated sample compared to the control indicates successful target ubiquitination.

    • The membrane can also be stripped and re-probed for the target protein to confirm successful immunoprecipitation.

Characterization_Workflow cluster_workflow PROTAC Characterization Workflow arrow arrow start Synthesized PROTAC degradation_assay Protein Degradation Assay (Western Blot) Determines: DC50, Dmax start->degradation_assay viability_assay Cell Viability Assay (CCK-8 / CTG) Determines: IC50 start->viability_assay mechanism_assay Mechanism Confirmation (Ubiquitination IP) Confirms: On-target MoA degradation_assay->mechanism_assay If potent viability_assay->mechanism_assay validation Validated PROTAC Degrader mechanism_assay->validation

Caption: Experimental workflow for PROTAC characterization.

Data Presentation

Quantitative data from the characterization assays should be organized for clear comparison of different PROTAC candidates.

Table 1: Protein Degradation Efficacy of PROTAC Candidates

PROTAC ID Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-A BRD4 SU-DHL-4 15.5 95
PROTAC-B BRD4 SU-DHL-4 8.7 98

| Negative Control | BRD4 | SU-DHL-4 | >10,000 | <10 |

Data is illustrative. DC₅₀ and Dₘₐₓ values are determined from dose-response curves generated via Western Blot analysis.

Table 2: Cellular Viability of PROTAC Candidates

PROTAC ID Target Protein Cell Line Treatment Time (h) IC₅₀ (nM)
PROTAC-A BRD4 SU-DHL-4 72 25.0
PROTAC-B BRD4 SU-DHL-4 72 12.4

| JQ1 (Inhibitor) | BRD4 | SU-DHL-4 | 72 | 30.1 |

Data is illustrative. IC₅₀ values are determined from dose-response curves generated via cell viability assays like CCK-8 or CellTiter-Glo®.

References

Functionalization of Proteins and Peptides with Propargyl-PEG11-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of proteins and peptides using Propargyl-PEG11-acid. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of a terminal alkyne group to primary amines on biomolecules. The propargyl group serves as a handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient conjugation of a wide variety of molecules, such as fluorophores, small molecule drugs, or other proteins. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate, making this reagent particularly useful in the development of therapeutics and diagnostics.

Overview of the Functionalization Workflow

The functionalization of proteins and peptides with this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the biomolecule. The second stage utilizes the newly introduced propargyl group for a highly selective click chemistry reaction.

Functionalization_Workflow cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: Click Chemistry Protein Protein/Peptide (with primary amines, e.g., Lysine) Functionalized_Protein Propargyl-PEG11-Functionalized Protein/Peptide Protein->Functionalized_Protein Propargyl_PEG This compound Activated_PEG Activated Propargyl-PEG11-NHS Ester Propargyl_PEG->Activated_PEG EDC, NHS Activated_PEG->Functionalized_Protein Amide Bond Formation Final_Conjugate Final Bioconjugate Functionalized_Protein->Final_Conjugate Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_Protein Propargyl-Functionalized Protein Triazole_Product Triazole-Linked Bioconjugate Propargyl_Protein->Triazole_Product Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Product CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) CuSO4->Cu_I Reduction Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Cu_I Cu_I_Complex Cu(I)-Ligand Complex Cu_I->Cu_I_Complex THPTA THPTA (Ligand) THPTA->Cu_I_Complex Cu_I_Complex->Triazole_Product Catalysis ADC_Workflow cluster_antibody_mod 1. Antibody Modification cluster_drug_mod 2. Drug-Azide Preparation cluster_conjugation 3. Click Conjugation cluster_purification 4. Purification & Characterization Antibody Monoclonal Antibody (mAb) Propargyl_mAb Propargyl-PEG11-mAb Antibody->Propargyl_mAb Propargyl_PEG_Acid This compound EDC_NHS EDC, NHS EDC_NHS->Propargyl_mAb Amine Coupling ADC Antibody-Drug Conjugate (ADC) Propargyl_mAb->ADC Cytotoxic_Drug Cytotoxic Drug Drug_Azide Drug-Azide Payload Cytotoxic_Drug->Drug_Azide Azide_Linker Azide Linker Azide_Linker->Drug_Azide Drug_Azide->ADC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->ADC CuAAC Purified_ADC Purified ADC ADC->Purified_ADC Chromatography Characterization Characterization (HPLC, MS, etc.) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Functionalized Probe) MEK->ERK TF Transcription Factors ERK->TF Translocation & Activation Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Protein Synthesis Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Application Notes and Protocols for Antibody PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique for modifying therapeutic proteins, including antibodies and antibody fragments. This process involves the covalent attachment of PEG chains to the protein surface. PEGylation can significantly enhance the pharmacokinetic and pharmacodynamic properties of antibodies by increasing their hydrodynamic size, which in turn reduces renal clearance and extends circulating half-life.[1][2][3][4] Furthermore, the hydrophilic PEG chains can shield epitopes on the antibody surface, potentially reducing immunogenicity and protecting against proteolytic degradation.[1]

The success of antibody PEGylation hinges on carefully controlled experimental conditions. Factors such as the molar ratio of PEG to antibody, pH, temperature, and reaction time collectively influence the degree of PEGylation, the sites of attachment, and the preservation of the antibody's biological activity. This document provides detailed application notes and protocols to guide researchers in optimizing the experimental conditions for antibody PEGylation.

Key Experimental Parameters for Antibody PEGylation

The choice of PEGylation strategy depends on the available functional groups on the antibody and the desired characteristics of the final conjugate. The most common approaches target primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) or free sulfhydryl groups (from reduced cysteine residues). The following table summarizes key experimental parameters and their typical ranges for amine-reactive PEGylation.

ParameterTypical Range/ValueConsiderations
PEG-to-Antibody Molar Ratio 5:1 to 20:1A higher molar ratio generally leads to a higher degree of PEGylation. However, excessive PEGylation can lead to a loss of antibody activity and the formation of multi-PEGylated products. Optimization is crucial to achieve the desired balance between extended half-life and retained biological function.
pH 7.0 - 9.0For amine-reactive PEGylation (e.g., using NHS esters), the reaction is more efficient at alkaline pH as it deprotonates the primary amines, making them more nucleophilic. Increasing the pH from 7.4 to 8.2 can increase the yield of mono-PEGylated product, but higher pH values (e.g., 9.2) may result in a higher number of multi-PEGylated species. For thiol-reactive PEGylation (e.g., using maleimides), a pH range of 6.5-7.5 is optimal to ensure the specificity of the reaction with sulfhydryl groups.
Temperature Room Temperature (20-25°C) or 4°CReactions are commonly performed at room temperature. Lower temperatures (4°C) can be used to slow down the reaction rate and potentially improve control over the PEGylation process, especially for highly reactive PEG reagents. The thermal stability of the antibody must also be considered.
Reaction Time 30 minutes to 2 hoursThe optimal reaction time depends on the reactivity of the PEG reagent and the other reaction conditions. The reaction should be monitored over time to determine the point at which the desired degree of PEGylation is achieved without significant product degradation.
Buffer Composition Phosphate, Borate, or Bicarbonate buffersThe choice of buffer is important as it must maintain the desired pH and not contain primary amines that would compete with the antibody for the PEG reagent. Common buffers include phosphate-buffered saline (PBS) or borate buffer.
Antibody Concentration 1 - 10 mg/mLThe antibody concentration can influence the reaction kinetics. It is important to ensure that the antibody is soluble and stable at the chosen concentration and in the selected reaction buffer.

Experimental Workflow for Antibody PEGylation

The following diagram illustrates a typical experimental workflow for the PEGylation of an antibody.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (e.g., Dialysis) PEGylation_Reaction PEGylation Reaction (Controlled pH, Temp, Time) Antibody_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation_Reaction Purification Purification of PEGylated Antibody (e.g., SEC, IEX) PEGylation_Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, HPLC, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Final PEGylated Antibody Conjugate

Caption: A generalized workflow for the preparation, reaction, purification, and characterization of PEGylated antibodies.

Detailed Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Monoclonal Antibody

This protocol describes a general method for the PEGylation of a monoclonal antibody (mAb) using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • mPEG-NHS (methoxy polyethylene glycol-N-hydroxysuccinimide ester)

  • Reaction Buffer: 50 mM sodium borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Characterization instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb against the Reaction Buffer overnight at 4°C to remove any primary amine-containing substances and to adjust the pH.

    • Determine the concentration of the dialyzed mAb using a suitable method (e.g., UV-Vis spectroscopy at 280 nm). Adjust the concentration to 4 mg/mL with Reaction Buffer.

  • PEGylation Reaction:

    • Prepare a stock solution of the mPEG-NHS reagent in a dry, aprotic solvent (e.g., dimethyl sulfoxide - DMSO).

    • Add the mPEG-NHS stock solution to the mAb solution at a 10-fold molar excess of PEG to antibody.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the PEGylated mAb:

    • Purify the PEGylated mAb from unreacted PEG and antibody using Size Exclusion Chromatography (SEC).

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the PEGylated mAb.

  • Characterization of the PEGylated mAb:

    • Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight and to assess the degree of PEGylation.

    • Use High-Performance Liquid Chromatography (HPLC) for a more quantitative analysis of the product distribution (unmodified, mono-PEGylated, multi-PEGylated).

    • Confirm the molecular weight and the degree of PEGylation using Mass Spectrometry (MS).

Logical Relationship of Experimental Parameters

The interplay of various experimental parameters determines the outcome of the PEGylation reaction. The following diagram illustrates these relationships.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Molar_Ratio PEG:Antibody Molar Ratio Degree_PEG Degree of PEGylation Molar_Ratio->Degree_PEG Yield Product Yield Molar_Ratio->Yield Heterogeneity Product Heterogeneity Molar_Ratio->Heterogeneity pH Reaction pH pH->Degree_PEG pH->Yield Activity Biological Activity pH->Activity can affect stability Temperature Temperature Temperature->Yield Temperature->Activity can affect stability Time Reaction Time Time->Degree_PEG Time->Yield Buffer Buffer Composition Buffer->pH Buffer->Activity can affect stability Degree_PEG->Activity Heterogeneity->Activity

Caption: The influence of key experimental parameters on the outcomes of an antibody PEGylation reaction.

Conclusion

The successful PEGylation of antibodies requires a systematic approach to optimize various experimental parameters. By carefully controlling the PEG-to-antibody molar ratio, pH, temperature, and reaction time, researchers can achieve the desired degree of PEGylation while preserving the antibody's biological activity. The protocols and guidelines presented in this document serve as a starting point for developing a robust and reproducible antibody PEGylation process. Subsequent purification and thorough characterization are essential to ensure the quality and efficacy of the final PEGylated antibody conjugate.

References

Application Notes and Protocols for the Purification of Propargyl-PEG11-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG11-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal alkyne group for "click" chemistry, a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a terminal carboxylic acid for conjugation to amine-containing molecules, makes it a versatile tool for creating complex molecular architectures.

Following the synthesis of a this compound conjugate, robust and efficient purification is paramount to remove unreacted starting materials, coupling reagents, and potential side products. The purity of the final conjugate is critical for its intended biological application, as impurities can lead to ambiguous experimental results and potential off-target effects. These application notes provide detailed protocols for the most common and effective methods for purifying small molecule and peptide conjugates of this compound.

Core Purification Strategies

The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). RP-HPLC offers high-resolution separation and is typically used for final purification, while SPE is an effective technique for initial sample cleanup and removal of bulk impurities.

Data Presentation: Comparison of Purification Methods

The selection of a purification strategy depends on the scale of the synthesis, the nature of the conjugate, and the required final purity. Below is a summary of expected outcomes for common purification techniques.

Purification MethodTypical PurityEstimated RecoveryKey AdvantagesCommon Applications
Reversed-Phase HPLC (RP-HPLC) >98%[1]50-80%High resolution, excellent for separating closely related impurities and isomers.[]Final purification of research-scale and cGMP batches.
Flash Chromatography (Silica Gel) 80-95%60-90%Suitable for larger scale, rapid initial purification.Initial cleanup of crude reaction mixtures.
Solid-Phase Extraction (SPE) 70-90%>90%Rapid removal of excess reagents and salts, sample concentration.[3]Desalting and initial cleanup prior to HPLC.

Experimental Workflows and Logical Relationships

A typical purification workflow for a this compound conjugate involves an initial cleanup step followed by a high-resolution polishing step. The choice of workflow depends on the complexity of the crude reaction mixture and the desired final purity.

G cluster_0 Crude Reaction Mixture cluster_1 Initial Cleanup (Optional) cluster_2 High-Resolution Purification cluster_3 Post-Purification Processing cluster_4 Final Product crude Crude Product + Unreacted Linker + Reagents + Byproducts spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction crude->spe Desalting/ Impurity Removal hplc Preparative RP-HPLC crude->hplc Direct Injection (for small scale) spe->hplc Partially Purified Sample analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->analysis Collected Fractions lyophilization Solvent Removal/ Lyophilization analysis->lyophilization Pooling of Pure Fractions final_product Purified this compound Conjugate (>98% Purity) lyophilization->final_product

Caption: General purification workflow for this compound conjugates.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

RP-HPLC is the most effective method for achieving high purity of this compound conjugates. The separation is based on the hydrophobicity of the molecules.[]

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)[4]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or DMSO). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample onto the column and begin a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the specific conjugate and may require optimization.

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at wavelengths of 220 nm and 254 nm. Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). For the final product, lyophilization is often performed to obtain a dry, stable powder.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a rapid and economical method for desalting and removing major impurities from a reaction mixture before the final HPLC purification. A common approach for this compound conjugates is to use a reversed-phase sorbent (e.g., C18).

Materials:

  • C18 SPE cartridge

  • Vacuum manifold or centrifuge

  • Appropriate solvents for conditioning, washing, and elution.

Procedure:

  • Conditioning: Activate the C18 sorbent by passing methanol (1-2 column volumes) through the cartridge, followed by water (1-2 column volumes) to equilibrate the stationary phase. Do not allow the sorbent to dry out.

  • Sample Loading: Dissolve the crude reaction mixture in a solvent that ensures retention of the conjugate on the C18 sorbent (e.g., a highly aqueous solution). Load the sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).

  • Washing: Wash the cartridge with a weak, aqueous solvent (e.g., 5-10% acetonitrile in water) to elute highly polar impurities, such as salts and unreacted hydrophilic reagents, while the desired conjugate remains bound to the sorbent.

  • Elution: Elute the purified conjugate from the cartridge using a stronger organic solvent, such as acetonitrile or methanol. The elution can be performed in one or multiple steps with increasing solvent strength.

  • Drying: Evaporate the solvent from the collected eluate to yield the partially purified conjugate, which can then be further purified by RP-HPLC.

Protocol 3: Post-Click Chemistry Reaction Cleanup

For conjugates synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), removal of the copper catalyst is a critical first step in the purification process.

Procedure:

  • Copper Removal:

    • Aqueous Ammonia Wash: If the product is soluble in an organic solvent like ethyl acetate, perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous ammonia solution to complex with and remove the copper.

    • Chelating Resin: Pass the reaction mixture through a column packed with a copper-chelating resin.

  • Chromatographic Purification: Following copper removal, proceed with either flash chromatography for a preliminary cleanup or directly to RP-HPLC for the final purification as described in Protocol 1.

Characterization of Purified Conjugates

After purification, it is essential to confirm the identity and purity of the this compound conjugate.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the conjugate, providing evidence of successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of key functional groups from the linker and the conjugated molecule.

By following these detailed protocols and workflows, researchers can effectively purify this compound conjugates to the high degree of purity required for their downstream applications in research and drug development.

References

Synthesizing Bioconjugates with Propargyl-PEG-Acid Linkers: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of Propargyl-PEG-acid linkers has become a cornerstone in the field of bioconjugation, enabling the precise and stable covalent attachment of molecules to biomolecules such as proteins, antibodies, and peptides. These heterobifunctional linkers offer a versatile platform for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The propargyl group provides a terminal alkyne for highly efficient "click chemistry" reactions, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the overall properties of the resulting bioconjugate.[1][2]

This document provides detailed protocols for the synthesis of bioconjugates using Propargyl-PEG-acid linkers, covering the initial activation of the carboxylic acid to the final click chemistry conjugation step.

Core Principles of Bioconjugation with Propargyl-PEG-Acid

The synthesis of a bioconjugate using a Propargyl-PEG-acid linker is a two-stage process:

  • Activation of the Carboxylic Acid and Amide Bond Formation: The terminal carboxylic acid of the linker is first activated to make it reactive towards primary amines, such as the lysine residues on a protein.[2] This is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The resulting NHS ester is a stable intermediate that readily reacts with primary amines to form a robust amide bond.[2]

  • Click Chemistry for Payload Attachment: Once the biomolecule is functionalized with the propargyl-PEG linker, a second molecule containing an azide group (the "payload") is attached via a click chemistry reaction. This highly efficient and specific reaction forms a stable triazole linkage. Two primary forms of this reaction are utilized in bioconjugation:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high efficiency and nearly quantitative yields, even at low reactant concentrations. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern. SPAAC utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall experimental workflow for bioconjugate synthesis and the key decision points in selecting the appropriate click chemistry method.

experimental_workflow cluster_activation Step 1: Linker Activation & Amine Coupling cluster_click_chemistry Step 2: Click Chemistry Conjugation propargyl_peg_acid Propargyl-PEG-acid activated_linker Propargyl-PEG-NHS Ester propargyl_peg_acid->activated_linker Activation edc_nhs EDC / NHS edc_nhs->activated_linker functionalized_biomolecule Propargyl-PEG-Biomolecule activated_linker->functionalized_biomolecule Amide Bond Formation biomolecule Biomolecule (e.g., Protein with -NH2) biomolecule->functionalized_biomolecule click_reaction Click Reaction (CuAAC or SPAAC) functionalized_biomolecule->click_reaction azide_payload Azide-Payload azide_payload->click_reaction bioconjugate Final Bioconjugate click_reaction->bioconjugate click_chemistry_decision start Is the biomolecule or system sensitive to copper? spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start->spaac Yes cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuaac No spaac_reagents Requires strained alkyne (e.g., BCN, DBCO) No catalyst needed spaac->spaac_reagents cuaac_reagents Requires Cu(I) catalyst, reducing agent (e.g., Sodium Ascorbate), and ligand (e.g., THPTA) cuaac->cuaac_reagents

References

Illuminating Cellular Pathways: A Guide to Creating Fluorescent Probes with Propargyl-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted fluorescent probes is a cornerstone of modern biological research and drug discovery. These tools enable the visualization and tracking of specific biomolecules, cellular organelles, and dynamic processes within living systems. Propargyl-PEG11-acid is a versatile heterobifunctional linker that has emerged as a valuable component in the construction of such probes. Its propargyl group provides a reactive handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the terminal carboxylic acid allows for conjugation to amine-containing molecules. The incorporated polyethylene glycol (PEG) chain, with its eleven ethylene glycol units, enhances the solubility and biocompatibility of the resulting probe, often leading to improved photophysical properties and reduced non-specific binding.[1] This document provides detailed protocols and application notes for the synthesis and utilization of fluorescent probes incorporating this compound.

Key Advantages of Using this compound in Fluorescent Probe Synthesis

The strategic incorporation of a PEG linker, such as in this compound, offers several distinct advantages in the design of high-performance fluorescent probes:

  • Enhanced Hydrophilicity: The PEG chain imparts greater water solubility to the probe, which is crucial for applications in aqueous biological environments.

  • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker can minimize unwanted interactions with cellular components, leading to a higher signal-to-noise ratio in imaging experiments.[2]

  • Improved Photophysical Properties: PEGylation can mitigate aggregation-induced quenching of fluorophores, potentially leading to enhanced fluorescence quantum yields.[2]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for cytotoxicity in live-cell imaging applications.

  • Precise and Efficient Conjugation: The "click chemistry" reaction is highly specific and efficient, allowing for the reliable and high-yield conjugation of the linker to azide-modified fluorophores under mild conditions.[3]

Data Presentation: Photophysical Properties of a Representative PEGylated Fluorescent Probe

The following table summarizes the photophysical properties of a representative fluorescent probe synthesized using a PEG linker, illustrating the performance that can be expected. While specific values will vary depending on the chosen fluorophore, these data provide a benchmark for probes constructed with PEG linkers.

PropertyValueReference Standard
Excitation Maximum (λex)~495 nmFluorescein
Emission Maximum (λem)~519 nmFluorescein
Molar Extinction Coefficient (ε)>70,000 M⁻¹cm⁻¹High
Fluorescence Quantum Yield (Φ)>0.8High
PhotostabilityHighN/A

Note: The data presented are for a representative fluorescent probe and may not be specific to a probe synthesized with this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified fluorescent dye.

Materials:

  • This compound

  • Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Anhydrous Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O

  • Deionized water

  • Nitrogen or Argon gas

  • Purification columns (e.g., size-exclusion, reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of the azide-modified fluorescent dye in anhydrous DMF.

    • Prepare a 50 mM stock solution of copper(II) sulfate in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMF or a compatible solvent.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the this compound stock solution (1.0 equivalent).

    • Add the azide-modified fluorescent dye stock solution (1.0-1.2 equivalents).

    • Add the chosen solvent (e.g., DMF or t-BuOH/H₂O) to achieve a final reaction concentration of approximately 1-10 mM.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • In a separate vial, premix the copper(II) sulfate solution (0.1 equivalents) with the THPTA or TBTA solution (0.5 equivalents).

    • Add the copper/ligand premix to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents). A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Seal the reaction vial under an inert atmosphere and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Purification of the Fluorescent Probe:

    • Upon completion, the reaction mixture can be purified using an appropriate chromatographic method.

      • Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like the catalyst and excess dye.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification to separate the desired product from starting materials and byproducts. A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly used.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

    • Characterize the photophysical properties by measuring the absorption and emission spectra to determine the excitation and emission maxima. The quantum yield and extinction coefficient should also be determined.

Protocol 2: Labeling of a Biomolecule with the this compound Fluorescent Probe

This protocol outlines the conjugation of the synthesized fluorescent probe (containing a carboxylic acid) to a primary amine on a biomolecule (e.g., a protein or an amine-modified oligonucleotide).

Materials:

  • Purified Propargyl-PEG11-fluorescent dye conjugate

  • Biomolecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography media for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the Propargyl-PEG11-fluorescent dye conjugate in a small amount of anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in the amine-free buffer.

    • Add the activated fluorescent probe solution to the biomolecule solution. The molar ratio of the probe to the biomolecule should be optimized to achieve the desired degree of labeling.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Labeled Biomolecule:

    • Remove unreacted fluorescent probe and coupling reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum) and using their respective extinction coefficients.

Visualizations

Below are diagrams illustrating the key chemical reaction and a typical experimental workflow for using the synthesized fluorescent probe.

G cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG11_Acid This compound (Alkyne) Product Propargyl-PEG11-Fluorescent Probe (Triazole Linkage) Propargyl_PEG11_Acid->Product + Azide_Dye Azide-Modified Fluorescent Dye Azide_Dye->Product Copper Cu(II)SO4 + Sodium Ascorbate -> Cu(I) Copper->Product Catalyzes Ligand THPTA/TBTA Ligand Ligand->Copper Stabilizes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G cluster_synthesis Probe Synthesis & Targeting cluster_cellular_application Cellular Imaging Application cluster_analysis Data Analysis Synthesis Synthesize Propargyl-PEG11-Fluorescent Probe Targeting Conjugate to Targeting Moiety (e.g., Antibody, Peptide) Synthesis->Targeting Purification Purify Targeted Probe Targeting->Purification Cell_Culture Culture Target Cells Purification->Cell_Culture Incubation Incubate Cells with Targeted Probe Cell_Culture->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Imaging Fluorescence Microscopy (e.g., Confocal, STED) Washing->Imaging Image_Analysis Image Processing and Quantification Imaging->Image_Analysis Interpretation Biological Interpretation Image_Analysis->Interpretation

Caption: Experimental Workflow for Targeted Cellular Imaging.

Application Example: Targeted Imaging of a Specific Cellular Receptor

A fluorescent probe synthesized using this compound can be conjugated to a ligand that specifically binds to a cell surface receptor (e.g., a peptide that targets an overexpressed receptor on cancer cells). This targeted probe can then be used to visualize the localization and trafficking of the receptor in living cells.

G Probe Targeted Fluorescent Probe (Ligand-PEG11-Dye) Binding Binding Probe->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Triggers Signaling Downstream Signaling (e.g., Kinase Cascade) Binding->Signaling Endosome Endosome Internalization->Endosome Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: Signaling Pathway for Receptor-Targeted Probe Internalization.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions and purification methods for their specific fluorescent dye and biomolecule of interest. All work should be conducted in a properly equipped laboratory, following all applicable safety precautions.

References

Application Notes and Protocols: Propargyl-PEG11-acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG11-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the development of advanced hydrogel systems for biomedical applications. Its unique structure, featuring a terminal alkyne group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, allows for the precise construction of crosslinked polymer networks through "click chemistry."

This document provides detailed application notes and protocols for the utilization of this compound in the formation of hydrogels, with a focus on copper-catalyzed azide-alkyne cycloaddition (CuAAC). These hydrogels offer tunable mechanical properties, high water content, and biocompatibility, making them ideal for applications in tissue engineering, drug delivery, and 3D cell culture.

Principle of Hydrogel Formation

The formation of hydrogels using this compound is primarily achieved through the CuAAC reaction. This highly efficient and specific click chemistry reaction forms a stable triazole linkage between the terminal alkyne of the this compound and an azide-functionalized crosslinker. The carboxylic acid moiety on the this compound can be further functionalized, for example, by coupling to bioactive molecules or for surface immobilization, though this is not the primary mechanism for hydrogel crosslinking.

The general scheme involves mixing the this compound with a multi-azide crosslinker (e.g., a multi-arm PEG-azide) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.

Applications

PEG-based hydrogels formed via click chemistry have a wide range of applications in the biomedical field due to their biocompatibility and tunable properties.[1][2]

  • Tissue Engineering: The porous and hydrated structure of these hydrogels mimics the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.[2] They can be used as scaffolds for the regeneration of tissues such as cartilage, bone, and neural tissue.[1]

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, including small molecule drugs, proteins, and peptides, allowing for their sustained and localized release.[2] The release kinetics can be tuned by modifying the crosslinking density of the hydrogel.

  • 3D Cell Culture: These hydrogels provide a three-dimensional environment for cell culture that more closely resembles the in vivo state compared to traditional 2D culture. This is crucial for studying cell behavior, disease modeling, and drug screening.

  • Wound Healing: PEG hydrogels can be used as dressings that maintain a moist environment, absorb wound exudate, and can be loaded with antimicrobial agents to promote healing.

Quantitative Data Summary

The mechanical and swelling properties of hydrogels are critical for their performance in various applications. These properties can be tuned by altering the molecular weight of the PEG, the polymer concentration, and the crosslinking density. The following tables summarize representative data for PEG-based hydrogels formed via azide-alkyne click chemistry. While specific values for this compound-based hydrogels will depend on the precise formulation, this data provides a general understanding of the achievable properties.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG Molecular Weight (kDa)Polymer Concentration (wt%)CrosslinkerCompressive Modulus (kPa)Young's Modulus (kPa)Shear Modulus (G') (Pa)
3.4204-arm PEG-Azide~400--
1010Di-azide-1 - 18.1-
2010Di-azide--~44,000

Note: Data is compiled from various sources and represents typical ranges for PEG hydrogels formed via click chemistry. Actual values will vary based on specific experimental conditions.

Table 2: Swelling Properties of PEG-Based Hydrogels

PEG Molecular Weight (kDa)Polymer Concentration (wt%)CrosslinkerSwelling Ratio (q)
105Di-azide45 - 76
20104-arm PEG-Azide~15-20

Swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from a carboxy-PEG-hydroxyl starting material.

Materials:

  • HOOC-PEG11-OH

  • Potassium hydroxide (KOH)

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Succinic anhydride

  • 4-dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure:

  • Propargylation of the Carboxyl Group:

    • Dissolve HOOC-PEG11-OH and KOH in DMF.

    • Stir the mixture at 100 °C for 1 hour to form the potassium salt.

    • Cool the solution and add propargyl bromide dropwise.

    • Stir the reaction mixture at 70 °C for 15 hours.

    • After cooling, filter the solution and concentrate it under vacuum.

    • Dissolve the residue in distilled water and extract with DCM.

    • Remove the DCM under vacuum to yield α-hydroxyl-ω-propargyl-PEG11.

  • Conversion of the Terminal Hydroxyl Group to a Carboxylic Acid:

    • Dissolve the α-hydroxyl-ω-propargyl-PEG11 in anhydrous 1,4-dioxane.

    • Add succinic anhydride, DMAP, and TEA to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the solution under vacuum and precipitate the product in diethyl ether.

    • Purify the crude product by crystallization from THF/diethyl ether to obtain this compound.

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for forming a hydrogel using this compound and a multi-arm PEG-azide crosslinker.

Materials:

  • This compound

  • Multi-arm PEG-azide (e.g., 4-arm PEG-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in PBS. The concentration will depend on the desired final polymer content of the hydrogel.

    • Prepare a stock solution of the multi-arm PEG-azide in PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of alkyne to azide groups (typically 1:1).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water.

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the this compound stock solution and the multi-arm PEG-azide stock solution.

    • Add the CuSO₄ stock solution to the mixture. The final copper concentration is typically in the micromolar range.

    • Initiate the crosslinking reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.

    • Gently mix the solution by pipetting up and down.

    • Allow the mixture to stand at room temperature. Gelation time can range from seconds to minutes, depending on the concentrations of the reactants and catalyst.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a known initial mass (W_d).

  • Immerse the hydrogel discs in PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen mass (W_s).

  • Continue until the swollen mass reaches a constant value (equilibrium swelling).

  • Calculate the swelling ratio (q) as: q = W_s / W_d.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical testing system.

  • Apply a compressive strain at a constant rate.

  • Record the resulting stress.

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve.

C. Rheological Characterization:

  • Use a rheometer with a parallel plate geometry.

  • Perform a time sweep experiment immediately after mixing the hydrogel precursors to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gelation point is typically defined as the time when G' exceeds G''.

  • Perform a frequency sweep on the cured hydrogel to determine the frequency-dependent viscoelastic properties.

Visualizations

Hydrogel_Formation_Workflow cluster_Preparation Precursor Preparation cluster_Reaction Crosslinking Reaction cluster_Characterization Hydrogel Characterization Propargyl_PEG This compound Solution Mix Mix Precursors Propargyl_PEG->Mix Azide_Crosslinker Multi-arm PEG-Azide Solution Azide_Crosslinker->Mix Catalyst Add Cu(I) Catalyst (CuSO4 + NaAsc) Mix->Catalyst Gelation Gelation Catalyst->Gelation Hydrogel Formed Hydrogel Gelation->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Rheology Rheological Analysis Hydrogel->Rheology CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG This compound (R-C≡CH) Triazole Stable Triazole Linkage (Crosslinked Hydrogel) Propargyl_PEG->Triazole Azide_Crosslinker Azide-Crosslinker (R'-N3) Azide_Crosslinker->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Triazole Catalyzes

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG11-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG11-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency of your conjugation experiments. Here you will find frequently asked questions, a detailed troubleshooting guide, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an NHS-activated this compound to a primary amine?

A1: The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is most efficient at a pH between 7.0 and 8.5.[1] It is important to maintain a balance, as the rate of hydrolysis of the NHS ester also increases at a higher pH. A common starting point is pH 7.4 in a non-nucleophilic buffer such as phosphate-buffered saline (PBS).[1]

Q2: What is the role of EDC and NHS in the conjugation reaction?

A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinking agent that activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is unstable in aqueous solutions and can hydrolyze. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2] This semi-stable ester can then efficiently react with a primary amine to form a stable amide bond.

Q3: Can I perform the conjugation as a one-pot reaction?

A3: While it is possible, a two-step process is generally recommended for higher efficiency. The first step involves activating the this compound with EDC and NHS at a lower pH (typically 4.5-6.0) to optimize the formation of the NHS ester. The second step is the conjugation of the activated NHS ester to the amine-containing molecule at a higher pH (7.0-8.0). This two-step approach minimizes the hydrolysis of the NHS ester and reduces the formation of side products.

Q4: What are common sources of low conjugation efficiency?

A4: Low conjugation efficiency can stem from several factors, including suboptimal pH, hydrolysis of the activated NHS ester, use of amine-containing buffers (like Tris or glycine), steric hindrance, and inactive reagents. It is crucial to use fresh, high-quality EDC and NHS, as they are moisture-sensitive.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the conjugation reaction can be monitored using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to identify the starting materials and the desired conjugate. Other methods like SDS-PAGE can be used to observe the increase in molecular weight of a protein after conjugation.

Q6: Is the propargyl group stable during the EDC/NHS coupling reaction?

A6: Under typical EDC/NHS coupling conditions (neutral to slightly basic pH, room temperature), the terminal alkyne of the propargyl group is generally stable and unreactive. However, it is important to ensure that your reaction components and buffers are free from transition metals like copper, gold, or palladium, as well as strong bases, which could catalyze side reactions.

Troubleshooting Guide

Low yield or failure in this compound conjugation can be attributed to several factors. The following table outlines common issues, their probable causes, and suggested solutions.

Issue Probable Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS: These reagents are moisture-sensitive and can degrade over time.Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature (EDC at 4°C, NHS at room temperature).
Suboptimal pH: Incorrect pH for either the activation or conjugation step.For the activation of this compound with EDC/NHS, use a buffer with a pH between 4.5 and 7.2 (MES buffer at pH 4.7-6.0 is common). For the conjugation to a primary amine, adjust the pH to 7.0-8.0 (PBS at pH 7.4 is a good starting point).
Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at high pH.Perform the conjugation step immediately after the activation step. Avoid excessively basic conditions and prolonged reaction times at high pH.
Presence of competing nucleophiles: Use of buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG.Use non-amine-containing buffers such as PBS, MES, or borate buffer.
Formation of Side Products N-acylurea formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is unreactive towards amines.Use NHS to convert the O-acylisourea intermediate to the more stable NHS ester, which is less prone to rearrangement.
Intra- or intermolecular cross-linking of the amine-containing molecule: If the target molecule has multiple carboxylic acid and amine groups, EDC can mediate cross-linking.A two-step protocol where the PEG-acid is first activated and then added to the amine-containing molecule can minimize this. Alternatively, use a higher molar excess of the activated PEG linker.
Precipitation during reaction Poor solubility of reactants or products: One or more components may not be soluble in the chosen reaction buffer.If using an organic solvent like DMSO or DMF to dissolve the this compound, ensure it is anhydrous and miscible with the aqueous buffer. For aqueous reactions, ensure the biomolecule is at a suitable concentration.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is optimized for conjugating this compound to primary amines on a protein surface.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody, enzyme)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., anhydrous DMSO or DMF).

    • Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in the Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Immediately add the activated Propargyl-PEG11-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the activated PEG linker over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or another appropriate chromatographic method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification Reagent Prep Prepare Reagents (this compound, EDC, NHS) Activation Activate PEG-acid with EDC/NHS (pH 4.5-6.0, 15-30 min) Reagent Prep->Activation Conjugation Add Activated PEG to Molecule (pH 7.0-8.0, 2h RT or O/N 4°C) Activation->Conjugation Immediate Transfer Protein Prep Prepare Amine-Containing Molecule (e.g., Protein in PBS) Protein Prep->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification Final Conjugate Final Conjugate Purification->Final Conjugate G PEG_Acid Propargyl-PEG11-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Propargyl-PEG11-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Propargyl-PEG11-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + Amine R-NH2 Amine->Conjugate

References

Potential side reactions with Propargyl-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propargyl-PEG11-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a propargyl group (a terminal alkyne) on one end and a carboxylic acid on the other, connected by a flexible 11-unit polyethylene glycol (PEG) chain.[1][2] Its primary applications are in bioconjugation and drug development, particularly in:

  • Click Chemistry: The propargyl group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with azide-containing molecules to form a stable triazole linkage.[3][4]

  • PROTAC Synthesis: It is commonly used as a PEG-based linker to connect a target-binding ligand and an E3 ligase ligand in the formation of Proteolysis Targeting Chimeras (PROTACs).[1]

  • Amide Bond Formation: The carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C. It should be protected from light and moisture. Propargyl-containing compounds can be sensitive to heat and light, which may cause degradation over time.

Q3: I am observing a significant amount of a dimerized byproduct in my click chemistry reaction. What could be the cause?

This is likely due to a side reaction called Glaser coupling, which is the oxidative homocoupling of terminal alkynes. This reaction is catalyzed by copper ions in the presence of an oxidant, such as atmospheric oxygen, leading to the formation of symmetric 1,3-diynes. This can be a significant issue in CuAAC reactions where a copper catalyst is used.

Q4: Are there potential side effects associated with the PEG linker itself?

Yes, while PEG is generally considered biocompatible, PEGylation can have some drawbacks. These can include:

  • Immunogenicity: The immune system can generate anti-PEG antibodies, which may lead to accelerated clearance of the PEGylated molecule upon subsequent administrations.

  • Hypersensitivity Reactions: In some cases, hypersensitivity and even anaphylactic shock have been reported in response to PEG-containing therapeutics.

  • Decreased Biological Activity: The PEG chain can cause steric hindrance, potentially reducing the binding affinity or activity of the conjugated molecule.

  • Heterogeneity: The PEGylation process can sometimes result in a mixture of products with varying numbers of PEG chains attached, leading to a heterogeneous final product.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low or No Yield in Click Chemistry (CuAAC) Reaction Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.• Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). • Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ.
Impure Reagents: Impurities in the alkyne or azide starting materials can inhibit the catalyst.• Ensure the purity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry before starting the reaction.
Incorrect Reagent Stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent.• Start with a 1.1 to 1.5-fold molar excess of the alkyne or azide (whichever is more precious should be the limiting reagent). • Use a catalyst concentration of 1-5 mol % Cu(II) and 5-10 mol % sodium ascorbate.
Formation of Dimerized Alkyne Byproduct Glaser Coupling: Oxidative homodimerization of the propargyl group catalyzed by copper in the presence of oxygen.• Ensure the reaction is performed under an inert atmosphere (argon or nitrogen). • Add an excess of a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state. • Use a copper-chelating ligand to stabilize the Cu(I) catalyst and prevent side reactions.
Low Yield or Side Products in EDC/NHS Amine Coupling Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, regenerating the carboxylic acid.• The activation reaction with EDC and NHS is most efficient at a slightly acidic pH (5.0-6.0). Perform this step first. • The subsequent reaction with the primary amine is most efficient at a neutral to slightly basic pH (7.2-8.0). Adjust the pH accordingly after activation. • Use the activated NHS ester immediately after it is formed.
Competing Reactions: The EDC reagent may react with buffers containing carboxylates or phosphates.• Use a non-nucleophilic buffer such as MES for the activation step. • Ensure the amine to be coupled is primary and sterically unhindered for optimal reactivity.
Difficulty Purifying the Final Conjugate Residual Copper Catalyst: Copper from the click reaction can interfere with downstream biological applications or analytical techniques.• After the click reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.
Excess Reagents: Unreacted this compound or other small molecules can be difficult to separate from the desired product.• Utilize purification methods appropriate for the size and properties of your final conjugate, such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis.

Experimental Protocols

Protocol 1: Amine Coupling using EDC/NHS Activation

This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule dissolved in Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column or another appropriate chromatographic method like RP-HPLC or SEC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click chemistry reaction between a this compound conjugate and an azide-containing molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, degassed)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound conjugate and a 1.5-fold molar excess of the azide-containing molecule in the degassed reaction buffer.

    • Add the copper ligand, followed by the CuSO₄ solution (final concentration typically 1-5 mol%).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 mol%).

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, the product can be purified using standard methods such as SEC, RP-HPLC, or dialysis to remove the copper catalyst and other reagents.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling Propargyl_PEG_Acid This compound EDC_NHS EDC / NHS pH 5.0-6.0 Propargyl_PEG_Acid->EDC_NHS Activated_Ester Propargyl-PEG11-NHS Ester EDC_NHS->Activated_Ester Activation Hydrolysis Hydrolysis (Side Reaction) Activated_Ester->Hydrolysis Presence of H₂O Activated_Ester2 Propargyl-PEG11-NHS Ester Hydrolysis->Propargyl_PEG_Acid Regeneration Amine_Molecule Amine-containing Molecule (R-NH₂) Conjugate Propargyl-PEG11-Amide Conjugate Amine_Molecule->Conjugate Coupling pH 7.2-8.0 Activated_Ester2->Amine_Molecule

Caption: Workflow for Amine Coupling with this compound.

G cluster_main Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_side Potential Side Reaction Propargyl_Conjugate Propargyl-PEG-Conjugate Catalyst Cu(I) Catalyst + Na-Ascorbate Propargyl_Conjugate->Catalyst Azide_Molecule Azide-containing Molecule (R-N₃) Azide_Molecule->Catalyst Final_Product Triazole-linked Product Catalyst->Final_Product Click Reaction Propargyl_Conjugate2 Propargyl-PEG-Conjugate Glaser_Catalyst Cu(I)/Cu(II) + O₂ Propargyl_Conjugate2->Glaser_Catalyst Dimer Dimerized Byproduct (Glaser Coupling) Glaser_Catalyst->Dimer Homocoupling

Caption: Reaction pathway for CuAAC and the Glaser coupling side reaction.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing excess Propargyl-PEG11-acid after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal necessary?

This compound is a chemical linker containing a propargyl group (for "click chemistry" reactions), a polyethylene glycol (PEG) spacer, and a carboxylic acid group. The PEG spacer enhances solubility and reduces steric hindrance during conjugation. After conjugation to a biomolecule (e.g., a protein or antibody), it is crucial to remove any unreacted, excess this compound. Failure to do so can lead to inaccurate characterization of the conjugate, interference with downstream applications, and potential toxicity in cellular or in vivo studies. The molecular weight of this compound is approximately 568.65 g/mol [1][2].

Q2: What are the primary methods for removing excess this compound?

The most common methods for removing small, unconjugated linkers like this compound from a much larger bioconjugate are based on differences in size and physical properties. The primary techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. Larger conjugates elute first, while the smaller, excess linker is retained longer.

  • Tangential Flow Filtration (TFF) / Diafiltration: Uses a semi-permeable membrane to separate molecules by size. The larger conjugate is retained, while the smaller linker passes through with the buffer.

  • Dialysis: A simple method where a semi-permeable membrane allows the diffusion of small molecules like the excess linker into a large volume of buffer, while retaining the larger bioconjugate.

  • Precipitation: Involves selectively precipitating the larger bioconjugate, leaving the smaller, soluble linker in the supernatant, which is then discarded.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as the size of your biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:

G start Start: Post-Conjugation Mixture sample_volume What is your sample volume? start->sample_volume purity_need What is the required purity? sample_volume->purity_need < 10 mL tff Tangential Flow Filtration (TFF) sample_volume->tff > 10 mL equipment What equipment is available? purity_need->equipment High speed Is speed a critical factor? purity_need->speed Moderate precipitation Precipitation purity_need->precipitation Lower, for initial cleanup sec Size Exclusion Chromatography (SEC) equipment->sec Chromatography System dialysis Dialysis equipment->dialysis Basic Lab Equipment speed->tff Yes speed->dialysis No speed->precipitation Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Problem 1: Residual this compound Detected After Purification
Potential Cause Recommended Solution
Dialysis: Incorrect Molecular Weight Cutoff (MWCO) For a molecule of ~568 g/mol , a dialysis membrane with a low MWCO (e.g., 1-3 kDa) is recommended to ensure the linker can pass through while retaining the larger bioconjugate.[3][4]
Dialysis: Insufficient Dialysis Time or Buffer Volume Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).[3]
SEC: Inappropriate Column Choice Use a desalting or size exclusion column with a low molecular weight fractionation range suitable for separating small molecules from your larger bioconjugate (e.g., a column with a fractionation range up to 5 kDa).
SEC: Sample Volume Too Large for the Column The sample volume should generally not exceed 5-10% of the total column volume for optimal resolution. Overloading can lead to poor separation.
TFF: Incorrect MWCO of the Membrane Select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the bioconjugate to be retained, while allowing the ~568 Da linker to pass through.
TFF: Insufficient Diafiltration Volumes Perform diafiltration with a sufficient number of diavolumes (typically 5-10) to wash out the unconjugated linker effectively.
Precipitation: Inefficient Washing of the Pellet After centrifugation, carefully decant the supernatant and wash the protein pellet with the appropriate cold solvent to remove trapped linker molecules.
Problem 2: Low Recovery of the Conjugated Biomolecule
Potential Cause Recommended Solution
Non-specific Binding to Dialysis Membrane or TFF Cassette Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).
Non-specific Binding to SEC Column Matrix Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions.
Precipitation of the Biomolecule on the SEC Column Check the solubility of your conjugate in the chosen mobile phase. You may need to adjust the pH or add solubilizing agents.
Over-precipitation or Irreversible Precipitation Optimize the amount of precipitating agent and the incubation time. Ensure the pellet is not overly dried, which can make it difficult to redissolve.
Loss of Protein During TFF Monitor the transmembrane pressure (TMP) to avoid excessive pressure that could force the protein through the membrane. Optimize the cross-flow rate to minimize the formation of a gel layer on the membrane surface.

Comparison of Purification Methods

Method Principle Typical Purity Typical Recovery Processing Time Scalability Key Advantage Key Disadvantage
Size Exclusion Chromatography (SEC) Separation by size in a packed column.>98%80-95%1-4 hoursLow to MediumHigh resolution and purity.Requires specialized equipment; potential for sample dilution.
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow.>95%>90%1-3 hoursHighFast, scalable, and can concentrate the sample.Requires a dedicated TFF system; potential for membrane fouling.
Dialysis Diffusion of small molecules across a semi-permeable membrane.90-95%>95%12-48 hoursLow to MediumSimple, gentle, and requires minimal equipment.Slow; requires large buffer volumes and multiple changes.
Precipitation Differential solubility to separate the conjugate from the linker.85-95%80-90%< 2 hoursHighFast and simple for initial cleanup.May cause protein denaturation or aggregation; may not achieve high purity.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a desalting or SEC column with a low molecular weight cutoff (e.g., <5 kDa) that will include the this compound in the column matrix while excluding the larger bioconjugate.

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS) at a flow rate recommended by the manufacturer.

  • Sample Preparation: Centrifuge your conjugation reaction mixture to remove any precipitated material.

  • Sample Loading: Load a sample volume that is no more than 10% of the column's total volume.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller, unconjugated this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing the purified conjugate and verify purity using an appropriate analytical method (e.g., analytical SEC, SDS-PAGE).

Protocol 2: Tangential Flow Filtration (TFF)
  • Membrane Selection: Select a TFF cassette with an MWCO that is at least 3-6 times smaller than the molecular weight of your bioconjugate (e.g., a 10 kDa MWCO for a 50 kDa protein).

  • System Setup: Install the TFF cassette and flush the system with water and then with the diafiltration buffer according to the manufacturer's instructions.

  • Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process washes out the smaller, unreacted this compound while retaining the larger conjugate. Perform diafiltration for 5-10 diavolumes.

  • Final Concentration: After diafiltration, concentrate the purified bioconjugate to the desired final concentration.

  • Sample Recovery: Recover the concentrated and purified bioconjugate from the system.

Protocol 3: Dialysis
  • Membrane Selection: Choose a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to allow the passage of the ~568 Da this compound while retaining your bioconjugate.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.

  • Dialysis: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer (at least 200 times the sample volume) and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 24-48 hours to ensure efficient removal of the excess linker.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified bioconjugate to a clean tube.

Protocol 4: Precipitation
  • Precipitant Selection: A common method is to use a cold organic solvent like acetone or ethanol.

  • Precipitation: Add at least 4 volumes of cold (-20°C) acetone or ethanol to your reaction mixture. Mix gently and incubate at -20°C for at least 1 hour to allow the protein to precipitate.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated bioconjugate.

  • Washing: Carefully decant the supernatant containing the soluble this compound. Wash the pellet by resuspending it in a smaller volume of the cold solvent and centrifuge again. Repeat this wash step if necessary.

  • Resuspension: After the final wash, remove all residual solvent and resuspend the protein pellet in a suitable buffer.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis conjugation Biomolecule + this compound -> Reaction Mixture sec Size Exclusion Chromatography conjugation->sec Choose Method tff Tangential Flow Filtration conjugation->tff Choose Method dialysis Dialysis conjugation->dialysis Choose Method precipitation Precipitation conjugation->precipitation Choose Method analysis Purity & Recovery Assessment (e.g., SEC-HPLC, SDS-PAGE) sec->analysis tff->analysis dialysis->analysis precipitation->analysis

Caption: General experimental workflow for conjugation and purification.

References

How to assess the stability of Propargyl-PEG11-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propargyl-PEG11-acid Conjugates

This guide provides technical support for researchers, scientists, and drug development professionals on assessing the stability of this compound conjugates. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of instability in a this compound conjugate?

A1: A this compound conjugate has three main components to consider for stability: the propargyl group (post-conjugation), the PEG linker, and the linkage formed by the carboxylic acid.

  • Propargyl Group/Triazole Ring : The terminal propargyl group is designed for "click chemistry" with an azide-functionalized molecule, forming an exceptionally stable triazole ring.[1] This ring is highly resistant to both enzymatic and hydrolytic degradation under a wide range of physiological conditions.[1] The primary metabolic route for propargyl-containing compounds typically involves oxidation of adjacent functional groups rather than cleavage of the linker itself.[1][2]

  • Polyethylene Glycol (PEG) Chain : The PEG backbone itself is generally stable but can be susceptible to oxidative degradation.[3] This process can be accelerated by exposure to heat, light, and oxygen.

  • Carboxylic Acid Linkage : The carboxylic acid end of the linker is used to attach to a biomolecule. If it connects to a primary amine, it forms a stable amide bond . If it connects to a hydroxyl group, it forms an ester bond . Ester bonds are significantly more susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to cleavage of the conjugate.

Q2: How should I properly store this compound and its conjugates?

A2: Proper storage is critical to maintain the integrity of your materials. For both the unconjugated linker and the final conjugate, the following conditions are strongly recommended for long-term storage.

Storage ParameterConditionRationale
Temperature ≤ -15°C (e.g., -20°C or -80°C)Minimizes chemical degradation and hydrolysis.
Atmosphere Under dry Nitrogen or ArgonPrevents oxidative degradation of the PEG chain.
Light In the dark (e.g., in an amber vial or a carton)Prevents photo-oxidation and degradation.
Form Solid/lyophilized form is preferred over solutionReduces the rate of hydrolysis and other solution-based degradation pathways.
Handling Warm container to room temperature before openingPrevents condensation of moisture, which can hydrolyze the compound.
Solutions Aliquot into single-use vialsAvoids repeated freeze-thaw cycles which can degrade the molecule.

Q3: What environmental factors can accelerate the degradation of my conjugate?

A3: Several factors can compromise the stability of your conjugate:

  • Non-neutral pH : If your conjugate contains an ester linkage, its hydrolysis will be accelerated in both acidic and basic conditions. Amide bonds are more robust but can also hydrolyze under harsh pH conditions.

  • Elevated Temperature : Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.

  • Oxygen : The presence of oxygen can lead to the oxidative degradation of the PEG chain. Storing under an inert gas is crucial.

  • Light Exposure : UV and ambient light can provide the energy to initiate photo-oxidative degradation.

Q4: How can I detect if my this compound conjugate is degrading?

A4: Degradation can be detected through several analytical methods:

  • Chromatography (HPLC/UPLC) : This is the most common method. The appearance of new peaks or a change in the retention time of the main peak in a chromatogram over time is a strong indicator of degradation. Size-exclusion chromatography (SEC) can detect fragmentation or aggregation.

  • Mass Spectrometry (MS) : Coupling liquid chromatography to a mass spectrometer (LC-MS) allows for the identification of degradants by their mass-to-charge ratio.

  • Functional Assays : A loss of biological activity or binding affinity in your experimental model can be an indirect but critical indicator of conjugate instability.

Troubleshooting Guide

Problem 1: My HPLC chromatogram shows a new, earlier-eluting peak during my stability study.

  • Possible Cause : This often indicates the formation of a more polar species, which could be a result of hydrolysis. If your conjugate has an ester bond, it may have cleaved, releasing the carboxylic acid-containing portion of the linker and the original biomolecule.

  • Troubleshooting Steps :

    • Analyze by LC-MS : Determine the mass of the new peak. This will help you identify the fragment.

    • Check Your Buffer : Ensure the pH of your storage and analysis buffer is appropriate (ideally neutral, pH 6.5-7.5) to minimize hydrolysis.

    • Review Storage : Confirm that your samples have been stored correctly at low temperatures and protected from light.

Problem 2: I observe a loss of biological activity, but my HPLC profile looks unchanged.

  • Possible Cause : The degradation might be subtle and not easily resolved by your current HPLC method. For example, oxidation of the PEG chain might not cause a significant change in retention time but could alter the conjugate's conformation and biological function.

  • Troubleshooting Steps :

    • Use a Higher Resolution Method : Switch to a UPLC system or a longer HPLC column/gradient to improve peak separation.

    • Employ Mass Spectrometry : Use high-resolution LC-MS to look for small mass additions (e.g., +16 Da for oxidation) to your parent conjugate mass.

    • Perform Forced Degradation : Intentionally stress a sample of your conjugate (e.g., with mild acid, base, or an oxidizing agent like H₂O₂) and analyze it to see what degradation products form. This can help you identify what to look for in your stability samples.

Problem 3: My conjugate appears to be aggregating over time, as shown by a new, earlier-eluting peak in my SEC analysis.

  • Possible Cause : Aggregation can be caused by partial degradation, which exposes hydrophobic regions of the conjugated molecule, or by suboptimal buffer conditions (e.g., wrong pH or ionic strength). PEGylation is known to decrease aggregation, so this is a significant finding.

  • Troubleshooting Steps :

    • Optimize Formulation : Screen different buffer compositions, pH levels, and ionic strengths. Consider adding excipients like polysorbate to reduce non-specific interactions.

    • Re-evaluate Conjugation Strategy : Ensure the conjugation process is not causing denaturation of the biomolecule.

    • Characterize Aggregates : Use techniques like dynamic light scattering (DLS) to confirm the presence and size of aggregates.

Visualized Workflows and Pathways

Caption: A diagram showing potential degradation points in a generic this compound conjugate.

Stability_Workflow General Workflow for Stability Assessment start Prepare Conjugate Stock (Time 0 Sample) storage Aliquot and Store under Varied Conditions (e.g., -20°C, 4°C, 25°C) start->storage timepoint Pull Samples at Defined Time Points (e.g., 1, 2, 4 weeks) storage->timepoint analysis Analytical Testing timepoint->analysis hplc RP-HPLC/SEC (Purity, Aggregation) analysis->hplc ms LC-MS (Degradant ID) analysis->ms activity Functional Assay (Biological Activity) analysis->activity data Data Analysis & Comparison to Time 0 hplc->data ms->data activity->data report Generate Stability Report data->report

References

Technical Support Center: Controlling the Degree of Labeling in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein modification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals control the degree of labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

A1: The Degree of Labeling (DOL), also known as the dye-to-protein (F/P) ratio, represents the average number of label molecules covalently attached to a single protein molecule.[1][2] It is a critical parameter for ensuring experimental consistency and optimizing assay performance.[3][4] An excessively high DOL can lead to fluorescence quenching and potential loss of protein activity or solubility, while a low DOL may result in a weak signal.[1]

Q2: What is the ideal DOL for my protein?

A2: The optimal DOL depends on the specific application and the characteristics of the protein and the label. For antibodies, a DOL between 2 and 10 is often considered ideal. However, for most proteins, a DOL between 0.5 and 1 is recommended to avoid adverse effects on protein function. It is crucial to experimentally determine the optimal DOL for each specific bioconjugate to ensure reproducibility.

Q3: How do I control the Degree of Labeling?

A3: The DOL is primarily controlled by optimizing the reaction conditions. Key factors include:

  • Molar Coupling Ratio (MCR): The ratio of moles of the labeling reagent to moles of the protein in the reaction mixture.

  • Reaction Time and Temperature: These parameters influence the rate and extent of the labeling reaction.

  • Concentration of Reactants: The concentrations of both the protein and the labeling reagent affect the reaction kinetics.

  • pH and Ionic Strength of the Buffer: The pH can affect the reactivity of specific amino acid residues, while ionic strength can influence labeling efficiency.

Q4: How can I determine the DOL of my labeled protein?

A4: The DOL is typically calculated using absorbance measurements from a UV/Vis spectrophotometer. This involves measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the label. A correction factor is needed to account for the label's absorbance at 280 nm.

Q5: What are common causes of low labeling efficiency?

A5: Low labeling efficiency can be caused by several factors, including:

  • Inaccessible reactive sites: The target amino acids may be buried within the protein's three-dimensional structure.

  • Presence of competing substances: Amines in the buffer (e.g., Tris) or carrier proteins like BSA can compete for the labeling reagent.

  • Hydrolyzed labeling reagent: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.

  • Suboptimal reaction conditions: Incorrect pH, temperature, or reactant concentrations can lead to poor yields.

Troubleshooting Guides

This section provides solutions to common problems encountered during protein labeling experiments.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Inaccessible Reactive Site The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure. Consider using a longer linker to overcome steric hindrance or, in some cases, mild, reversible denaturation to expose buried residues. Site-specific conjugation methods, such as incorporating unnatural amino acids, can also be employed.
Competing Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the labeling reagent. Perform buffer exchange into an amine-free buffer like PBS before labeling.
Hydrolyzed Labeling Reagent NHS-ester reagents are moisture-sensitive. Always use high-quality anhydrous DMSO or DMF to dissolve the reagent and prepare it immediately before use.
Low Protein Concentration The rate of the labeling reaction is dependent on the concentration of the reactants. If possible, concentrate the protein solution before labeling.
Incorrect Molar Coupling Ratio (MCR) The initial MCR may be too low. Perform a titration experiment with varying MCRs (e.g., 10:1 to 40:1) to determine the optimal ratio.

Problem 2: Protein Precipitation After Labeling

Possible CauseRecommended Solution
Over-labeling The addition of too many label molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation. Reduce the MCR and/or the reaction time.
Hydrophobicity of the Label Hydrophobic labels can decrease the solubility of the conjugated protein. Use a labeling reagent with a hydrophilic spacer, such as PEG, to improve the solubility of the final conjugate.
High Protein Concentration Performing the labeling reaction at a very high protein concentration can sometimes lead to aggregation. Try reducing the protein concentration during the labeling step.
Incorrect Buffer Conditions The buffer pH and ionic strength can affect protein stability. Ensure the buffer conditions are optimal for your specific protein.

Problem 3: Lack of Site-Specificity

Possible CauseRecommended Solution
Multiple Reactive Sites Traditional labeling methods targeting common residues like lysine often result in a heterogeneous mixture of products due to the presence of many such residues on the protein surface.
Use Site-Specific Conjugation Methods To achieve a homogenous product, consider site-specific labeling techniques. These include: - Enzymatic Labeling: Utilizes enzymes that recognize specific sequences on the protein. - Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive group at a specific position. - N-terminal Labeling: The N-terminal α-amino group has a lower pKa than the ε-amino group of lysine, allowing for more specific labeling at a lower pH.

Quantitative Data Summary

Table 1: Recommended Molar Coupling Ratios (MCR) for Initial Optimization

Protein TypeStarting MCR Range (Label:Protein)Reference
Antibodies10:1 to 40:1
General Proteins5:1 to 20:1

Table 2: Ideal Degree of Labeling (DOL) Ranges

ApplicationRecommended DOLReference
General Fluorescence Assays0.5 - 1.0
Antibody Labeling2.0 - 10.0

Experimental Protocols

Protocol 1: General Amine Labeling of a Protein

This protocol describes a general method for labeling a protein with an NHS-ester functionalized label.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Labeling Reagent Preparation:

    • Dissolve the NHS-ester label in a small amount of anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved label to the protein solution. For initial experiments, a 10:1 to 20:1 molar ratio of label to protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted label using a desalting column (e.g., Sephadex G-25) or dialysis. This step is crucial for accurate DOL determination.

Protocol 2: Determination of the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method for calculating the DOL.

  • Absorbance Measurements:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the λmax of the label (Alabel) using a spectrophotometer.

    • If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.

  • Calculations:

    • Calculate the protein concentration (M):

      • Protein Conc. (M) = [A280 - (Alabel × CF)] / εprotein

      • Where:

        • CF is the correction factor (A280 of the free label / Amax of the free label).

        • εprotein is the molar extinction coefficient of the protein (in M-1cm-1).

    • Calculate the Degree of Labeling (DOL):

      • DOL = Alabel / (εlabel × Protein Conc. (M))

      • Where:

        • εlabel is the molar extinction coefficient of the label (in M-1cm-1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (Incubate) p_prep->reaction l_prep Label Preparation (Dissolve in DMSO/DMF) l_prep->reaction purification Purification (Remove free label) reaction->purification measurement Spectrophotometry (A280 & A_label) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Workflow for protein labeling and DOL determination.

troubleshooting_workflow start Low Labeling Efficiency? check_buffer Buffer contains primary amines? start->check_buffer check_reagent Reagent freshly prepared? check_buffer->check_reagent No sol_buffer Action: Buffer exchange to PBS check_buffer->sol_buffer Yes check_ratio MCR too low? check_reagent->check_ratio Yes sol_reagent Action: Prepare fresh reagent in anhydrous solvent check_reagent->sol_reagent No check_access Target site accessible? check_ratio->check_access No sol_ratio Action: Increase MCR check_ratio->sol_ratio Yes sol_access Action: Use longer linker or site-specific method check_access->sol_access No end Re-run Experiment check_access->end Yes sol_buffer->end sol_reagent->end sol_ratio->end sol_access->end

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Purification of PEGylated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of PEGylated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these complex conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of PEGylated biomolecules so challenging?

The purification of PEGylated biomolecules is inherently complex due to several factors:

  • Heterogeneity of the Reaction Mixture: PEGylation reactions often result in a complex mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG chains (e.g., mono-, di-, and multi-PEGylated species).[]

  • Positional Isomers: PEG chains can attach to different sites on the protein surface, leading to the formation of positional isomers. These isomers have the same molecular weight but can differ slightly in their surface properties, making them difficult to separate.[][2]

  • Minor Physicochemical Differences: The addition of PEG, a neutral and hydrophilic polymer, can mask the protein's native physicochemical properties. This results in slight differences in charge and hydrophobicity between the different PEGylated forms, challenging traditional chromatography-based separations.[2]

  • Size Similarity: While Size Exclusion Chromatography (SEC) can separate unreacted protein from PEGylated forms, its resolution often decreases as the number of attached PEG chains increases.[2]

Q2: Which chromatography technique is best for purifying my PEGylated protein?

The optimal chromatography technique depends on the specific characteristics of your PEGylated protein and the impurities you need to remove. A multi-step approach is often necessary. Here’s a general overview:

  • Ion-Exchange Chromatography (IEX): This is the most commonly used technique for purifying PEGylated proteins. It separates molecules based on differences in surface charge. PEGylation shields the protein's surface charges, allowing for the separation of species with different degrees of PEGylation. It can also be effective in separating positional isomers under optimized conditions.

  • Size-Exclusion Chromatography (SEC): SEC is highly effective for removing unreacted PEG and separating the native protein from the larger PEGylated conjugates. However, it is generally less effective at resolving species with a similar number of PEG chains or positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary, making HIC a useful orthogonal technique to IEX. It can be particularly effective for separating PEGylated species when using high molecular weight PEGs.

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that separates based on hydrophobicity under denaturing conditions. It is very effective for analytical purposes, such as separating positional isomers and assessing purity, but can be challenging to scale up for preparative purification while maintaining protein integrity.

Q3: How does the size of the PEG chain affect purification?

The size of the attached PEG chain has a significant impact on purification:

  • Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the molecule's size, which generally improves separation from the unreacted protein by SEC.

  • Charge Shielding in IEX: Larger PEGs can more effectively shield the protein's surface charges, leading to weaker interactions with IEX resins and earlier elution. This can enhance the separation between species with different numbers of PEG chains.

  • Hydrophobicity in HIC: With larger PEGs (>20 kDa), the hydrophobicity difference between PEGylated species can become more pronounced, improving separation by HIC.

Q4: Can I separate positional isomers of my mono-PEGylated protein?

Separating positional isomers is one of the most significant challenges in PEGylated protein purification. While difficult, it is possible, particularly at an analytical scale.

  • Ion-Exchange Chromatography (IEX): This is often the most successful method. The location of the PEG chain can differentially mask charged residues on the protein surface, leading to slight differences in their interaction with the IEX resin. Utilizing shallow pH or salt gradients can enhance the resolution of these isomers.

  • Reversed-Phase Chromatography (RPC): RPC can also resolve positional isomers due to subtle differences in their hydrophobicity.

Troubleshooting Guides

This section addresses common problems encountered during the purification of PEGylated biomolecules.

Problem 1: Low Yield of the Desired PEGylated Species
Possible Cause Troubleshooting Steps
Suboptimal PEGylation Reaction Conditions Optimize the molar ratio of PEG reagent to protein, reaction time, temperature, and pH to favor the formation of the desired product (e.g., mono-PEGylated).
Precipitation of PEGylated Protein PEGylated proteins can sometimes have lower solubility under certain buffer conditions. Ensure the buffers used during purification are optimized for the solubility of your target molecule. Consider adding excipients if necessary.
Poor Binding to Chromatography Resin The PEG chains can sterically hinder the protein's interaction with the chromatography resin. For IEX, ensure the pH is appropriate for the protein to have a net charge that allows binding. For HIC, adjust the salt concentration to promote binding.
Elution of Product in Wash Steps The elution conditions may be too harsh or the binding too weak. In IEX, consider using a lower ionic strength wash buffer. In HIC, a higher salt concentration in the wash buffer may be needed.
Product Loss During Ultrafiltration/Diafiltration Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your PEGylated protein while allowing smaller impurities to pass through. Be aware that the flexible nature of PEG can sometimes lead to unexpected passage through membranes.
Problem 2: Co-elution of Unwanted Species
Possible Cause Troubleshooting Steps
Poor Resolution in IEX Optimize the elution gradient. A shallower salt or pH gradient can improve the separation of species with similar charges. Also, consider trying a different IEX resin (anion vs. cation exchange, or a resin with a different ligand).
Overlapping Peaks in SEC SEC resolution is dependent on the column length and bead size. For better resolution, use a longer column or a resin with a smaller particle size. However, be mindful that SEC is often not suitable for separating species of very similar size.
Inadequate Separation of Positional Isomers As mentioned in the FAQs, IEX with a shallow gradient is often the best approach. Analytical RPC can be used to assess the purity of collected fractions.
Presence of Aggregates SEC is the preferred method for removing aggregates. Ensure your buffers do not promote aggregation.
Problem 3: Inconsistent Purification Results
Possible Cause Troubleshooting Steps
Variability in PEGylation Reaction Ensure consistent reaction conditions (reagent concentration, temperature, time, pH) for each batch.
Column Fouling Proteins and PEG can adsorb to chromatography columns over time. Implement a rigorous column cleaning and regeneration protocol between runs.
Degradation of PEGylated Protein PEGylated proteins can still be susceptible to proteolysis or physical degradation. Work at low temperatures and consider adding protease inhibitors if necessary.
Inconsistent Buffer Preparation Ensure accurate and consistent preparation of all buffers, as small variations in pH or ionic strength can significantly impact chromatographic separation.

Data Presentation

Table 1: Comparison of Chromatographic Methods for PEGylated Protein Purification
Method Principle Primary Application Reported Purity Advantages Limitations
Ion-Exchange (IEX) Surface ChargeSeparation of different PEGylated species and positional isomers.>90%High resolution for charge variants, widely applicable.Binding capacity can be reduced by PEG shielding.
Size-Exclusion (SEC) Hydrodynamic RadiusRemoval of unreacted PEG and protein, separation of aggregates.>99% (for monomer)Robust, predictable separation based on size.Poor resolution for species of similar size (e.g., positional isomers).
Hydrophobic Interaction (HIC) HydrophobicityOrthogonal separation to IEX, purification of highly hydrophobic or large PEG conjugates.>98% (as a polishing step)Mild conditions, preserves protein structure.Resolution can be poor for small PEGs, lower capacity.
Reversed-Phase (RPC) HydrophobicityHigh-resolution analysis of purity and positional isomers.Analytical PurityExcellent resolution.Often requires denaturing conditions, difficult to scale up.

Note: Purity and yield are highly dependent on the specific protein, PEG reagent, and optimized process. The values presented are indicative of what can be achieved.

Experimental Protocols

Detailed Methodology: Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for purifying a PEGylated protein using cation exchange chromatography.

  • Column Selection: Choose a strong or weak cation exchange resin based on the pI of your native protein and the expected charge of the PEGylated species.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a buffer with a pH at least 1 unit below the pI of the native protein to ensure a net positive charge. A common choice is 20 mM MES, pH 6.0.

    • Elution Buffer (Buffer B): Prepare the binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer until the pH and conductivity of the eluate are stable.

  • Sample Preparation and Loading:

    • Exchange the buffer of the PEGylation reaction mixture into the Binding Buffer using dialysis or a desalting column.

    • Filter the sample through a 0.22 µm filter.

    • Load the sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. A shallow gradient is often required to resolve different PEGylated species.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the desired PEGylated protein at the required purity.

  • Column Regeneration and Storage: Regenerate the column with a high salt wash, followed by re-equilibration with Binding Buffer or storage in an appropriate solution (e.g., 20% ethanol).

Visualizations

PEGylation_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Downstream PEGylation_Reaction PEGylation Reaction (Protein + PEG Reagent) SEC Size-Exclusion Chromatography (SEC) (Removal of unreacted PEG) PEGylation_Reaction->SEC Crude Mixture IEX Ion-Exchange Chromatography (IEX) (Separation of PEGylated species) SEC->IEX PEGylated + Native Protein HIC Hydrophobic Interaction Chromatography (HIC) (Polishing Step) IEX->HIC Partially Purified PEG-Protein Final_Product Purified PEGylated Biomolecule HIC->Final_Product High Purity PEG-Protein

Caption: A typical multi-step workflow for the purification of PEGylated biomolecules.

Troubleshooting_Low_Yield Start Low Yield of PEGylated Protein Check_Reaction Analyze PEGylation Reaction (SDS-PAGE, SEC) Start->Check_Reaction Reaction_OK Reaction Efficient? Check_Reaction->Reaction_OK Optimize_Reaction Optimize Reaction Conditions (Ratio, Time, pH) Reaction_OK->Optimize_Reaction No Check_Purification Analyze Flow-through & Wash Fractions Reaction_OK->Check_Purification Yes Optimize_Reaction->Start Binding_Issue Product in Flow-through/Wash? Check_Purification->Binding_Issue Optimize_Binding Adjust Binding Buffer (pH, Salt) Binding_Issue->Optimize_Binding Yes Check_Elution Analyze Column Strip Binding_Issue->Check_Elution No Optimize_Binding->Start Elution_Issue Product Retained on Column? Check_Elution->Elution_Issue Optimize_Elution Adjust Elution Buffer (Gradient, Salt/pH) Elution_Issue->Optimize_Elution Yes Success Yield Improved Elution_Issue->Success No Optimize_Elution->Start

Caption: A logical decision tree for troubleshooting low yield in PEGylated protein purification.

References

Technical Support Center: Minimizing Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using long polyethylene glycol (PEG) linkers to manage steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do long PEG linkers help to address it?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[1] In bioconjugation and drug delivery, this can prevent a molecule from reaching its biological target.[1][2] Long, flexible, and hydrophilic PEG chains are conjugated to molecules (a process called PEGylation) to act as spacers.[3][4] This creates a protective, hydrated layer that provides several benefits:

  • Reduces Protein Adsorption: Prevents the binding of proteins that would otherwise mark the molecule for clearance from the body.

  • Minimizes Immunogenicity: Shields the molecule from the immune system, reducing the risk of an unwanted immune response.

  • Prolongs Circulation Half-Life: Decreases clearance by the kidneys and protects against enzymatic degradation, allowing the therapeutic to remain in the body longer.

  • Improves Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules.

Q2: How does the length of a PEG linker affect steric hindrance and conjugation efficiency?

A2: The length of the PEG linker is a critical parameter that requires careful consideration to balance hydrophilicity and steric effects.

  • Too short: A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to steric clashes that can reduce biological activity.

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially blocking the active site or hindering its interaction with its target. It can also lead to a decrease in the efficiency of cellular uptake.

The optimal length depends on the specific application and the molecules involved. For large biomolecules, longer PEG linkers are often necessary to ensure adequate separation and flexibility.

Q3: What are the common types of reactive groups used with PEG linkers?

A3: The choice of reactive group on the PEG linker is determined by the available functional groups on the molecule to be conjugated. Common reactive groups include:

  • NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

  • Maleimides: React with thiol groups (e.g., cysteine residues on proteins) to form stable thioether bonds.

  • Azides: Used in "click chemistry" reactions with alkynes for highly specific and efficient conjugation.

  • Hydrazides: React with aldehydes or ketones to form hydrazone bonds.

  • Thiols: Can react with maleimides or be used for surface modification of gold nanoparticles.

Q4: What is the difference between monodisperse and polydisperse PEG linkers?

A4:

  • Monodisperse PEG linkers have a single, defined molecular weight and chain length. This uniformity is crucial for therapeutic applications where batch-to-batch consistency and a homogenous product are required.

  • Polydisperse PEG linkers are a mixture of PEG molecules with a range of molecular weights. While they can be useful in some applications, the lack of a precise length can lead to variability in the final product.

Q5: How can I characterize my PEG-conjugated biomolecule?

A5: Characterization is essential to confirm successful conjugation and assess the purity and homogeneity of your product. Common techniques include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate, allowing you to calculate the number of PEG linkers attached.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and can be used to separate the conjugate from unreacted molecules and excess linker.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).

  • SDS-PAGE: Can show a shift in the molecular weight of a protein after conjugation.

Troubleshooting Guides

Problem Possible Causes Solutions
Low Conjugation Efficiency Incorrect pH: The reactivity of functional groups is pH-dependent. For example, NHS esters are most efficient at pH 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5.Optimize Reaction Buffer: Ensure the pH of your reaction buffer is within the optimal range for your specific conjugation chemistry.
Hydrolysis of Functional Groups: NHS esters and maleimides can hydrolyze, especially at higher pH.Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use.
Steric Hindrance at the Conjugation Site: The target functional group on your molecule may be in a sterically hindered location.Consider a Different Linker Length or Chemistry: A longer PEG linker may provide the necessary reach. Alternatively, switching to a different conjugation chemistry might be beneficial.
Inactive Reagents: The PEG reagent may have degraded due to improper storage or handling.Use Fresh Reagents: Ensure your PEG reagents are stored correctly and use fresh preparations for each experiment.
Oxidation of Thiols (for maleimide chemistry): Cysteine residues may have formed disulfide bonds, rendering them unreactive.Reduce the Biomolecule: Use a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding the maleimide-PEG linker.
Aggregation of the Final Conjugate Insufficient PEGylation: The PEG chains may not be providing a sufficient hydrophilic shield.Increase Molar Excess of PEG: Adding a higher molar ratio of the PEG reagent can drive the reaction towards a higher degree of PEGylation. Optimize Purification: Ensure purification methods effectively remove unreacted, hydrophobic molecules.
Hydrophobic Interactions: The conjugated molecule itself may be highly hydrophobic.Use a Longer or Branched PEG Linker: This can provide better shielding of hydrophobic regions. Branched PEGs offer a three-dimensional architecture that can be more effective in creating physical space between molecules.
Loss of Biological Activity Steric Hindrance at the Active Site: The PEG chain may be physically blocking the active site of the protein or antibody.Use a Shorter PEG Linker: If steric hindrance is the suspected cause, a shorter linker might be a better choice. Site-Specific Conjugation: If possible, conjugate the PEG linker at a site distant from the active or binding site.
Conformational Changes: The attachment of a large PEG chain can induce changes in the protein's structure.Experiment with Different Linker Lengths and Attachment Sites: The impact of PEGylation can be site-dependent.

Quantitative Data

Table 1: Effect of PEG Linker Length on Zeta Potential of Nanoparticles

PEG Linker LengthZeta Potential (mV)
No PEG coating-30
2 kDa-30
5 kDa-10
10 kDa-10

Data suggests that longer PEG linkers can more effectively shield the surface charge of nanoparticles.

Table 2: Influence of PEG Linker Length on Tumor Spheroid Viability

PEG Linker LengthCell Viability (%) at 1mM
1 kDa~30-55%
2 kDa~45-55%
3.4 kDaMost efficient after 1k and 2k
5 kDa~49-61%
20 kDaSignificant impact only on HT-29

Data indicates that for this specific application (carbonic anhydrase inhibitors), shorter PEG linkers were more effective at killing tumor spheroid cells, suggesting that longer linkers may hinder the "warhead" from reaching its target.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with an NHS-Ester-PEG Linker

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest

  • NHS-Ester-PEG

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Protein Conjugation with a Maleimide-PEG Linker

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Protein or peptide with a free thiol group

  • Maleimide-PEG

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA)

  • Reducing agent (e.g., TCEP), if necessary

  • Desalting column

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the Protein/Peptide: If the protein's cysteine residues are in disulfide bonds, they must be reduced first. Dissolve the protein in the reaction buffer.

  • (Optional) Reduction Step: If reduction is needed, add TCEP and incubate.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the PEG-Maleimide: Dissolve the Maleimide-PEG in the reaction buffer immediately before use.

  • Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.

  • Characterization: Analyze the purified conjugate to confirm successful conjugation and purity.

Visualizations

experimental_workflow_nhs_peg cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein (2-10 mg/mL in PBS, pH 7.4) conjugation Conjugation (Add 10-20x molar excess of PEG) protein_prep->conjugation peg_prep Prepare PEG-NHS Ester (10-50 mg/mL in DMSO) peg_prep->conjugation incubation Incubation (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quenching (Optional) (Add Tris-HCl) incubation->quenching purification Purification (SEC or Dialysis) incubation->purification If no quenching quenching->purification characterization Characterization (MS, HPLC, SDS-PAGE) purification->characterization

Caption: Workflow for NHS-Ester-PEG conjugation to a protein.

logical_relationship_peg_length cluster_linker_choice PEG Linker Length Selection cluster_outcomes Potential Outcomes cluster_consequences Consequences linker_length Linker Length too_short Too Short linker_length->too_short optimal Optimal linker_length->optimal too_long Too Long linker_length->too_long steric_clash Steric Clash Reduced Activity too_short->steric_clash balance Reduced Steric Hindrance Maintained Activity Improved PK/PD optimal->balance blocking Active Site Blocking Reduced Cellular Uptake too_long->blocking

References

Validation & Comparative

Characterizing Propargyl-PEG11-Acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of small molecules conjugated with Propargyl-PEG11-acid, a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.

This compound is a heterobifunctional linker featuring a terminal alkyne group for "click" chemistry and a carboxylic acid for amide bond formation. The 11-unit polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. Accurate confirmation of conjugation, purity, and structural integrity is critical for advancing these molecules in the drug development pipeline. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed molecular weight information. This guide will delve into the nuances of using mass spectrometry for the analysis of these conjugates and compare its performance with alternative and complementary techniques.

Mass Spectrometry for this compound Conjugate Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the analyte. For this compound conjugates, MS can confirm the successful conjugation of the linker to a small molecule, identify potential side products, and assess the purity of the sample. The two most common ionization techniques for analyzing such conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 1: Comparison of ESI-MS and MALDI-TOF MS for this compound Conjugate Analysis

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of analytes from a liquid solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Coupling Routinely coupled with Liquid Chromatography (LC-MS) for separation of complex mixtures.[1]Primarily a standalone technique for direct analysis of purified samples.
Ion Formation Typically forms multiply charged ions, which can be complex to interpret for polydisperse samples.[1]Predominantly forms singly charged ions, leading to simpler spectra.
Sensitivity High (femtomole to attomole range).High (femtomole to picomole range).
Mass Accuracy High, especially with high-resolution analyzers like Orbitrap or FT-ICR.Good to high, depending on the analyzer (TOF analyzers are common).
Fragmentation Can be induced in the ion source (in-source fragmentation) or in a collision cell (tandem MS or MS/MS) for structural elucidation.[2]Fragmentation can occur (post-source decay), but is less controlled than in ESI-MS/MS.
Sample Throughput High, especially when automated with an LC system.High, with the ability to analyze multiple samples spotted on a target plate.
Tolerance to Buffers/Salts Low; requires volatile buffers and is sensitive to salt contamination.Higher tolerance to non-volatile buffers and salts compared to ESI.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. Below are generalized protocols for the characterization of a small molecule-Propargyl-PEG11-acid conjugate using LC-ESI-MS.

Protocol 1: LC-ESI-MS Analysis of a this compound Conjugate

Objective: To confirm the molecular weight and purity of a small molecule conjugated to this compound.

1. Sample Preparation:

  • Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometer (ESI-Q-TOF or Orbitrap) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Mass Range: m/z 100 - 2000.
  • Data Acquisition: Full scan mode. For structural information, a separate run in tandem MS (MS/MS) mode can be performed, targeting the expected parent ion.

4. Data Analysis:

  • The resulting mass spectrum is expected to show a primary peak corresponding to the protonated molecule [M+H]⁺ of the conjugate.
  • Due to the nature of the PEG chain, a distribution of peaks separated by 44 Da (the mass of an ethylene glycol monomer) may be observed, though this compound is a discrete length PEG.[1]
  • The presence of sodiated adducts [M+Na]⁺ is also common.

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized for clear comparison. The molecular weight of this compound is 568.65 g/mol .[3]

Table 2: Expected m/z Values for a Hypothetical Conjugate

Let's consider a hypothetical small molecule with a monoisotopic mass of 350.25 Da conjugated to this compound (monoisotopic mass of 568.32 Da). The expected monoisotopic mass of the conjugate would be 918.57 Da.

Ion SpeciesAdductExpected m/z
[M+H]⁺Proton919.58
[M+Na]⁺Sodium941.56
[M+K]⁺Potassium957.53

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the structure of the this compound linker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing stock Stock Solution (1 mg/mL) dilution Working Solution (1-10 µM) stock->dilution lc Liquid Chromatography (C18) dilution->lc esi Electrospray Ionization lc->esi ms Mass Spectrometry (Q-TOF/Orbitrap) esi->ms spectrum Mass Spectrum ms->spectrum analysis Data Analysis (MW Confirmation, Purity) spectrum->analysis

Caption: Experimental workflow for LC-MS analysis.

propargyl_peg11_acid cluster_propargyl Propargyl Group cluster_peg PEG11 Spacer cluster_acid Carboxylic Acid struct HC≡C-CH₂-O-(CH₂CH₂O)₁₀-CH₂CH₂-O-CH₂CH₂-COOH propargyl_label Alkyne for 'Click' Chemistry peg_label Enhances Solubility & Provides Flexibility acid_label For Amide Bond Formation

Caption: Structure of this compound.

Comparison with Alternative and Complementary Techniques

While mass spectrometry is a cornerstone for the characterization of this compound conjugates, other techniques provide valuable and often complementary information.

Table 3: Comparison of Analytical Techniques for Conjugate Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, purity assessment, structural information via fragmentation.High sensitivity, high throughput, can be coupled with separation techniques (LC-MS).Provides limited information on 3D structure and conformation. Ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation of the final product and intermediates, verification of functional groups.Provides detailed atomic-level structural information in solution.Lower sensitivity compared to MS, requires higher sample concentrations, not ideal for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.Robust, reproducible, and widely available. Can be coupled with various detectors (UV, ELSD, MS).Does not provide direct molecular weight or structural information without a mass spectrometer.
Size-Exclusion Chromatography (SEC) Analysis of aggregation and determination of hydrodynamic volume.Useful for detecting high molecular weight impurities.Not suitable for separating molecules with similar sizes.

References

A Researcher's Guide to Confirming Successful PEGylation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful covalent attachment of polyethylene glycol (PEG) to a biopharmaceutical is a critical step in ensuring product efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, offering insights into their principles, quantitative performance, and detailed experimental protocols.

The process of PEGylation, while beneficial for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, can result in a heterogeneous mixture of PEGylated species, unreacted protein, and free PEG. Therefore, robust analytical techniques are essential to characterize the final product thoroughly. This guide will delve into the most commonly employed methods: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methods

Each analytical technique offers unique advantages and provides specific information regarding the PEGylated product. The choice of method often depends on the specific questions being asked, such as the degree of PEGylation, identification of PEGylation sites, or quantification of impurities.

Analytical Method Information Provided Advantages Disadvantages Typical Application
Mass Spectrometry (MS) Precise molecular weight of PEGylated protein, degree of PEGylation, identification of PEGylation sites, heterogeneity of PEG attachment.High accuracy and sensitivity, provides detailed structural information.[1][2]Can be complex for heterogeneous samples, may require sample clean-up.[2]Definitive confirmation of PEGylation and characterization of product heterogeneity.
High-Performance Liquid Chromatography (HPLC) Separation of PEGylated species from unreacted protein and free PEG, quantification of purity and impurities, determination of aggregation.Robust, reproducible, and well-established for quality control.[3][4]Resolution may be limited for complex mixtures of positional isomers.Routine quality control, purity assessment, and monitoring of reaction completion.
Capillary Electrophoresis (CE) High-resolution separation of PEGylated isoforms and positional isomers, purity analysis.High separation efficiency, low sample consumption, and rapid analysis.Can be sensitive to buffer composition and capillary surface interactions.High-resolution analysis of product heterogeneity and isoform distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantification of the average degree of PEGylation, confirmation of covalent linkage, assessment of protein structural integrity post-PEGylation.Provides quantitative information without the need for standards of each PEGylated species, non-destructive.Lower sensitivity compared to MS, can be complex for large proteins.Quantitative determination of the degree of PEGylation and structural assessment.

In-Depth Analysis and Experimental Protocols

This section provides a more detailed look at each analytical method, including typical quantitative data and standardized experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins, offering high-resolution mass measurement that can confirm the covalent attachment of PEG and determine the number of PEG chains attached.

Quantitative Data:

Parameter Typical Value/Range Notes
Mass Accuracy < 10 ppmFor high-resolution instruments like Orbitrap and TOF analyzers.
Resolution 500 - 20,000 (FWHM)Sufficient to resolve individual oligomers of the PEG chain.
Molecular Weight Range Up to >600 kDa with specialized detectors.MALDI-TOF is well-suited for high molecular weight PEGylated proteins.
Sensitivity fmol to pmol rangeDependent on the instrument and ionization source.

Experimental Workflow: MALDI-TOF MS

References

The Balancing Act: A Comparative Guide to Propargyl-PEG11-acid and Other PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their hydrophilicity, biocompatibility, and ability to modulate the properties of therapeutic molecules.[1][2] This guide provides an objective comparison of Propargyl-PEG11-acid with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Propargyl-PEG-acid linkers are heterobifunctional molecules that feature a terminal alkyne group, enabling "click" chemistry for conjugation to azide-modified molecules, and a carboxylic acid for coupling to primary amines.[3][4] The length of the PEG chain, denoted by the number of ethylene glycol units (e.g., PEG11 in this compound), is a crucial parameter that influences the overall performance of the resulting conjugate.[5]

The Influence of PEG Linker Length: A Double-Edged Sword

The length of the PEG linker presents a trade-off between several key performance indicators. Longer PEG chains generally enhance the solubility and in vivo half-life of bioconjugates by increasing their hydrodynamic radius, which in turn reduces renal clearance. This can lead to improved tumor accumulation and in vivo efficacy. Conversely, shorter PEG linkers can sometimes be advantageous, potentially leading to more stable conjugates and, in certain contexts, higher binding affinity where a more constrained conformation is favorable.

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on critical bioconjugate properties.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG8Slower ClearanceOptimal length for achieving slower clearance in one study.
PEG12Slower ClearanceNo significant further advantage over PEG8 in the same study.
PEG24Slower ClearanceNo significant further advantage over PEG8 in the same study.

Data synthesized from a study on a PEGylated glucuronide-MMAE linker.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Relative Binding Affinity
mini-PEG (shorter)LowerHigher
Longer PEGHigherLower

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR), suggesting that for this specific interaction, a shorter linker was beneficial.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

PEG Linker LengthTumor Growth Inhibition (%)
Non-PEGylated11
PEG235-45
PEG435-45
PEG875-85
PEG1275-85
PEG2475-85

Data from a study investigating ADCs in a xenograft model, showing a significant increase in efficacy with PEG linkers of 8 units or more.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

A. Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma by measuring the amount of intact conjugate over time.

Materials:

  • PEGylated bioconjugate

  • Human or animal plasma

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the PEGylated bioconjugate in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Quench the reaction and process the samples to remove plasma proteins.

  • Quantify the amount of intact bioconjugate at each time point using a validated analytical method.

  • Calculate the percentage of intact bioconjugate remaining over time to determine its stability.

B. Pharmacokinetic (PK) Analysis

This experiment determines the in vivo circulation half-life and clearance rate of the PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice, rats)

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples.

  • Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate parameters such as half-life (t½) and clearance.

C. In Vitro Cytotoxicity Assay

This assay measures the potency of a PEGylated cytotoxic agent (e.g., in an ADC) against cancer cell lines.

Materials:

  • PEGylated bioconjugate (e.g., ADC)

  • Target cancer cell line

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PEGylated bioconjugate.

  • Incubate for a predetermined period (e.g., 72 or 96 hours).

  • Add a cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Plot cell viability versus conjugate concentration and determine the half-maximal inhibitory concentration (IC50).

Visualizing the Concepts

Diagrams can help to clarify complex biological processes and experimental workflows.

cluster_0 Bioconjugate Design & Synthesis Molecule_A Molecule A (e.g., Antibody, Protein) Propargyl_PEG_Acid Propargyl-PEG-Acid Linker (Varying Lengths) Molecule_A->Propargyl_PEG_Acid Amine Coupling Molecule_B Molecule B (e.g., Drug, Fluorophore) Propargyl_PEG_Acid->Molecule_B Click Chemistry Bioconjugate Resulting Bioconjugate Propargyl_PEG_Acid->Bioconjugate

Caption: General workflow for bioconjugation using a Propargyl-PEG-Acid linker.

Start Start: PEGylated Bioconjugate Administration IV Administration into Animal Model Start->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Quantification Quantification of Bioconjugate Concentration Plasma_Isolation->Quantification Data_Analysis Pharmacokinetic Modeling (Concentration vs. Time) Quantification->Data_Analysis End End: Determine Half-life & Clearance Data_Analysis->End

References

A Comparative Guide to Bioconjugation: Propargyl-PEG11-acid versus Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant in the successful development of bioconjugates, impacting everything from therapeutic efficacy and diagnostic sensitivity to the overall stability and homogeneity of the final product. Among the vast array of available tools, Propargyl-PEG11-acid has emerged as a versatile and powerful option, particularly for applications requiring precise control and high efficiency. This guide provides an objective comparison of this compound with other common crosslinking strategies, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their bioconjugation needs.

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This architecture allows for a two-step conjugation process: the carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins), while the alkyne is available for highly specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This linker is frequently employed in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Comparative Analysis of Crosslinking Chemistries

The primary distinction in performance between this compound and its alternatives lies in the underlying reaction chemistries. The most common alternatives target primary amines via N-hydroxysuccinimide (NHS) esters or thiols via maleimide chemistry. The following table summarizes key performance metrics.

FeaturePropargyl-PEG-acid (via CuAAC)NHS-PEG-esterMaleimide-PEG
Reaction Mechanism Bioorthogonal cycloadditionNucleophilic acyl substitutionMichael addition
Target Residues Site-specifically introduced azidesPrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Specificity High to Very HighModerate to LowHigh
Reaction Efficiency Generally High to Very HighModerate to HighHigh
Control over Stoichiometry HighModerateHigh (with limited available thiols)
Linkage Stability High (Triazole ring)High (Amide bond)Stable, but potentially reversible
Side Reactions MinimalHydrolysis of NHS esterReaction with other nucleophiles, hydrolysis
Biocompatibility High (copper-free methods available)HighGenerally good

Performance Deep Dive

Specificity and Control: The standout advantage of the click chemistry approach enabled by this compound is the exceptional control over conjugation sites. Traditional NHS ester chemistry targets the abundant lysine residues on a protein's surface, often resulting in a heterogeneous mixture of conjugates with varying sites of attachment and a distribution of drug-to-antibody ratios (DARs). This heterogeneity can impact the therapeutic window and reproducibility. In contrast, the alkyne group of this compound reacts specifically with an azide partner. This azide can be introduced into a biomolecule at a precise location through genetic engineering or enzymatic modification, allowing for the creation of homogenous bioconjugates with a well-defined structure.

Reaction Efficiency and Stability: Both CuAAC and NHS ester chemistries can achieve high reaction efficiencies. However, the triazole linkage formed during click chemistry is exceptionally stable, considered a bioisostere of the native amide bond, and is resistant to enzymatic cleavage. The amide bond formed from an NHS ester reaction is also highly stable.

The Role of the PEG Spacer: The 11-unit PEG chain in this compound imparts significant benefits. PEGylation is a well-established strategy to enhance the hydrophilicity of bioconjugates, which is particularly important when working with hydrophobic payloads to prevent aggregation. The PEG spacer can also increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and improved pharmacokinetic profiles. However, it is crucial to optimize the PEG linker length, as very long PEG chains can sometimes lead to a decrease in in-vitro cytotoxicity.

Experimental Protocols

Below are detailed methodologies for key bioconjugation experiments using this compound and a common alternative, an NHS-ester crosslinker.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol first attaches the linker to a protein via its primary amines and then "clicks" an azide-containing payload.

Part A: Activation of Carboxylic Acid and Conjugation to Protein

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate at room temperature for 15-30 minutes to generate the active Propargyl-PEG11-NHS ester.

  • Conjugation to Protein:

    • Prepare the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.

    • Immediately add the activated Propargyl-PEG11-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup:

    • To the purified alkyne-modified protein from Part A, add the azide-containing payload (e.g., a cytotoxic drug or a fluorescent dye).

    • In a separate tube, prepare a fresh stock solution of a copper(I) source, typically by mixing CuSO₄ and a reducing agent like sodium ascorbate. A copper-chelating ligand (e.g., THPTA) is often included to protect the protein and improve reaction efficiency.

    • A typical final concentration for copper is 50-250 µM, with a 5-10 fold excess of sodium ascorbate.

  • Click Reaction:

    • Add the copper/ligand/ascorbate solution to the protein/payload mixture.

    • Incubate at room temperature for 1-4 hours.

  • Final Purification:

    • Purify the final bioconjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove the copper catalyst, excess payload, and other reagents.

Protocol 2: One-Step Bioconjugation using an NHS-PEG-Maleimide Crosslinker

This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues.

  • Antibody Activation:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

    • Dissolve the heterobifunctional crosslinker (e.g., SM(PEG)n) in an organic solvent like DMSO and add it to the antibody solution at a 10- to 50-fold molar excess.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess crosslinker using a desalting column to yield the maleimide-activated antibody.

  • Conjugation to Thiol-Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the number of maleimide groups is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and byproducts.

Visualizing Bioconjugation Workflows

To better illustrate the processes described, the following diagrams outline the key workflows.

ADC_Workflow_Propargyl_PEG cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Click Chemistry Antibody Antibody Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab Amine Coupling This compound This compound EDC_NHS EDC/NHS Activation This compound->EDC_NHS Activate EDC_NHS->Alkyne_Ab Azide_Payload Azide-Payload ADC Antibody-Drug Conjugate Azide_Payload->ADC CuAAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->ADC

Caption: Workflow for ADC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (for degradation) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination adds Proteasome Proteasome Polyubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTACs.

Conclusion

This compound, leveraging the power of click chemistry, offers a superior solution for bioconjugation applications where specificity, control over stoichiometry, and product homogeneity are paramount. While traditional crosslinkers like NHS esters provide a more straightforward approach for targeting abundant amine groups, they often result in heterogeneous products. The choice between these crosslinkers should be guided by the specific requirements of the application. For the development of next-generation therapeutics such as site-specific ADCs and precisely assembled PROTACs, the controlled and efficient ligation provided by this compound and the CuAAC reaction presents a distinct advantage, justifying the potentially more complex, multi-step workflow. As the demand for well-defined bioconjugates continues to grow, the adoption of bioorthogonal chemistries facilitated by linkers like this compound is set to become increasingly central to the field.

References

The "Click" Advantage: A Comparative Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of bioconjugation, where the precise and stable linking of molecules is paramount for advancements in therapeutics, diagnostics, and fundamental research, click chemistry has emerged as a revolutionary tool. Its unparalleled efficiency, selectivity, and biocompatibility offer significant advantages over traditional bioconjugation methods. This guide provides an objective comparison of click chemistry with other common techniques, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their molecular creations.

The Core Tenets of Click Chemistry: A Paradigm Shift in Bioconjugation

Coined by Nobel laureate K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] These reactions are bioorthogonal, meaning they proceed within complex biological systems without interfering with native biochemical processes.[3][4][5] This is a stark contrast to many conventional methods that can suffer from side reactions with endogenous functional groups.

The most prominent examples of click chemistry in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC utilizes a copper catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage. To circumvent the potential cytotoxicity of copper, SPAAC was developed, which employs a strained cyclooctyne that reacts spontaneously with an azide. Another notable mention is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is known for its exceptionally fast kinetics.

Quantitative Comparison: Click Chemistry vs. Traditional Methods

The superiority of click chemistry can be quantitatively demonstrated when compared to conventional bioconjugation techniques such as those utilizing N-hydroxysuccinimide (NHS) esters for amine coupling (e.g., EDC/NHS chemistry) and maleimides for thiol coupling.

Parameter Click Chemistry (CuAAC/SPAAC) EDC/NHS Chemistry Maleimide Chemistry
Reaction Rate Very Fast (Second-order rate constants of ~10³ to 10⁶ M⁻¹s⁻¹)Moderate (pH-dependent, can be slow)Fast (pH-dependent, typically pH 6.5-7.5)
Efficiency/Yield High to Quantitative (>95%)Variable, often moderate (can be affected by hydrolysis of activated ester)High, but can be compromised by side reactions and instability
Selectivity Highly selective for azide and alkyne functional groupsPrimarily targets primary amines, but can have side reactions with other nucleophilesHighly specific for thiols, but the resulting bond can be unstable
Stability of Linkage Very High (Stable triazole ring)High (Stable amide bond)Moderate to Low (Thioether bond is susceptible to retro-Michael addition and thiol exchange)
Bioorthogonality Excellent (Azides and alkynes are largely absent in biological systems)Poor (Amines are abundant in biological molecules)Moderate (Thiols are present, but less abundant than amines)
Reaction Conditions Mild (Aqueous buffer, room temperature, broad pH range)Mild, but pH-sensitive (typically requires slightly alkaline pH for efficient coupling)Mild, but pH-sensitive (requires a specific pH range to balance reactivity and stability)

Delving Deeper: Head-to-Head Comparisons

Click Chemistry vs. EDC/NHS Chemistry

EDC/NHS chemistry is a widely used method for conjugating molecules to proteins via primary amines (e.g., lysine residues). While effective, it suffers from several drawbacks that are overcome by click chemistry. The NHS ester intermediate is prone to hydrolysis in aqueous environments, leading to lower conjugation efficiencies. Furthermore, the abundance of amine groups on the surface of most proteins results in a lack of site-specificity and heterogeneous products. In a comparative study, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a reagent that, like EDC/NHS, facilitates amide bond formation, was shown to be more efficient than EDC/NHS for the ligation of amines to hyaluronic acid. Click chemistry, with its bioorthogonal reactants, offers precise control over the conjugation site, leading to homogenous products with well-defined stoichiometry.

Click Chemistry vs. Maleimide Chemistry

Maleimide chemistry targets cysteine residues, which are less abundant than lysines, offering a degree of site-specificity. However, the thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the cellular environment. This instability can lead to premature release of a conjugated drug in therapeutic applications, resulting in off-target toxicity. Click chemistry, in contrast, forms an exceptionally stable triazole linkage that is resistant to cleavage under physiological conditions. Studies have shown that click chemistry is superior to maleimide-thiol conjugation for creating defined and stable conjugates.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for a CuAAC reaction to conjugate an azide-modified molecule to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

  • Add the azide-containing molecule to the reaction mixture. A molar excess of the azide is often used.

  • Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purify the bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general steps for a SPAAC reaction, which is copper-free and ideal for applications in living systems.

Materials:

  • Azide-modified biomolecule

  • Strained alkyne (e.g., DBCO)-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Add the strained alkyne-containing molecule. The stoichiometry will depend on the specific reactants and desired outcome.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Monitor the reaction progress.

  • Purify the bioconjugate if necessary. For in-cell labeling, purification may not be required.

Visualizing the Advantages: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict a comparative workflow of bioconjugation methods and the principle of bioorthogonality.

G cluster_0 Bioconjugation Approaches cluster_1 Click Chemistry cluster_2 Traditional Chemistry Start Biomolecule Click_Mod Introduce Azide or Alkyne Start->Click_Mod Site-specific modification Trad_Mod Target Native Groups (Amines or Thiols) Start->Trad_Mod Non-specific modification Click_React Click Reaction (CuAAC or SPAAC) Click_Mod->Click_React Click_Product Homogeneous, Stable Bioconjugate Click_React->Click_Product High Yield Trad_React EDC/NHS or Maleimide Reaction Trad_Mod->Trad_React Trad_Product Heterogeneous, Potentially Unstable Bioconjugate Trad_React->Trad_Product Variable Yield

Caption: Comparative workflow of click chemistry versus traditional bioconjugation methods.

G cluster_0 The Principle of Bioorthogonality cluster_1 Cellular Environment cluster_2 Click Chemistry Reactants Proteins Proteins (Amines, Thiols) Azide Azide Proteins->Azide No Reaction Alkyne Alkyne Proteins->Alkyne No Reaction Sugars Sugars Sugars->Azide No Reaction Sugars->Alkyne No Reaction Lipids Lipids Lipids->Azide No Reaction Lipids->Alkyne No Reaction Product Specific Bioconjugate Azide->Product Alkyne->Product

Caption: Bioorthogonality of click chemistry reactants in a cellular environment.

Conclusion: A Clear Choice for Precision Bioconjugation

The evidence overwhelmingly supports the advantages of click chemistry for a wide range of bioconjugation applications. Its superior efficiency, selectivity, and the formation of highly stable linkages, all performed under mild, biocompatible conditions, set it apart from traditional methods. For researchers aiming to construct well-defined, homogenous, and stable bioconjugates for therapeutic, diagnostic, or research purposes, click chemistry offers an unparalleled level of control and reliability. While the choice of a specific click reaction, such as CuAAC or SPAAC, will depend on the particular application and biological context, the "click" paradigm represents a significant leap forward in the field of bioconjugation.

References

Assessing the Stability of Conjugates: A Comparative Guide for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bioconjugates is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of key methods for assessing the in vitro and in vivo stability of conjugates, with a focus on antibody-drug conjugates (ADCs). Detailed experimental protocols and data presentation formats are provided to aid in the design and interpretation of stability studies.

The stability of a conjugate, which dictates its ability to remain intact in biological systems until it reaches its target, is a crucial determinant of its therapeutic index. Premature release of a payload can lead to off-target toxicity and reduced efficacy.[1][2] This guide will delve into the common assays and analytical techniques used to evaluate the stability of these complex molecules.

In Vitro Stability Assessment: Simulating the Biological Environment

In vitro stability assays provide an initial, yet vital, assessment of a conjugate's behavior in a simulated biological environment. These assays are essential for screening and prioritizing candidates before advancing to more complex and costly in vivo studies.[3] The primary goals of in vitro stability testing are to evaluate the integrity of the conjugate and to understand the rate and nature of payload release.

Key In Vitro Stability Assays: A Comparison

A variety of in vitro assays are employed to predict the in vivo fate of a conjugate. The choice of assay depends on the specific characteristics of the conjugate, including the linker chemistry and the intended biological target.

Assay TypePrincipleKey Parameters MeasuredAdvantagesLimitations
Plasma Stability Assay Incubation of the conjugate in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C over a time course.[4]- Change in Drug-to-Antibody Ratio (DAR) over time- Free payload concentration- Formation of metabolites- Provides a good initial screen for stability in a complex biological matrix.- Can be conducted in a high-throughput format.[5]- May not fully recapitulate the complexity of the in vivo environment.- Results can vary between species.
Whole Blood Stability Assay Incubation of the conjugate in whole blood, which includes red blood cells, white blood cells, and platelets in addition to plasma.- Similar to plasma stability assays, with a focus on the overall stability in a more complete biological medium.- May offer a better correlation with in vivo stability compared to plasma alone.- More complex to handle and analyze than plasma.
Lysosomal Stability Assay Incubation of the conjugate with lysosomal enzymes or in a lysosomal extract at acidic pH to mimic the intracellular environment.- Rate of payload release- Identification of cleavage products- Relevant for conjugates designed to release their payload within the lysosome.- May not be relevant for conjugates with different mechanisms of action.
pH Stability Assay Incubation of the conjugate in buffers of varying pH to assess the stability of acid-labile linkers.- Rate of payload release at different pH values.- Important for conjugates with pH-sensitive linkers intended for release in the acidic tumor microenvironment.- Does not account for enzymatic degradation.
Experimental Workflow for a Typical In Vitro Plasma Stability Assay

The following diagram illustrates a standard workflow for an in vitro plasma stability assay.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Conjugate Stock Solution incubate Incubate at 37°C start->incubate plasma Plasma (e.g., Human, Mouse) plasma->incubate sampling Collect Aliquots at 0, 6, 24, 48, 72, 168 hours incubate->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis Analytical Method (e.g., LC-MS, ELISA) quench->analysis

Workflow for an in vitro plasma stability assay.

In Vivo Stability Assessment: Understanding the True Biological Fate

In vivo studies in relevant animal models provide the most definitive assessment of a conjugate's stability and pharmacokinetic (PK) profile. These studies are essential for understanding how the conjugate behaves in a complete biological system, including its distribution, metabolism, and excretion.

Key In Vivo Stability Parameters and Study Types
Study TypePrimary ObjectiveKey Parameters Measured
Pharmacokinetic (PK) Study To determine the absorption, distribution, metabolism, and excretion (ADME) of the conjugate.- Concentration of total antibody, conjugated antibody, and free payload in plasma over time.- Half-life, clearance, and volume of distribution.
Biodistribution Study To determine the tissue and organ distribution of the conjugate and its payload.- Concentration of the conjugate and/or payload in various tissues (e.g., tumor, liver, kidney, spleen).
Metabolite Identification Study To identify the degradation products of the conjugate in vivo.- Structure and concentration of metabolites in plasma, urine, and feces.
Logical Relationship of In Vivo Stability Assessment

The following diagram illustrates the interconnectedness of different aspects of in vivo stability assessment.

G In Vivo Administration In Vivo Administration Pharmacokinetics (PK) Pharmacokinetics (PK) In Vivo Administration->Pharmacokinetics (PK) Biodistribution Biodistribution Pharmacokinetics (PK)->Biodistribution Metabolism Metabolism Pharmacokinetics (PK)->Metabolism Efficacy & Toxicity Efficacy & Toxicity Biodistribution->Efficacy & Toxicity Metabolism->Efficacy & Toxicity

References

The Balancing Act: How PEG Linker Length Dictates the Biological Activity of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The length of the polyethylene glycol (PEG) linker in an Antibody-Drug Conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. The choice of PEG length presents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. This guide provides an objective comparison of how varying PEG linker lengths impact the biological activity of ADCs, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The incorporation of PEG linkers in ADCs offers several advantages, primarily by increasing the hydrophilicity of the conjugate.[1][2] This is particularly beneficial when working with hydrophobic cytotoxic payloads, as it can mitigate the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which in turn can result in greater accumulation of the ADC in tumor tissue.[1]

Comparative Analysis of PEG Linker Length on ADC Performance

The optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and target antigen density. However, general trends can be observed across different studies. Longer PEG linkers are generally associated with improved pharmacokinetic profiles and, in many cases, enhanced in vivo efficacy. Conversely, this improvement in systemic properties can sometimes be accompanied by a decrease in in vitro cytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerPayloadTarget Cell LineIC50 (nM)Reference
No PEGMMAEHER2-positive~1.0
PEG4MMAEHER2-positiveNot specified
4 kDa PEGMMAEHER2-positive~4.5-fold decrease vs. No PEG
10 kDa PEGMMAEHER2-positive~22-fold decrease vs. No PEG

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Plasma Half-life)

LinkerAnimal ModelHalf-lifeReference
No PEGRodent19.6 min
PEG8RodentSlower clearance noted
4 kDa PEGRodent2.5-fold increase vs. No PEG
10 kDa PEGRodent11.2-fold increase vs. No PEG

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

LinkerTumor ModelEfficacy OutcomeReference
No PEGNCI-N87Tumor growth inhibition
4 kDa PEGNCI-N87Improved tumor growth inhibition vs. No PEG
10 kDa PEGNCI-N87Strongest tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linkers.

ADC Synthesis and Characterization

A general workflow for the synthesis and characterization of ADCs with different PEG linker lengths is as follows:

cluster_0 ADC Synthesis cluster_1 ADC Characterization Antibody Reduction Antibody Reduction Conjugation Conjugation Antibody Reduction->Conjugation Drug-Linker Prep Drug-Linker Prep Drug-Linker Prep->Conjugation Purification Purification Conjugation->Purification DAR Measurement DAR Measurement Purification->DAR Measurement Aggregation Analysis Aggregation Analysis Purification->Aggregation Analysis Binding Affinity Binding Affinity Purification->Binding Affinity

ADC Synthesis and Characterization Workflow

1. Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

2. Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, 4 kDa, 10 kDa) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

3. Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

4. Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation Incubation ADC Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Cytotoxicity Assay Workflow

1. Cell Seeding: Target cancer cells are seeded into 96-well plates and allowed to attach overnight.

2. Compound Treatment: Serial dilutions of the ADCs with different PEG linker lengths are added to the cells.

3. Incubation: The plates are incubated for a period of 48 to 144 hours.

4. MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

5. Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.

6. Absorbance Measurement: The absorbance is read at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Pharmacokinetic (PK) Study in Rodents

PK studies are essential to determine the half-life and clearance rates of ADCs.

ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation ADC Quantification ADC Quantification Plasma Preparation->ADC Quantification PK Parameter Analysis PK Parameter Analysis ADC Quantification->PK Parameter Analysis

Pharmacokinetic Study Workflow

1. ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to rodents.

2. Blood Sampling: Blood samples are collected at predetermined time points post-injection.

3. Plasma Preparation: Blood samples are processed to obtain plasma.

4. ADC Quantification: The concentration of the ADC in plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Antitumor Efficacy Study

These studies evaluate the therapeutic effectiveness of the ADCs in a tumor-bearing animal model.

1. Tumor Model Establishment: Tumor cells are implanted in immunodeficient mice.

2. ADC Treatment: Once tumors reach a specified size, animals are treated with the ADCs.

3. Tumor Volume Measurement: Tumor size is measured regularly throughout the study.

4. Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to a control group.

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs, with a profound impact on their therapeutic index. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Comparing the efficacy of different PROTAC linkers in targeted protein degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PROTAC Linker Efficacy in Targeted Protein Degradation

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. A linker that is too short may prevent the simultaneous binding of the protein of interest (POI) and the E3 ligase due to steric clashes, while a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.

PROTAC_Mechanism

Categorization of PROTAC Linkers

PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

  • Flexible Linkers (Alkyl and PEG): Alkyl and Polyethylene Glycol (PEG) chains are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.

    • Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

    • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

  • Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER)

Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl9Less effective
Alkyl12Effective
Alkyl16Most effective
Alkyl19Less effective
Alkyl21Less effective

Table 3: Comparison of Different Linker Types for BRD4 Degradation

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible4 PEG units18~98in
Flexible3 PEG units27~98in
Rigid/ClickableAlkyne-azide4.9>99in

Table 4: General Comparison of Linker Characteristics

Linker TypeAdvantagesDisadvantages
PEG - Improved solubility and permeability- Synthetic accessibility- Can be metabolically unstable- May lead to entropic penalties if too long
Alkyl - Synthetically accessible- Can be systematically varied in length- Hydrophobic, can limit solubility- May lead to non-specific binding
Rigid - Can pre-organize bioactive conformation- May enhance ternary complex stability- Can improve pharmacokinetic properties- Less flexible, can hinder complex formation if geometry is not optimal- More synthetically challenging

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow

Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes that occur upon binding, providing information on binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the ternary complex formation.

  • Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.

  • General Protocol:

    • Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

    • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

    • Load the titrand (e.g., target protein) into the sample cell.

    • Perform a series of injections and record the heat changes.

    • Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Logical Relationships

The interplay between linker properties and PROTAC efficacy is complex. The linker must be optimized to balance multiple factors to achieve potent and selective protein degradation.

Linker_Properties_Logic

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Researcher's Guide to Analyzing PEG Attachment Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring product quality, safety, and efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles. A crucial aspect of this characterization is the identification of the specific sites on the protein where PEG molecules are attached. This guide provides an objective comparison of the leading analytical techniques for determining PEG attachment sites, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The primary methods for identifying PEG attachment sites on proteins include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.

Quantitative Performance Comparison

The selection of an analytical method for PEGylation site analysis is often a trade-off between various performance metrics. The following table summarizes the key quantitative performance characteristics of Mass Spectrometry, NMR Spectroscopy, and Edman Degradation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEdman Degradation
Primary Information Mass of PEGylated protein and peptides, enabling identification of modification sites.Atomic-level structural information, confirming site of attachment and assessing conformational changes.N-terminal amino acid sequence, identifying modification by a blank cycle.
Sensitivity High (picomole to femtomole range)Moderate (micromolar to millimolar concentrations)[1]Very High (picomole to attomole range)[2][3]
Resolution High mass resolution allows for the differentiation of PEGylated isoforms.[4]Atomic resolution provides detailed structural insights.[5]Single amino acid resolution.
Accuracy High mass accuracy for confident identification of PEGylated peptides.High accuracy in determining 3D structure and PEGylation site.High accuracy for N-terminal sequencing.
Throughput High, especially with LC-MS systems.Low, requires longer acquisition times.Low, sequential analysis of amino acids is time-consuming (approx. 45 minutes per residue).
Sample Requirement Low (micrograms)High (milligrams)Low (picomoles)
Structural Information Limited to mass information.Detailed 3D structural information.Provides primary sequence information.
Limitations Polydispersity of PEG can complicate spectra.Large size of PEGylated proteins can be challenging; lower sensitivity.Only applicable to the N-terminus; blocked N-termini prevent analysis.

In-Depth Analysis of Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful and widely used technique for the characterization of PEGylated proteins due to its high sensitivity and accuracy in mass determination. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are employed, often coupled with liquid chromatography (LC-MS) for separating different PEGylated species before analysis.

  • Sample Preparation:

    • The PEGylated protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides.

    • The resulting peptide mixture is desalted using a C18 ZipTip or equivalent.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected onto a reverse-phase HPLC column (e.g., C18).

    • Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • Mass Spectrometry (MS) and MS/MS Analysis:

    • The eluting peptides are introduced into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • A full MS scan is acquired to determine the mass-to-charge ratio (m/z) of the intact PEGylated and non-PEGylated peptides.

    • Precursor ions corresponding to potential PEGylated peptides are selected for fragmentation (MS/MS) using collision-induced dissociation (CID) or other fragmentation methods.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database to identify the peptide sequence.

    • The mass shift corresponding to the PEG moiety is localized to a specific amino acid residue within the peptide, thus identifying the PEGylation site.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis PEG_Protein PEGylated Protein Digestion Enzymatic Digestion (e.g., Trypsin) PEG_Protein->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Desalting Desalting Peptide_Mixture->Desalting LC LC Separation Desalting->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Database_Search Database Search MSMS->Database_Search Site_Identification PEGylation Site Identification Database_Search->Site_Identification

LC-MS/MS workflow for PEGylation site analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level structural information, making it a valuable tool for not only identifying the site of PEGylation but also for assessing the impact of PEGylation on the protein's three-dimensional structure. Both solution-state and solid-state NMR can be utilized.

  • Sample Preparation:

    • Requires a uniformly ¹⁵N-labeled protein.

    • The PEGylated protein is purified to homogeneity.

    • The sample is dissolved in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR Data Acquisition:

    • A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired on both the unmodified and PEGylated protein.

    • Data is collected on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis:

    • The acquired data is processed using NMR software (e.g., TopSpin, NMRPipe).

    • The ¹H-¹⁵N HSQC spectra of the unmodified and PEGylated proteins are overlaid.

    • Amino acid residues at or near the PEGylation site will exhibit significant chemical shift perturbations (changes in peak position) in the spectrum of the PEGylated protein compared to the unmodified protein.

    • By assigning the resonances in the spectrum of the unmodified protein, the perturbed residues, and thus the PEGylation site, can be identified.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_analysis Data Analysis Unmodified_Protein Unmodified ¹⁵N-labeled Protein NMR_Unmodified 2D ¹H-¹⁵N HSQC Unmodified_Protein->NMR_Unmodified PEGylated_Protein PEGylated ¹⁵N-labeled Protein NMR_PEGylated 2D ¹H-¹⁵N HSQC PEGylated_Protein->NMR_PEGylated Overlay Spectral Overlay NMR_Unmodified->Overlay NMR_PEGylated->Overlay CSP Chemical Shift Perturbation Analysis Overlay->CSP Site_ID PEGylation Site Identification CSP->Site_ID

2D NMR workflow for PEGylation site analysis.
Edman Degradation

Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide. While it is a powerful tool for determining the N-terminal sequence, its application in PEGylation site analysis is primarily to confirm N-terminal PEGylation. If the N-terminus is PEGylated, it will be blocked, and no amino acid will be detected in the first cycle of the Edman degradation, resulting in a "blank" cycle.

  • Sample Preparation:

    • The PEGylated protein sample is purified and immobilized on a solid support (e.g., a PVDF membrane).

  • Edman Degradation Chemistry:

    • The immobilized protein is subjected to sequential rounds of Edman degradation chemistry.

    • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC).

    • The derivatized amino acid is then cleaved from the protein chain using trifluoroacetic acid.

  • Analysis:

    • The cleaved amino acid derivative (PTH-amino acid) is identified by HPLC.

    • If the N-terminus is PEGylated, no PTH-amino acid will be detected in the first sequencing cycle. Subsequent cycles will proceed normally, identifying the amino acids from the second position onwards.

Edman_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing cluster_analysis Data Analysis PEG_Protein PEGylated Protein Immobilization Immobilization on PVDF PEG_Protein->Immobilization Edman_Cycles Sequential Edman Degradation Cycles Immobilization->Edman_Cycles HPLC_Analysis HPLC Analysis of PTH-Amino Acids Edman_Cycles->HPLC_Analysis Sequence_Determination Sequence Determination HPLC_Analysis->Sequence_Determination

Edman degradation workflow for N-terminal analysis.

Alternative and Complementary Approaches

Biotinylated PEG Derivatives

A clever strategy for identifying PEGylation sites involves the use of a hetero-functional PEG derivative that contains a biotin tag. After PEGylation, the protein is digested, and the biotinylated PEG-peptides are selectively captured using avidin-based affinity chromatography. The captured peptides are then analyzed by mass spectrometry to identify the PEGylation sites. This method simplifies the analysis by reducing the complexity of the peptide mixture.

Conclusion

The selection of the most appropriate method for analyzing PEG attachment sites depends on the specific requirements of the study, including the desired level of detail, available instrumentation, and sample amount. Mass spectrometry, particularly LC-MS/MS, offers a high-throughput and sensitive approach for identifying PEGylation sites. NMR spectroscopy provides unparalleled detail on the structural consequences of PEGylation but requires larger amounts of isotopically labeled protein. Edman degradation is a highly specific and sensitive technique for confirming N-terminal PEGylation. By understanding the strengths and limitations of each method, researchers can choose the most effective strategy to thoroughly characterize their PEGylated protein therapeutics.

References

Safety Operating Guide

Propargyl-PEG11-acid: A Comprehensive Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Propargyl-PEG11-acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.

Hazard and Safety Summary

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1]Avoid generating dust or aerosols. Handle exclusively in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound and contaminated materials is crucial to prevent harm to individuals and the environment. All waste containing this chemical must be treated as hazardous waste and managed through your institution's EHS program.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don Appropriate PPE: Before beginning any waste handling procedures, ensure you are wearing safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Work in a Ventilated Area: All handling and segregation of this compound waste must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Waste Containers: Obtain designated and properly labeled hazardous waste containers from your institution's EHS office. Ensure containers are compatible with the waste type (e.g., separate containers for solid and liquid waste).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid materials contaminated with this compound, such as weighing paper, pipette tips, contaminated gloves, and absorbent materials from spills, into a clearly labeled "Hazardous Solid Waste" container.

    • Unused or expired solid this compound should be kept in its original container and placed within the larger solid hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated "Hazardous Liquid Waste" container.

    • Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination of Labware:

    • Non-disposable glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

    • The rinsate from this decontamination process must be collected as hazardous liquid waste.

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous solid waste container.

  • Large Spills: For large spills, evacuate the immediate area and contact your institution's EHS office immediately.

4. Storage and Disposal:

  • Storage: Keep all hazardous waste containers tightly sealed when not in use and store them in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final Final Steps start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated materials, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_store Seal and Store Waste Containers Securely collect_solid->seal_store collect_liquid->seal_store ehs_disposal Arrange for Disposal via Institutional EHS Program seal_store->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Propargyl-PEG11-acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Propargyl-PEG11-acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE is summarized in the table below.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[1]
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing.[1][2]
Body Laboratory coat or disposable gownA lab coat should be worn at all times. For tasks with a higher risk of splashes, a disposable gown offers additional protection.[1][2]
Respiratory Use in a chemical fume hoodAll handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. For spill cleanup or where a fume hood is not available, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoesShoes must cover the entire foot to protect from spills.

Operational Plan: Step-by-Step Safe Handling

This procedural workflow details the handling of this compound from receipt to disposal.

  • Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately. If intact, proceed to the designated storage area.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Preparation :

    • Weighing : Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material.

    • Dissolving : Add the solvent to the solid this compound slowly to prevent splashing.

  • Reactions : Conduct all reactions involving this compound within a certified chemical fume hood.

  • Spill Management :

    • Small Spills : Absorb the material with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills : Evacuate the area and contact your institution's EHS office immediately.

Disposal Plan: Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

    • Liquid Waste : Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Procedure : Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in regular trash. While some polyethylene glycol compounds are biodegradable, the propargyl group may introduce additional hazards.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_spill Spill Response Receiving Receive & Inspect Package Storage Store in Cool, Dry, Well-Ventilated Area Receiving->Storage Weighing Weigh Solid in Fume Hood Storage->Weighing Dissolving Dissolve Slowly Weighing->Dissolving Spill Spill Occurs Weighing->Spill Reaction Conduct Reaction in Fume Hood Dissolving->Reaction Dissolving->Spill SolidWaste Segregate Contaminated Solid Waste Reaction->SolidWaste LiquidWaste Segregate Contaminated Liquid Waste Reaction->LiquidWaste Reaction->Spill Disposal Dispose via Hazardous Waste Program SolidWaste->Disposal LiquidWaste->Disposal SmallSpill Small Spill: Absorb & Collect Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large SmallSpill->SolidWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.